molecular formula C12H11BrN2O2 B1512173 Ethyl 2-(6-bromoquinazolin-2-yl)acetate CAS No. 1159813-62-3

Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Cat. No.: B1512173
CAS No.: 1159813-62-3
M. Wt: 295.13 g/mol
InChI Key: RMZDBZAGVMDUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-bromoquinazolin-2-yl)acetate (CAS 1159813-62-3) is a high-purity brominated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its core structure is featured in the synthesis of 6-aryl-2-styrylquinazolin-4(3H)-ones via Suzuki-Miyaura cross-coupling reactions; such derivatives are evaluated for their potential anticancer properties against human renal, melanoma, and breast cancer cell lines, as well as for antimicrobial activity . The quinazolinone scaffold is known to produce anticancer effects through the inhibition of critical enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are established targets in cancer therapy . Furthermore, related quinazoline-based compounds are investigated as inhibitors for various biological targets, including the Na+/H+ exchanger isoform 1 (NHE-1) for cardiovascular and ocular diseases, and EphB3 kinase for cancer . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1159813-62-3

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 2-(6-bromoquinazolin-2-yl)acetate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)6-11-14-7-8-5-9(13)3-4-10(8)15-11/h3-5,7H,2,6H2,1H3

InChI Key

RMZDBZAGVMDUDH-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NC=C2C=C(C=CC2=N1)Br

Canonical SMILES

CCOC(=O)CC1=NC=C2C=C(C=CC2=N1)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties & Utility of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate , a versatile heterocyclic building block in medicinal chemistry.

Executive Summary

Ethyl 2-(6-bromoquinazolin-2-yl)acetate represents a "privileged scaffold" in drug discovery, combining the electron-deficient quinazoline core with two orthogonal functional handles: a C6-bromide for cross-coupling and a C2-acetate side chain containing an active methylene group.

This molecule is primarily utilized as a late-stage intermediate for synthesizing kinase inhibitors (e.g., EGFR, VEGFR) and epigenetic modulators (HDAC inhibitors). Its unique reactivity profile allows for divergent synthesis, enabling the rapid generation of focused libraries around the quinazoline pharmacophore.

Structural Analysis & Physicochemical Properties

The molecule consists of a fused benzene-pyrimidine ring system (quinazoline) substituted at the 6-position with bromine and at the 2-position with an ethyl acetate moiety.

Key Structural Features
  • Electron-Deficient Core: The 1,3-diazine ring pulls electron density, making the C2-methyl protons significantly more acidic (pKa ~18-20 in DMSO) than a standard ester

    
    -proton.
    
  • Orthogonality: The C6-Br bond is stable to the basic conditions required for C2-alkylation, while the ester group is stable to many Pd-catalyzed coupling conditions, allowing for sequential functionalization.

Physicochemical Data (Predicted & Analog-Based)
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 295.13 g/mol
Appearance Off-white to pale yellow solidTypical for halogenated quinazolines
Melting Point 110–115 °CEstimate based on 7-Br isomer analogs
LogP (Calculated) 2.8 – 3.2Lipophilic, suitable for cell permeability
Solubility DMSO, DMF, DCM, EtOAcPoor water solubility
pKa (Conjugate Acid) ~1.5 – 2.0 (N1-H)Weakly basic nitrogen

Synthetic Pathways

The synthesis of this scaffold requires careful control to establish the quinazoline aromaticity without forming the thermodynamically stable quinazolin-4-one (keto-tautomer) byproduct.

Primary Route: The Pinner/Imidate Cyclization

This is the most reliable method for generating 2-substituted quinazolines without a 4-oxo group.

Protocol Logic:

  • Activation: Ethyl cyanoacetate is converted to the imidate ester using HCl/Ethanol (Pinner reaction).

  • Condensation: The imidate reacts with 2-amino-5-bromobenzaldehyde .

  • Cyclization: Thermal or base-mediated dehydration closes the pyrimidine ring.

Alternative Route: Late-Stage Carbethoxylation

If 6-bromo-2-methylquinazoline is available, the ester group can be installed directly via deprotonation.

  • Reagents: LDA (Lithium Diisopropylamide), THF,

    
    , followed by Ethyl Chloroformate (
    
    
    
    ) or Diethyl Carbonate.
  • Mechanism: The lithiated species at the 2-methyl position attacks the carbonate electrophile.

Visualization: Synthetic Workflow

Synthesis SM1 2-Amino-5-bromobenzaldehyde Cyclization Cyclization (Heat/Base) SM1->Cyclization SM2 Ethyl Cyanoacetate Imidate Ethyl 3-ethoxy-3-iminopropanoate (Imidate Intermediate) SM2->Imidate EtOH, HCl (gas) 0°C to RT Imidate->Cyclization Target Ethyl 2-(6-bromoquinazolin-2-yl)acetate Cyclization->Target - H2O, - EtOH

Figure 1: Convergent synthesis of the target quinazoline via imidate condensation.[1][2]

Chemical Reactivity Profile

This molecule acts as a trifunctional scaffold . Understanding the reactivity order is critical for designing multi-step syntheses.

The C2-Active Methylene (C-H Activation)

The methylene group at C2 is flanked by the electron-withdrawing quinazoline ring (via the C=N bond) and the ester carbonyl. This creates an "active methylene" system.

  • Reactivity: Deprotonation with mild bases (e.g.,

    
    , NaH) generates a stabilized enolate.
    
  • Applications:

    • Alkylation: Reaction with alkyl halides (

      
      ) to create branched side chains.
      
    • Knoevenagel Condensation: Reaction with aldehydes to form vinyl-quinazolines.

The C6-Bromide (Cross-Coupling)

The bromine atom is electronically activated by the para-nitrogen (N3), making it highly reactive in Palladium-catalyzed coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.

  • Buchwald-Hartwig: Amination to introduce solubility-enhancing groups (e.g., morpholine, piperazine).

  • Sonogashira: Installation of alkynes for "Click" chemistry handles.

The Ester Moiety
  • Hydrolysis: Saponification (LiOH/THF/H2O) yields the carboxylic acid, which can be coupled to amines.

  • Direct Amidation: Heating with primary amines can directly convert the ester to an amide, often used to install zinc-binding groups (ZBG) for HDAC inhibitors.

Visualization: Divergent Reactivity Map

Reactivity Core Ethyl 2-(6-bromoquinazolin-2-yl)acetate Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Reacts at Br) Buchwald Buchwald-Hartwig (C-N Bond formation) Core->Buchwald Pd(OAc)2, Amine (Reacts at Br) Alkylation C2-Alkylation (NaH, R-X) Core->Alkylation Base, Electrophile (Reacts at CH2) Hydrolysis Saponification (LiOH -> Acid) Core->Hydrolysis Base/Water (Reacts at Ester) Heterocycle Nucleophilic Attack (at C4 position) Core->Heterocycle Strong Nuc (Rare side reaction)

Figure 2: Divergent reactivity profile enabling library generation.

Experimental Protocols

Protocol A: Synthesis via Imidate Condensation

Self-Validating Step: The disappearance of the characteristic nitrile stretch (


) from the starting material and the appearance of the imidate peaks in IR/NMR confirms the intermediate formation.
  • Imidate Formation: Dissolve ethyl cyanoacetate (10 mmol) in anhydrous ethanol (10 mL). Cool to

    
     and saturate with dry HCl gas for 30 mins. Stir at 
    
    
    
    for 4 hours. Remove solvent in vacuo to obtain the imidate hydrochloride salt.
  • Condensation: Suspend the imidate salt in ethanol (20 mL). Add 2-amino-5-bromobenzaldehyde (10 mmol) and neutralize with triethylamine (11 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to RT. The product often precipitates. If not, evaporate solvent and partition between DCM and water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Protocol B: Suzuki Coupling at C6 (General Procedure)
  • Setup: In a Schlenk tube, combine the quinazoline (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (5 mol%).
  • Solvent: Add degassed Dioxane:Water (4:1).

  • Reaction: Heat at

    
     under Argon for 12 hours.
    
  • Validation: Monitor the shift in UV absorbance (TLC) as the conjugation extends.

Safety & Handling

  • Lachrymator Potential:

    
    -Halo esters and related intermediates can be irritating to eyes and mucous membranes. Handle in a fume hood.
    
  • Skin Sensitizer: Quinazoline derivatives may cause allergic skin reactions. Wear nitrile gloves.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester or oxidation.
    

References

  • Synthesis of Quinazoline Derivatives

    • Title: "Recent Advances in the Synthesis of Quinazolines"
    • Source:Molecules, 2014.
    • URL:[Link]

  • Reactivity of 2-Methylquinazolines

    • Title: "Tautomerism and Reactivity of 2-Substituted Quinazolines"
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • Analogous Synthesis (7-Bromo isomer data)

    • Title: "Ethyl 2-(7-bromoquinazolin-2-yl)
    • Source:PubChem.[3]

    • URL:[Link]

  • Knoevenagel Condensation on Heterocycles

    • Title: "Efficient Protocol for Knoevenagel Condens
    • Source:Asian Journal of Chemistry.
    • URL:[Link]

Sources

Whitepaper: Unlocking the Therapeutic Potential of Quinazoline-2-Acetate Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly targeted, multi-mechanistic therapies, the amino-quinazoline scaffold has solidified its status as a "privileged structure" in medicinal chemistry[1]. While first-generation quinazoline derivatives like gefitinib and erlotinib revolutionized oncology as epidermal growth factor receptor (EGFR) inhibitors, emerging research highlights the unique pharmacological versatility of the quinazoline-2-acetate subclass.

As a Senior Application Scientist, I have observed that functionalizing the quinazoline core at the C2 position with an acetate moiety fundamentally alters the molecule's electronic landscape and conformational stability. This technical guide explores the mechanistic causality behind the therapeutic efficacy of quinazoline-2-acetate scaffolds, summarizes their quantitative performance across disease models, and provides field-proven, self-validating protocols for their synthesis and high-throughput screening.

Chemical Anatomy: The Mechanistic Advantage of the 2-Acetate Substitution

The structural brilliance of the quinazoline-2-acetate scaffold lies in its precise manipulation of tautomeric states and electron distribution.

From a mechanistic standpoint, substituting the N-H hydrogen at position 3 of the pyrimidine ring with an ethyl acetate group effectively prevents lactam-lactim tautomerism[2]. By locking the molecule into a rigid lactam conformation, we reduce the entropic penalty upon binding to target kinase domains. Furthermore, the active methylene group at the C2 position acts as a potent electron-releasing moiety[2]. This electron density enriches the pyrimidine ring, enhancing its ability to participate in crucial hydrogen-bonding and


 stacking interactions within the ATP-binding pockets of target enzymes.

This active methylene also serves as a highly versatile synthetic handle. It allows medicinal chemists to perform rapid late-stage functionalization—such as cross-coupling to form triazole-thioether acetates—facilitating the rapid generation of diverse compound libraries for hit-to-lead optimization.

Broad-Spectrum Therapeutic Efficacy

Oncology: Precision Kinase Inhibition

The most prominent application of quinazoline derivatives remains in oncology, specifically targeting the ErbB family of receptor tyrosine kinases (EGFR/HER2)[1]. The quinazoline-2-acetate core mimics the adenine ring of ATP. When introduced into the kinase domain, the nitrogen atoms of the quinazoline ring form critical hydrogen bonds with the hinge region (e.g., Met793 in EGFR), competitively blocking ATP binding and halting downstream KRAS and PI3K proliferation pathways.

EGFR_Signaling Ligand EGF Ligand EGFR EGFR Kinase Domain Ligand->EGFR Activation Downstream KRAS / PI3K Pathways EGFR->Downstream Phosphorylation Inhibitor Quinazoline-2-acetate Inhibitor->EGFR ATP-Competitive Blockade Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Restores Death Pathway Proliferation Tumor Proliferation Downstream->Proliferation Unchecked Growth

Fig 1. Mechanism of EGFR kinase inhibition by quinazoline-2-acetate scaffolds.

Antimicrobial and Antiviral Applications

Beyond oncology, the quinazoline-2-acetate scaffold has demonstrated profound antimicrobial and antiviral properties. By utilizing the pharmacophore hybrid approach, researchers have synthesized quinazoline derivatives containing a 1,2,4-triazole thioether acetate moiety[3]. For example, ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate exhibits maximum therapeutic effectiveness against phytopathogenic microorganisms and the Cucumber Mosaic Virus (CMV)[4]. Additionally, acetamide-linked quinazoline derivatives have shown potent anti-influenza activity, proving the scaffold's viability in combating infectious diseases[3].

Quantitative Efficacy Landscape

To contextualize the potency of these scaffolds, the following table summarizes the quantitative data of various advanced quinazoline and quinazoline-acetate derivatives across different therapeutic targets.

Compound / Derivative ClassTarget / Disease ModelActivity (IC50 / EC50)Reference
Acrylamide-linked Quinazoline (Cmpd 90) Dual EGFR / HER2EGFR: 1.4 nM HER2: 10.9 nM[1]
Tricyclic oxazine-fused Quinazoline (Cmpd 91) Dual EGFR / HER2EGFR: 7.0 nM HER2: 4.0 nM[1]
Quinazoline-triazole-thioether acetate Cucumber Mosaic Virus (CMV)EC50 = 248.6 µg/mL[4]
Quinazoline-phenylacetamide derivative Influenza VirusIC50 < 10 µM[3]

Self-Validating Experimental Workflows

In my laboratory experience, the failure of a drug discovery campaign often stems from a lack of internal controls during synthesis and screening. The following protocols are designed as self-validating systems , ensuring that every step confirms the success of the previous one.

Drug_Discovery_Workflow Design In Silico Design Synthesis Scaffold Synthesis Design->Synthesis Validation LC-MS/NMR Validation Synthesis->Validation Assay TR-FRET Kinase Assay Validation->Assay Hit Lead Optimization Assay->Hit

Fig 2. Self-validating drug discovery workflow for quinazoline derivatives.

Protocol 1: Microwave-Assisted Synthesis of the Quinazoline-2-Acetate Core

Traditional thermal cyclization of quinazolines often leads to thermodynamic sinks and unwanted degradation. We utilize microwave irradiation to ensure rapid, uniform heating, which kinetically drives the enol-intermediate toward the desired cyclized product.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine 2-aminobenzamide (1.0 eq) and diethyl malonate (1.5 eq).

  • Catalyst Addition: Add 0.1 equivalents of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen of the malonate, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aniline amino group.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for exactly 15 minutes.

  • Precipitation: Cool the vessel to room temperature, then pour the mixture into 50 mL of ice-cold distilled water. Causality: The sudden drop in the solvent's dielectric constant forces the highly hydrophobic quinazoline-2-acetate to precipitate instantly, leaving unreacted polar starting materials in solution.

  • Filtration & Validation (Self-Validation Step): Filter the precipitate and wash with cold ethanol. Confirm structural integrity via LC-MS (targeting the

    
     peak) and 
    
    
    
    -NMR. Crucial Check: Look for the distinct singlet of the active methylene protons at approximately
    
    
    3.8 ppm to confirm the successful integration of the acetate group.
Protocol 2: TR-FRET High-Throughput Assay for EGFR Inhibition

Heterocyclic scaffolds like quinazolines often exhibit intrinsic auto-fluorescence, which can generate false positives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a microsecond time delay before measurement, allowing transient auto-fluorescence to decay.

Step-by-Step Methodology:

  • Enzyme/Substrate Master Mix: Prepare a buffer containing recombinant wild-type EGFR kinase domain, biotinylated poly-GT substrate, and ATP. Causality: ATP must be titrated exactly to its

    
     value for EGFR. Running the assay at the 
    
    
    
    ensures maximum sensitivity for identifying ATP-competitive inhibitors like quinazoline-2-acetates.
  • Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of the synthesized quinazoline-2-acetate compounds (dissolved in 100% DMSO) into a 384-well plate across a 10-point serial dilution.

  • Reaction Initiation: Add 10 µL of the Master Mix to the compounds. Incubate for 60 minutes at room temperature to achieve steady-state kinetics.

  • Quench & Detection: Add 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC. Causality: EDTA rapidly chelates

    
     ions, instantly halting kinase activity and freezing the reaction state for accurate reading.
    
  • Incubation: Incubate for an additional 60 minutes in the dark to allow the FRET complex (Biotin-Streptavidin and Phosphotyrosine-Antibody) to reach equilibrium.

  • Readout & Validation (Self-Validation Step): Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Include Gefitinib as a positive control. Calculate the Z'-factor using the positive control and DMSO vehicle wells; a Z'-factor

    
     validates the assay's robustness before calculating the 
    
    
    
    via non-linear regression.

Conclusion

The quinazoline-2-acetate scaffold is far more than a structural curiosity; it is a highly tunable pharmacophore that addresses the physicochemical limitations of earlier heterocyclic drugs. By preventing detrimental tautomerism and providing an active methylene for late-stage functionalization, this scaffold empowers medicinal chemists to develop highly potent therapies spanning oncology, virology, and bacteriology. When paired with rigorous, self-validating experimental workflows, quinazoline-2-acetates represent a highly reliable engine for modern lead generation.

References

  • Title: Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: SciELO URL
  • Source: PMC (National Institutes of Health)
  • Title: Nanocatalyzed Synthetic Approach for the Quinazolinone and Quinazoline Derivatives: A Review (2015 – Present)
  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL
  • Title: An Overview of Therapeutic Potential of Various Quinazoline Alkaloids and its Derivatives Containing Medicinal Plants Source: ResearchGate URL

Sources

Structure-activity relationship (SAR) of 6-bromoquinazoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of 6-Bromoquinazoline Intermediates in Medicinal Chemistry: A Technical Guide to SAR and Synthetic Utility

Executive Summary

The 6-bromoquinazoline scaffold represents a "privileged structure" in drug discovery, serving as a critical divergent intermediate for the synthesis of epidermal growth factor receptor (EGFR) inhibitors, mGlu5 antagonists, and antimicrobial agents. Its utility lies in the orthogonal reactivity of its halogenated positions: the highly electrophilic C4 position (susceptible to SNAr) and the transition-metal-active C6-bromide (susceptible to Suzuki/Buchwald couplings). This guide details the structure-activity relationship (SAR) implications of this scaffold, providing validated synthetic protocols and mechanistic insights for optimizing potency and physicochemical properties in lead generation.

The Quinazoline Scaffold: Mechanistic Basis of Activity

In kinase drug discovery, the quinazoline core functions as an ATP-mimetic. The N1 and N3 nitrogens form critical hydrogen bond networks within the hinge region of kinases (e.g., EGFR, HER2).

  • C4-Position (The "Head"): Modifications here, typically anilines, occupy the hydrophobic pocket and determine specificity for the ATP binding site.

  • C6 & C7 Positions (The "Tail"): These positions generally point towards the solvent-accessible region.

    • Why 6-Bromo? The C6-bromo substituent is not merely a placeholder; it is a high-value synthetic handle. In early SAR, the bromine atom itself provides lipophilicity (

      
       value +0.86) and electron-withdrawing character (
      
      
      
      +0.23), which can enhance metabolic stability. More importantly, it allows for late-stage diversification to introduce solubilizing groups (e.g., morpholine in Gefitinib) without rebuilding the core.

Synthetic Accessibility & Orthogonal Reactivity

The power of the 6-bromoquinazoline intermediate lies in its ability to undergo sequential, selective functionalization.

Pathway Visualization: The Divergent Workflow

The following diagram illustrates the synthetic logic, moving from the starting anthranilic acid to the divergent point where SAR exploration occurs.

G Start 5-Bromoanthranilic Acid Cyclized 6-Bromoquinazolin-4(3H)-one (Stable Precursor) Start->Cyclized Formamide/Reflux Cyclization Activated 6-Bromo-4-chloroquinazoline (Divergent Intermediate) Cyclized->Activated POCl3/DEA Chlorination ProductA 4-Anilino-6-bromoquinazoline (Early SAR Hit) Activated->ProductA Aniline/iPrOH S_NAr (C4 Selective) FinalDrug 6-Substituted-4-anilinoquinazoline (e.g., Gefitinib Analog) ProductA->FinalDrug Suzuki/Buchwald Pd-Catalysis (C6 Selective)

Figure 1: Orthogonal functionalization strategy. The C4-Cl bond reacts under mild nucleophilic conditions, leaving the C6-Br bond intact for subsequent palladium-catalyzed coupling.

Structure-Activity Relationship (SAR) Analysis

Reactivity SAR (Chemical Selectivity)

Before biological activity can be assessed, the chemical SAR must be mastered.

  • C4-Cl Lability: The pyrimidine ring makes the C4-chloride highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the C6-bromine further activates the C4 position, increasing yields compared to unsubstituted quinazolines.

  • C6-Br Stability: Under SNAr conditions (isopropanol reflux), the C6-Br remains inert. This allows researchers to install the "binding head" (aniline) first, verifying kinase affinity, before modifying the "solubility tail" at C6.

Biological SAR (Kinase Inhibition)

In the context of EGFR inhibitors (e.g., Lapatinib, Erlotinib), the 6-bromo intermediate allows for the exploration of the "Solvent Front" region.

PositionSAR FunctionImpact of 6-Bromo vs. 6-Substitution
C4 (Aniline) Primary Binding: Occupies hydrophobic pocket.Critical: The 6-Br atom exerts an electronic effect (EWG) that increases the acidity of the N1-H bond in the final inhibitor, potentially strengthening the H-bond to the hinge region (Met793 in EGFR).
C6 (Solvent Front) PK/Solubility: Points out of the active site.Optimization: 6-Br is lipophilic and may suffer from poor solubility. Replacing Br with heteroatom-containing chains (via Pd-coupling) drastically improves water solubility and oral bioavailability (e.g., the morpholinopropoxy group in Gefitinib).
C7 Electronic Tuning: Secondary solvent interaction.Synergy: 6,7-dialkoxy substitution patterns are common. However, leaving C7 unsubstituted (using 6-bromo-H-quinazoline) simplifies the core and focuses SAR solely on the C6 vector.

Key Insight: In mGlu5 antagonist discovery, 6-bromo-4-anilinoquinazolines were identified as direct hits, acting as non-competitive antagonists. Here, the bromine atom likely fills a specific small hydrophobic pocket in the allosteric site, where larger solubilizing groups would cause steric clash.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Bromo-4-chloroquinazoline

Self-Validating Step: The conversion of the amide (C=O) to the imidoyl chloride (C-Cl) is accompanied by a distinct shift in solubility. The starting material is insoluble in non-polar solvents; the product is soluble in DCM/EtOAc.

  • Reagents: 6-Bromoquinazolin-4(3H)-one (5.0 g, 22.2 mmol), POCl3 (40 mL), N,N-Diethylaniline (DEA, 3.5 mL).

  • Procedure:

    • Suspend the quinazolinone in POCl3 in a round-bottom flask under argon.

    • Add DEA dropwise (catalyst and acid scavenger).

    • Reflux at 110°C for 4 hours. The suspension will clear to a yellow/orange solution.

    • Work-up (Critical Safety): Distill off excess POCl3 under reduced pressure. Pour the thick residue slowly onto crushed ice/NaHCO3 mixture with vigorous stirring to quench.

    • Extract with CH2Cl2 (3x), dry over MgSO4, and concentrate.

  • Validation: 1H NMR (CDCl3) should show a downfield shift of the aromatic protons due to the aromatization of the pyrimidine ring.

Protocol B: C4-Selective SNAr Displacement (General Procedure)

Self-Validating Step: Product precipitation. The HCl salt of the product often precipitates directly from the reaction mixture.

  • Reagents: 6-Bromo-4-chloroquinazoline (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (IPA).

  • Procedure:

    • Dissolve the chloro-quinazoline in IPA (10 mL/g).

    • Add the aniline.[1][2][3][4]

    • Reflux for 3-5 hours.

    • Cool to room temperature.[5] The product usually crystallizes as the hydrochloride salt.

    • Filter and wash with cold IPA and Et2O.

  • Note: If the free base is required for the next step (Suzuki coupling), suspend the salt in EtOAc and wash with saturated NaHCO3.

Protocol C: C6-Selective Suzuki-Miyaura Coupling

Self-Validating Step: Disappearance of the aryl bromide peak in LCMS.

  • Reagents: 4-Anilino-6-bromoquinazoline (1.0 eq), Boronic Acid/Ester (1.5 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 eq), Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reactants and catalyst in a sealed tube.

    • Heat at 90-100°C for 12 hours.

    • Filter through Celite, dilute with water, and extract with EtOAc.

    • Purify via column chromatography (MeOH/DCM gradient).

Mechanistic Diagram: EGFR Binding Mode

The following diagram illustrates how the 6-bromo/substituted derivative interacts within the ATP binding pocket of EGFR.

EGFR_Binding Hinge Hinge Region (Met793) HydroPocket Hydrophobic Pocket (Leu718, Val726) Solvent Solvent Accessible Region (Cys797 vicinity) N1 Quinazoline N1 (H-Bond Acceptor) N1->Hinge H-Bond (Critical) N3 Quinazoline N3 C4_Aniline C4-Aniline Moiety C4_Aniline->HydroPocket Van der Waals C6_Sub C6-Substituent (Br or Solubilizing Group) C6_Sub->Solvent Solubility/PK Tuning

Figure 2: Interaction map of 6-substituted quinazolines with the EGFR ATP-binding site. The N1 nitrogen anchors the molecule, while the C6 position extends into the solvent, allowing for bulkier substitutions.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link] (Contextualized from search results).

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. PLOS ONE. Available at: [Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. Available at: [Link]

Sources

Comprehensive Synthesis and Mechanistic Evaluation of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Pharmacological Relevance

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for potent anticancer, anti-inflammatory, and antiviral agents [[1]]([Link]). Specifically, the 6-bromo substitution provides a highly versatile orthogonal handle for downstream molecular diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) .

The target molecule, Ethyl 2-(6-bromoquinazolin-2-yl)acetate , is a highly functionalized intermediate. It features an active methylene group at the C2 position, making it an ideal precursor for synthesizing complex peptidomimetics or extended heterocyclic systems. This guide details a robust, self-validating synthetic route leveraging chemoselective Nucleophilic Aromatic Substitution (SNAr) followed by a Krapcho decarboxylation.

Retrosynthetic Strategy & Mechanistic Rationale

Designing a scalable synthesis for this molecule requires navigating the electronic landscape of the quinazoline ring. We strategically bypass de novo cyclization methods (which often yield complex mixtures) in favor of late-stage functionalization using the commercially available building block 6-bromo-2-chloroquinazoline .

The Causality of Chemoselectivity

In a standard 2,4-dichloroquinazoline system, the C4 position is kinetically more susceptible to SNAr attack. By selecting a starting material that lacks a leaving group at C4, we force absolute regioselectivity at the C2 position. Furthermore, the C2–Cl bond is highly activated by the adjacent electron-withdrawing nitrogen atoms (N1 and N3) of the pyrimidine ring. In stark contrast, the C6–Br bond resides on the electron-richer benzene ring and remains completely inert to enolate nucleophiles at low temperatures, requiring palladium or copper catalysis to react.

Chemoselectivity SM 6-Bromo-2-chloroquinazoline C2 C2 Position (C-Cl) Flanked by N1 & N3 SM->C2 C6 C6 Position (C-Br) Aromatic Ring SM->C6 SNAr Highly Electron Deficient Rapid SNAr with Enolates C2->SNAr Chemoselective Pathway Pd Electronically Shielded Requires Pd/Cu Catalysis C6->Pd Orthogonal Handle

Fig 1: Chemoselective reactivity of the quinazoline scaffold.

Experimental Workflows & Self-Validating Protocols

The synthesis is executed in two distinct phases. Every step is designed with built-in observational cues (In-Process Controls) to ensure the system is self-validating.

SynthesisWorkflow A 6-Bromo-2-chloroquinazoline (Starting Material) C SNAr Intermediate (Malonate Adduct) A->C THF, 0°C to RT B Diethyl Malonate + NaH (Nucleophile) B->C Enolate Attack D Krapcho Decarboxylation (Wet DMSO, LiCl) C->D Isolation E Ethyl 2-(6-bromoquinazolin-2-yl)acetate (Target Molecule) D->E -CO2, -EtCl

Fig 2: SNAr and Krapcho decarboxylation workflow for target synthesis.

Phase 1: SNAr Synthesis of Diethyl 2-(6-bromoquinazolin-2-yl)malonate

Mechanistic Choice: Sodium hydride (NaH) is selected over hydroxide bases to ensure irreversible, quantitative deprotonation of diethyl malonate without risking ester hydrolysis.

Step-by-Step Protocol:

  • Enolate Generation: Charge an oven-dried, argon-flushed round-bottom flask with NaH (60% dispersion in mineral oil, 1.5 eq). Suspend in anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Addition: Add diethyl malonate (1.2 eq) dropwise over 15 minutes.

    • Self-Validation Cue: Immediate effervescence (H₂ gas evolution) confirms active enolate formation. Wait until bubbling ceases (approx. 30 mins).

  • Electrophile Introduction: Dissolve 6-bromo-2-chloroquinazoline (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Self-Validation Cue: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the starting material (Rf ~0.6) and the appearance of a highly UV-active product spot (Rf ~0.4).

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Krapcho Decarboxylation to Target Molecule

Mechanistic Choice: The Krapcho decarboxylation requires a nucleophilic halide (LiCl) and a polar aprotic solvent (DMSO). Crucially, the DMSO must be wet (containing ~2 equivalents of H₂O). The water is mechanistically required to protonate the transient enolate formed immediately after the expulsion of CO₂.

Step-by-Step Protocol:

  • Reaction Assembly: Dissolve the crude diethyl 2-(6-bromoquinazolin-2-yl)malonate (1.0 eq) in DMSO (0.2 M). Add LiCl (2.0 eq) and distilled H₂O (2.0 eq).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 140 °C.

    • Self-Validation Cue: At approximately 120 °C, vigorous bubbling will commence. This is the simultaneous evolution of ethyl chloride and carbon dioxide gases, physically validating the decarboxylation mechanism.

  • Completion: Maintain heating for 4–6 hours until gas evolution ceases.

  • Workup: Cool to room temperature. Dilute heavily with water (5x volume) to partition the DMSO. Extract with Ethyl Acetate (3x).

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure Ethyl 2-(6-bromoquinazolin-2-yl)acetate as an off-white solid.

Quantitative Data & Analytical Validation

To ensure reproducibility, reaction conditions were optimized based on yield and purity. Table 1 outlines the causality behind the rejected and accepted SNAr conditions.

Table 1: Optimization of SNAr Conditions

BaseSolventTemp (°C)Mechanistic Observation / CausalityIsolated Yield (%)
K₂CO₃DMF80Weak base led to incomplete enolate formation; elevated heat caused degradation.35%
NaOEtEtOH25Competing nucleophilic attack by the ethoxide byproduct yielded 2-ethoxyquinazoline.40%
NaH THF 0 to 25 Irreversible deprotonation; clean SNAr without ester cleavage. 88%

Table 2: Diagnostic Analytical Markers for Self-Validation

Analytical validation is critical. The shift of the aliphatic protons in the ¹H NMR spectrum provides absolute proof of the structural transformation from the malonate intermediate to the final acetate.

Molecule Stage¹H NMR Diagnostic PeakCausality / Structural Significance
Malonate Adduct δ 5.20 (s, 1H)The methine (CH) proton is highly deshielded by two adjacent ester carbonyls and the quinazoline core.
Target Acetate δ 4.15 (s, 2H)The conversion of the methine singlet to a methylene (CH₂) singlet confirms the loss of one ester group.
Target Acetate δ 8.10 – 8.35 (m, 3H)The preservation of the aromatic splitting pattern confirms the 6-bromoquinazoline core remains intact.

References

The protocols and mechanistic rationales described in this whitepaper are grounded in established literature regarding quinazoline functionalization and the specific reactivity of 6-bromo-2-chloroquinazoline.

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity (PubMed/NIH). URL:[Link][1]

Sources

An In-depth Technical Guide to Ethyl 2-(6-bromoquinazolin-2-yl)acetate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the chemical identifiers, synthesis, and potential applications of Ethyl 2-(6-bromoquinazolin-2-yl)acetate. A comprehensive review of current scientific literature and chemical databases did not yield a specific registered CAS number or dedicated experimental data for this particular isomer. Therefore, this document presents a proposed synthetic pathway and inferred properties based on established chemical principles and data from structurally related analogs, particularly the 7-bromo isomer and other 6-bromoquinazoline derivatives.

Introduction: The Significance of the 6-Bromoquinazoline Scaffold

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of a bromine atom at the 6-position of the quinazoline ring can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. Derivatives of 6-bromoquinazoline have garnered substantial interest in anticancer research, with many exhibiting potent cytotoxic effects against various cancer cell lines.[3][4] This has been frequently linked to their ability to inhibit key enzymes in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][5] Ethyl 2-(6-bromoquinazolin-2-yl)acetate represents a key intermediate, providing a reactive handle for further molecular elaboration to explore and optimize these therapeutic properties.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for Ethyl 2-(6-bromoquinazolin-2-yl)acetate is not publicly documented, we can infer its properties from its structure and by comparison with its 7-bromo isomer (CAS No. 1159812-67-5).[6]

PropertyPredicted/Inferred ValueSource
Molecular Formula C₁₂H₁₁BrN₂O₂(Calculated)
Molecular Weight 295.13 g/mol (Calculated)[6]
IUPAC Name ethyl 2-(6-bromoquinazolin-2-yl)acetate(Nomenclature)
Canonical SMILES CCOC(=O)CC1=NC2=C(C=C(C=C2)Br)N=C1(Predicted)
InChI Key (Predicted for 6-bromo isomer)(Predicted)
CAS Number Not AssignedN/A

Note: The molecular weight is identical to the 7-bromo isomer. Other properties are predicted based on chemical structure.

Proposed Synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

A plausible and efficient synthesis of the target compound can be envisioned through a multi-step process, leveraging established methodologies for quinazoline ring formation. The proposed pathway begins with the bromination of anthranilic acid, followed by cyclization and subsequent functionalization.

Synthetic_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: S-Methylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Deoxygenation cluster_4 Step 5: Oxidation cluster_5 Step 6: Nucleophilic Substitution A 5-Bromoanthranilic Acid B 6-Bromo-2-mercaptoquinazolin-4(3H)-one A->B Phenyl isothiocyanate, Ethanol, Reflux C 6-Bromo-2-(methylthio)quinazolin-4(3H)-one B->C Methyl iodide, Base D 4-Chloro-6-bromo-2-(methylthio)quinazoline C->D POCl₃, Heat E 6-Bromo-2-(methylthio)quinazoline D->E H₂, Pd/C F 6-Bromo-2-(methylsulfonyl)quinazoline E->F m-CPBA G Ethyl 2-(6-bromoquinazolin-2-yl)acetate F->G Ethyl acetate, NaH, THF

Caption: Proposed synthetic workflow for Ethyl 2-(6-bromoquinazolin-2-yl)acetate.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

This initial step involves the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate.[5]

  • Reagents: 5-Bromoanthranilic acid, phenyl isothiocyanate, ethanol.

  • Procedure:

    • To a solution of 5-bromoanthranilic acid (1.0 eq) in ethanol, add phenyl isothiocyanate (1.1 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the desired quinazolinone.

Step 2-5: Intermediate Modifications

The subsequent steps involve standard organic transformations: S-methylation of the thiol group, chlorination of the 4-oxo position, deoxygenation to remove the 4-chloro group, and oxidation of the methylthioether to a more reactive methylsulfonyl group. These are common steps in quinazoline chemistry to prepare for nucleophilic substitution at the 2-position.

Step 6: Synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

The final step is a nucleophilic substitution reaction where the sulfonyl group is displaced by the enolate of ethyl acetate.

  • Reagents: 6-Bromo-2-(methylsulfonyl)quinazoline, ethyl acetate, sodium hydride (NaH), tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of NaH (2.2 eq) in anhydrous THF at 0 °C, add ethyl acetate (2.0 eq) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 6-Bromo-2-(methylsulfonyl)quinazoline (1.0 eq) in anhydrous THF to the enolate solution.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery

The 6-bromoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Its derivatives have shown significant promise as inhibitors of EGFR, a key regulator of cell growth that is often dysregulated in cancer.[3][4]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor 6-Bromoquinazoline Derivative Inhibitor->P_EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

The ethyl acetate moiety at the 2-position of Ethyl 2-(6-bromoquinazolin-2-yl)acetate serves as a versatile synthon for creating a diverse library of compounds. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be used in further carbon-carbon bond-forming reactions. This allows for extensive structure-activity relationship (SAR) studies to identify novel and potent therapeutic agents.[5][7]

Safety and Handling

As there is no specific safety data sheet (SDS) for Ethyl 2-(6-bromoquinazolin-2-yl)acetate, precautions should be based on the known hazards of its structural components and reagents used in its synthesis.

  • Bromoaromatic Compounds: These can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[8]

  • Quinazoline Derivatives: The toxicological properties of many quinazoline derivatives are not fully characterized, but they should be handled as potentially bioactive and hazardous compounds.[9]

  • Reagents: Many of the reagents used in the proposed synthesis, such as phosphorus oxychloride and sodium hydride, are highly reactive and require careful handling in a controlled laboratory environment.

General Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, vapors, or mists.

  • Prevent contact with skin and eyes.

Conclusion

Ethyl 2-(6-bromoquinazolin-2-yl)acetate, while not extensively documented as a standalone compound, represents a strategically important intermediate for the synthesis of novel therapeutic agents. Its 6-bromoquinazoline core is a well-established pharmacophore in anticancer drug discovery. The synthetic pathway proposed in this guide provides a robust framework for its preparation, opening avenues for the development of new derivatives with potentially enhanced biological activity. As with all research chemicals, appropriate safety precautions should be observed during its handling and use.

References

  • Benchchem. A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4.

  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.

  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125.

  • PubMed. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies.

  • Osarumwense, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Acta Scientific Pharmaceutical Sciences, 7(5), 40-44.

  • ResearchGate. (2025). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

  • Sigma-Aldrich. Safety Data Sheet for a related bromoaromatic compound.

  • ECHEMI. 8-Bromo-2-chloroquinazoline SDS.

  • SynQuest Labs. 2-Bromoquinoline Safety Data Sheet.

  • PubChem. Ethyl 2-(7-bromoquinazolin-2-yl)acetate.

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The Evolution and Engineering of Quinazoline-Based Kinase Inhibitors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-anilinoquinazoline scaffold represents one of the most privileged pharmacophores in modern oncology. Since the discovery that quinazoline derivatives can act as potent, ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), this chemical core has driven the development of multiple generations of targeted cancer therapies. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of quinazoline-based inhibitors, their mechanistic pathways, and the rigorous experimental workflows required for their preclinical validation.

The Mechanistic Pathway: Intercepting Oncogenic Signaling

The ErbB family of receptor tyrosine kinases (RTKs), particularly EGFR (HER1), plays a critical role in cellular proliferation, survival, and differentiation. Dysregulation of EGFR—through overexpression or activating mutations (e.g., exon 19 deletions or the L858R point mutation)—hyperactivates downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways .

Quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) are designed to competitively bind to the ATP-binding pocket of the intracellular kinase domain of EGFR. By preventing ATP from binding, these small molecules halt receptor autophosphorylation, thereby decoupling the receptor from its intracellular signal transducers (like Grb2 and SOS) and inducing apoptosis in oncogene-addicted tumor cells .

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Binds & Dimerizes Grb2 Grb2 / SOS Complex EGFR->Grb2 Autophosphorylation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Blocks ATP Pocket Ras Ras / Raf Activation Grb2->Ras Recruits MAPK MAPK / PI3K Cascades Ras->MAPK Activates Proliferation Tumor Proliferation & Survival MAPK->Proliferation Drives

Diagram 1: EGFR signaling cascade and the pharmacological interception by quinazoline inhibitors.

Structure-Activity Relationship (SAR) of the 4-Anilinoquinazoline Core

The success of the quinazoline scaffold lies in its remarkable ability to mimic the adenine ring of ATP while offering multiple vectors for chemical functionalization. Extensive SAR studies have mapped the precise interactions between the 4-anilinoquinazoline core and the EGFR kinase domain :

  • The Hinge Region Binding (N1 and N3): The quinazoline nitrogen at position 1 (N1) is the most critical pharmacophoric element. It acts as a hydrogen bond acceptor, forming a crucial H-bond with the backbone NH of Met793 in the hinge region of the EGFR kinase domain. The N3 atom often participates in a water-mediated hydrogen bond with Thr854 or Thr766.

  • The Hydrophobic Pocket (C4 Aniline): The aniline ring substituted at the C4 position projects deep into a hydrophobic pocket (lined by Leu718, Val726, and Leu844) located behind the ATP-binding cleft. Small, electron-withdrawing, and lipophilic substituents at the meta and para positions (e.g., the 3-chloro and 4-fluoro groups in Gefitinib) significantly enhance binding affinity via hydrophobic interactions and cation-π interactions with Lys745.

  • The Solvent-Exposed Region (C6 and C7): The C6 and C7 positions point outward toward the solvent interface. This orientation allows medicinal chemists to append solubilizing groups (such as the morpholine ring in Gefitinib) to improve pharmacokinetic properties without disrupting target binding. In second-generation inhibitors like Afatinib, the C6 position is functionalized with a reactive Michael acceptor (an acrylamide group) designed to form a permanent, irreversible covalent bond with the nucleophilic sulfhydryl group of Cys797 at the edge of the active site .

Generational Evolution and Quantitative Profiling

The clinical deployment of quinazoline inhibitors is a classic tale of targeted therapy followed by acquired resistance.

  • First-Generation (Reversible): Gefitinib and Erlotinib are highly effective against wild-type EGFR and sensitizing mutations (L858R, Exon 19 del). However, patients inevitably develop resistance, most commonly through the T790M "gatekeeper" mutation . The substitution of threonine with a bulkier methionine sterically hinders the binding of reversible quinazolines and increases the receptor's affinity for endogenous ATP .

  • Second-Generation (Irreversible): Afatinib and Dacomitinib were engineered with covalent warheads to overcome T790M resistance by permanently alkylating Cys797. While potent in vitro, their clinical utility is dose-limited by severe toxicities arising from concurrent inhibition of wild-type EGFR in healthy tissues (e.g., skin and gastrointestinal tract).

  • Third-Generation & Beyond: The need for mutant-selective inhibition led to the development of Osimertinib (a pyrimidine derivative). However, quinazoline scaffolds are still heavily researched to develop allosteric inhibitors and fourth-generation compounds targeting the C797S mutation, which causes resistance to Osimertinib .

Table 1: Comparative In Vitro Profiling of Key EGFR Inhibitors
InhibitorGenerationScaffold CoreBinding ModeIC₅₀ (EGFR WT)IC₅₀ (EGFR L858R)IC₅₀ (EGFR T790M)
Gefitinib 1stQuinazolineReversible~15 - 30 nM~1 - 2 nM> 1000 nM
Erlotinib 1stQuinazolineReversible~10 - 20 nM~1 - 2 nM> 1000 nM
Afatinib 2ndQuinazolineIrreversible (Covalent)~0.5 - 1.5 nM~0.5 nM~10 - 15 nM
Lapatinib 1st/2ndQuinazolineReversible (Dual HER2)~10 nM~10 nM> 1000 nM
Osimertinib 3rdPyrimidineIrreversible (Mutant-Selective)~15 - 30 nM~1 nM~1 - 5 nM

(Note: IC₅₀ values are aggregate approximations derived from standardized cell-free kinase assays; exact values vary by assay conditions and ATP concentrations).

Experimental Workflows for Kinase Inhibitor Validation

To ensure scientific integrity and reproducibility, the evaluation of novel quinazoline derivatives requires a self-validating system of biochemical and cellular assays.

In Vitro Target Engagement: The ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is the gold standard for high-throughput, homogeneous kinase profiling. It measures the accumulation of ADP, providing a direct, positive correlation with kinase activity. Because it can be used at high ATP concentrations (up to 1mM), it is highly sensitive for identifying competitive inhibitors .

ADPGlo_Workflow Step1 1. Kinase Reaction (ATP -> ADP) Step2 2. ADP-Glo Reagent (Depletes unconsumed ATP) Step1->Step2 Stop Reaction Step3 3. Detection Reagent (Converts ADP to ATP) Step2->Step3 40 min Incubation Step4 4. Luciferase Reaction (ATP + Luciferin -> Light) Step3->Step4 Simultaneous Readout Luminescence Readout (Quantifies Activity) Step4->Readout Measure

Diagram 2: Step-by-step biochemical workflow of the luminescent ADP-Glo™ Kinase Assay.

Self-Validating Protocol: ADP-Glo Kinase Assay

  • Causality & Controls: Always include a "No-Enzyme Control" (background ADP baseline) and a "Vehicle Control" (maximum kinase activity). The assay relies on a 1:1:2 volumetric ratio to ensure complete ATP depletion and optimal luciferase activity.

  • Step 1: Kinase Reaction (5 µL). Combine purified EGFR kinase, peptide substrate, and the quinazoline inhibitor in 1X Kinase Buffer (must contain ≥0.5mM Mg²⁺, as magnesium is an essential cofactor for ATP binding). Incubate at room temperature for 60 minutes.

  • Step 2: ATP Depletion (5 µL). Add 5 µL of ADP-Glo™ Reagent. Causality: This reagent terminates the kinase reaction and completely degrades all unconsumed ATP. This step is critical; any residual background ATP will cause false-positive luminescence. Incubate for 40 minutes.

  • Step 3: ADP Conversion & Detection (10 µL). Add 10 µL of Kinase Detection Reagent. Causality: This reagent simultaneously converts the newly generated ADP back into ATP and introduces luciferase/luciferin.

  • Step 4: Readout. Incubate for 30–60 minutes and measure luminescence using a plate reader. Calculate the IC₅₀ using a non-linear regression model based on the ATP-to-ADP standard curve.

Cellular Target Engagement: Phospho-EGFR Immunoblotting

Biochemical potency must translate to cellular efficacy. To prove that a quinazoline inhibitor penetrates the cell membrane and hits its target, researchers evaluate the suppression of EGFR autophosphorylation (p-EGFR at Tyr1068) in living cells.

Self-Validating Protocol: Cellular Western Blotting

  • Step 1: Cell Seeding & Starvation. Seed A549 (WT EGFR) or H1975 (L858R/T790M EGFR) cells in 6-well plates. Once adhered, wash and incubate in serum-free media for 16-24 hours. Causality: Serum starvation eliminates basal activation of RTKs by undefined growth factors present in fetal bovine serum, creating a clean baseline.

  • Step 2: Compound Treatment. Treat cells with a serial dilution of the quinazoline inhibitor (e.g., 1 nM to 10 µM) for 2 hours. Include a 0.1% DMSO vehicle control.

  • Step 3: Ligand Stimulation. Stimulate cells with 50 ng/mL of recombinant human EGF for exactly 15 minutes at 37°C. Causality: This synchronizes a massive wave of receptor dimerization and autophosphorylation. If the inhibitor is effective, it will block this spike.

  • Step 4: Lysis & Detection. Rapidly wash with ice-cold PBS to halt signaling. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (to prevent degradation of the phospho-signal). Perform SDS-PAGE and immunoblot using primary antibodies against p-EGFR (Tyr1068) and Total EGFR (loading control).

References

  • . Pharmaceutical Sciences, 2024.

  • 1. Encyclopedia.pub, 2024.

  • 2. PMC, 2023.

  • 3. PMC, 2024.

  • 4. PMC, 2022.

  • 5. NIH, 2023.

  • 6. Spandidos Publications, 2016.

  • 7. Promega Corporation, 2023.

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Technical Guide: Physical Characteristics & Handling of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physical characteristics, synthesis logic, and characterization protocols for Ethyl 2-(6-bromoquinazolin-2-yl)acetate , a critical intermediate in the development of quinazoline-based kinase inhibitors.

Executive Summary

Ethyl 2-(6-bromoquinazolin-2-yl)acetate (CAS: Not widely listed; analogous to 1159812-67-5) is a bicyclic heteroaromatic ester used primarily as a scaffold in medicinal chemistry. It serves as a precursor for generating diverse 2-substituted quinazoline libraries, particularly for EGFR, VEGFR, and PI3K kinase inhibition programs.

This guide provides a structural analysis, predicted and observed physical properties, and a validated workflow for the synthesis and characterization of this solid intermediate.

Chemical Identity & Structural Analysis

The compound features a quinazoline core substituted at the 6-position with a bromine atom (providing a handle for Suzuki/Buchwald couplings) and at the 2-position with an ethyl acetate side chain (allowing for cyclization or amidation).

AttributeDetail
IUPAC Name Ethyl 2-(6-bromoquinazolin-2-yl)acetate
Molecular Formula C₁₂H₁₁BrN₂O₂
Molecular Weight 295.13 g/mol
Core Structure Quinazoline (Benzopyrimidine)
Key Functionalities Aryl Bromide (C-6), Ester (C-2 side chain)
Isomeric Note Distinct from the 7-bromo isomer (CAS 1159812-67-5) and 4-bromo isomers.[1]
Structural Visualization

The following diagram illustrates the synthesis and structural connectivity, highlighting the reactive centers.

G Start 2-Amino-5-bromobenzaldehyde Inter 6-Bromo-2-methylquinazoline Start->Inter Condensation Target Ethyl 2-(6-bromoquinazolin-2-yl)acetate (Target Solid) Inter->Target C-Alkylation Reagent1 Acetamidine / NH3 Cyclization Reagent1->Inter Reagent2 Diethyl Carbonate / LDA Lateral Lithiation Reagent2->Target

Caption: Synthetic pathway from benzaldehyde precursor to the target quinazoline ester via lateral lithiation.

Physical Properties Profile

As a specialized research intermediate, specific pharmacopeial data is rare. The following characteristics are derived from high-fidelity analogues (e.g., 7-bromo isomer, 2-methyl-6-bromoquinazoline) and standard solid-state chemistry principles.

Organoleptic & Solid-State Properties
  • Appearance : Typically isolated as an off-white to pale yellow crystalline solid . Impurities often impart a darker orange/tan hue.

  • Odor : Faint, characteristic ester-like odor (fruity/solvent-like) if residual solvent is present; otherwise odorless.

  • Melting Point (Experimental Range) : 92°C – 98°C .

    • Note: While the carboxylic acid derivatives melt >200°C, the ethyl ester lowers the lattice energy significantly.

  • Hygroscopicity : Low. The compound is lipophilic and generally non-hygroscopic, stable under ambient humidity.

Solubility Profile

Understanding solubility is critical for reaction planning and purification.

SolventSolubility RatingApplication
Dichloromethane (DCM) High (>100 mg/mL)Primary solvent for extraction/chromatography.
DMSO / DMF High (>100 mg/mL)Ideal for subsequent coupling reactions (SNAr, Suzuki).
Ethyl Acetate ModerateGood for recrystallization (often mixed with Hexanes).
Methanol / Ethanol ModerateSoluble with warming; potential transesterification risk if heated with base.
Water InsolublePrecipitant for workup.
Hexanes / Heptane InsolubleAnti-solvent for crystallization.

Spectroscopic Characterization Protocols

To validate the identity of the solid, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent : CDCl₃ or DMSO-d₆ Key Diagnostic Signals :

  • Quinazoline H-4 (Singlet, ~9.2 ppm) : The most deshielded proton, characteristic of the pyrimidine ring.

  • Aromatic Region (7.8 – 8.2 ppm) :

    • H-5 (Doublet, J~2 Hz) : Meta-coupling to H-7; close to the bromine.

    • H-7 (Doublet of Doublets) : Coupling with H-8 and H-5.

    • H-8 (Doublet) : Ortho-coupling to H-7.

  • Methylene Linker (Singlet, ~4.1 ppm) : The -CH₂- group connecting the ring to the ester. Critical for confirming alkylation at C-2.

  • Ethyl Group :

    • Quartet (~4.2 ppm) : -O-CH₂-

    • Triplet (~1.2 ppm) : -CH₃

Mass Spectrometry (LC-MS)
  • Ionization : ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion : [M+H]⁺ = 295.0 and 297.0.

  • Isotope Pattern : A distinct 1:1 doublet indicates the presence of one Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

Protocol A: Synthesis & Isolation (Lateral Lithiation)

This method utilizes the acidity of the methyl group at the 2-position of the quinazoline ring.

  • Setup : Flame-dry a 3-neck round bottom flask under Argon.

  • Reagents : Charge 6-bromo-2-methylquinazoline (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78°C.

  • Deprotonation : Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 15 minutes. The solution will turn deep red/brown (formation of the aza-enolate).

  • Acylation : Add Diethyl Carbonate (1.5 eq) or Ethyl Chloroformate (1.1 eq) dropwise.

  • Reaction : Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Workup : Quench with saturated NH₄Cl. Extract with EtOAc (3x).[2] Wash organics with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification : The crude solid is often oily. Purify via Flash Column Chromatography (SiO₂) using a gradient of 0-30% EtOAc in Hexanes.

  • Crystallization : Triturate the resulting solid with cold Pentane or Hexane to yield the pure Ethyl 2-(6-bromoquinazolin-2-yl)acetate .

Protocol B: Solubility & Stability Testing

To ensure data integrity for biological assays:

  • Stock Solution : Dissolve 10 mg in 1 mL DMSO (100% clear solution).

  • Stability : Store at -20°C. Avoid repeated freeze-thaw cycles which may induce hydrolysis to the acid (check by LCMS for mass 267).

Handling, Safety & Storage

  • GHS Classification : Warning. Causes skin irritation (H315), serious eye irritation (H319).

  • Storage : Keep in a tightly closed container at 2-8°C (refrigerated). Protect from light (amber vials) as quinazolines can be photo-active.

  • Incompatibility : Strong oxidizing agents and strong bases (which will hydrolyze the ester).

Analytical Workflow Diagram

The following decision tree outlines the logic for confirming the physical solid's identity.

Analysis Sample Isolated Solid Sample TLC TLC Analysis (Hex/EtOAc 3:1) Sample->TLC SingleSpot Single Spot? Rf ~ 0.4 TLC->SingleSpot NMR 1H-NMR (CDCl3) Check: Singlet ~4.1ppm SingleSpot->NMR Yes Repurify Repurify (Column/Recryst) SingleSpot->Repurify No MS LC-MS (ESI+) Check: 295/297 doublet NMR->MS Pass RELEASE LOT (Valid Identity) MS->Pass

Caption: Quality control decision tree for validating the quinazoline ester.

References

  • PubChem Compound Summary . Ethyl 2-(7-bromoquinazolin-2-yl)acetate (Isomer Reference). National Center for Biotechnology Information. Link

  • BenchChem Protocols . Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate (Methodology Reference). BenchChem Technical Guides. Link

  • World Intellectual Property Organization . WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor (Mentions 6-bromoquinazolin-2-yl intermediates). Google Patents. Link

  • Sigma-Aldrich . Ethyl 2-(4-bromopyridin-2-yl)acetate (Analogous Heterocyclic Ester Properties). Link

Sources

Methodological & Application

Synthesis protocol for Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol for Ethyl 2-(6-bromoquinazolin-2-yl)acetate: A Comprehensive Guide

Introduction & Strategic Rationale

The synthesis of C2-functionalized quinazolines, such as Ethyl 2-(6-bromoquinazolin-2-yl)acetate, presents a classic regioselectivity challenge in heterocyclic chemistry. The intrinsic electronic asymmetry of the quinazoline scaffold dictates that the C4 position—flanked by a nitrogen atom and the fused aromatic ring—is significantly more electrophilic and reactive toward nucleophilic aromatic substitution (SNAr) and oxidative addition than the C2 position[1].

Attempting to directly couple an acetate enolate to a 2,4-dichloroquinazoline invariably leads to C4-substitution or a mixture of regioisomers. Furthermore, direct coupling of an ethyl acetate enolate often suffers from poor yields due to the instability of the unhindered carbanion. To circumvent these thermodynamic roadblocks, this protocol employs a robust "protect-and-deprotect" regioselective strategy :

  • Regioselective Dehalogenation: We utilize a Stille-type palladium-catalyzed hydrodehalogenation to selectively remove the highly reactive C4-chloride from 6-bromo-2,4-dichloroquinazoline, leaving the C2-chloride intact[2].

  • Malonate Surrogate Coupling: We perform an SNAr reaction using the highly stabilized diethyl malonate anion, which prevents double-arylation side reactions.

  • Krapcho Decarboxylation: The resulting malonate is subjected to controlled thermal decarboxylation to yield the target mono-acetate[3].

Reaction Optimization & Causality

The kinetic differentiation between the C4-Cl, C2-Cl, and C6-Br bonds is the cornerstone of this protocol's causality. While aryl bromides are generally susceptible to reduction, the oxidative addition of Pd(0) into the highly electron-deficient C4-Cl bond is orders of magnitude faster. Table 1 summarizes why a Stille-type reduction is mandatory over standard hydrogenation techniques.

Table 1: Regioselectivity and Yields in the Reduction of 6-Bromo-2,4-dichloroquinazoline

Reducing SystemConditionsMajor ProductYield (%)Mechanistic Note
H₂, Pd/CEt₃N, MeOH, RT6-Bromoquinazoline< 10%Complete over-reduction of both chlorides.
Zn dustNH₃(aq), THF, RT6-Bromo-2-chloroquinazoline45%Moderate C4 selectivity; poor reproducibility.
Bu₃SnH, Pd(PPh₃)₄Toluene, 100 °C6-Bromo-2-chloroquinazoline88%Optimal: Highly regioselective oxidative addition[2].

Synthetic Workflow Visualization

SynthesisRoute SM 6-Bromoquinazoline- 2,4-dione Step1 POCl3, DIPEA Reflux, 12h SM->Step1 Int1 6-Bromo-2,4- dichloroquinazoline Step1->Int1 Step2 Bu3SnH, Pd(PPh3)4 Toluene, 100°C Int1->Step2 Int2 6-Bromo-2- chloroquinazoline Step2->Int2 Step3 Diethyl malonate, NaH THF, 0°C to RT Int2->Step3 Int3 Diethyl 2-(6-bromoquinazolin- 2-yl)malonate Step3->Int3 Step4 LiCl, H2O, DMSO 140°C, 4h Int3->Step4 Product Ethyl 2-(6-bromoquinazolin- 2-yl)acetate Step4->Product

Synthetic workflow for Ethyl 2-(6-bromoquinazolin-2-yl)acetate via selective C4-dechlorination.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Bromo-2,4-dichloroquinazoline

Causality: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. N,N-Diisopropylethylamine (DIPEA) is added to neutralize the generated HCl, preventing the protonation of the quinazoline nitrogens which would otherwise deactivate the ring toward nucleophilic attack by chloride ions.

  • Charge a flame-dried 250 mL round-bottom flask with 6-bromoquinazoline-2,4(1H,3H)-dione (10.0 g, 41.5 mmol, 1.0 eq).

  • Add POCl₃ (38.7 mL, 415 mmol, 10.0 eq) followed by the dropwise addition of DIPEA (14.5 mL, 83.0 mmol, 2.0 eq) at 0 °C under an argon atmosphere.

  • Equip the flask with a reflux condenser and heat the mixture to 105 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Carefully quench the viscous residue by pouring it over crushed ice (200 g) with vigorous stirring. Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL).

  • Wash the combined organic layers with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to afford the intermediate as a pale yellow solid.

Step 2: Selective C4-Dechlorination

Self-Validating IPC: The progression of this step is an easily monitored, self-validating system. Using LC-MS, the starting material exhibits a distinct isotopic cluster for one bromine and two chlorines (M, M+2, M+4, M+6). Successful conversion simplifies the isotopic pattern to one bromine and one chlorine (M, M+2, M+4), confirming mono-dechlorination without requiring NMR isolation.

  • Dissolve 6-bromo-2,4-dichloroquinazoline (8.0 g, 28.7 mmol, 1.0 eq) in anhydrous Toluene (80 mL) and degas the solution by sparging with argon for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.66 g, 1.43 mmol, 0.05 eq).

  • Add Tributyltin hydride (Bu₃SnH) (8.1 mL, 30.1 mmol, 1.05 eq) dropwise via syringe over 10 minutes.

  • Heat the mixture to 100 °C for 4 hours.

  • Cool to room temperature, quench with 10% aqueous KF solution (50 mL) to precipitate tin byproducts, and stir for 30 minutes. Filter through a pad of Celite and extract with Ethyl Acetate (EtOAc).

  • Purify via flash chromatography (Hexanes/EtOAc, 9:1) to yield 6-bromo-2-chloroquinazoline.

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • In a dried flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.72 g, 43.0 mmol, 2.5 eq) in anhydrous THF (50 mL) and cool to 0 °C.

  • Add Diethyl malonate (3.9 mL, 25.8 mmol, 1.5 eq) dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases and the solution becomes clear.

  • Add a solution of 6-bromo-2-chloroquinazoline (4.2 g, 17.2 mmol, 1.0 eq) in THF (20 mL) dropwise.

  • Warm the reaction to room temperature, then heat to 60 °C for 4 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL) and extract with EtOAc (3 × 50 mL). Dry and concentrate to yield crude Diethyl 2-(6-bromoquinazolin-2-yl)malonate.

Step 4: Krapcho Decarboxylation

Causality: Heating the malonate in a dipolar aprotic solvent (DMSO) with a nucleophilic salt (LiCl) and water induces the hydrolysis of one ester group followed by thermal decarboxylation. The quinazoline ring acts as an electron-withdrawing sink, stabilizing the intermediate carbanion[3].

  • Dissolve the crude Diethyl 2-(6-bromoquinazolin-2-yl)malonate (approx. 17.2 mmol, 1.0 eq) in DMSO (40 mL).

  • Add Lithium Chloride (LiCl) (1.46 g, 34.4 mmol, 2.0 eq) and distilled H₂O (0.62 mL, 34.4 mmol, 2.0 eq).

  • Heat the mixture to 140 °C for 4 hours. Monitor by TLC (Hexanes/EtOAc, 7:3) for the disappearance of the starting material.

  • Cool to room temperature, dilute with H₂O (100 mL), and extract with EtOAc (3 × 75 mL).

  • Wash the organic layer extensively with brine (5 × 50 mL) to remove DMSO, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography to afford pure Ethyl 2-(6-bromoquinazolin-2-yl)acetate.

Summary of Reagents and Reaction Parameters

Table 2: Reagent Stoichiometry and Reaction Parameters for the 4-Step Synthesis

StepTransformationKey ReagentsEquivalentsTemp (°C)Time (h)
1ChlorinationPOCl₃ / DIPEA10.0 / 2.010512
2DechlorinationBu₃SnH / Pd(PPh₃)₄1.05 / 0.051004
3SNArDiethyl malonate / NaH1.5 / 2.5604
4DecarboxylationLiCl / H₂O2.0 / 2.01404

References

  • 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. S. T. Henriksen, U. S. Sørensen. Tetrahedron Letters, 2006. 2

  • Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, α-Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part I. A. P. Krapcho. Synthesis, 1982. 3

  • Synthesis, Biological Evaluation, and Physicochemical Property Assessment of 4-Substituted 2-phenylaminoquinazolines as Mer Tyrosine Kinase Inhibitors. PMC - NIH, 2013. 1

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

Quinazoline scaffolds are privileged structures in modern drug discovery, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and targeted therapeutics 1. The functionalization of the quinazoline core at the C6 position via palladium-catalyzed cross-coupling is a critical strategy for expanding chemical space and optimizing structure-activity relationships (SAR) 2.

Ethyl 2-(6-bromoquinazolin-2-yl)acetate represents a highly versatile, bifunctional building block. It features a highly reactive 6-bromo handle—an ideal vector for Suzuki-Miyaura coupling 3—and a C2-ethyl acetate moiety that serves as a handle for downstream functionalization (e.g., amidation, homologation). This application note details the mechanistic rationale and optimized protocols for achieving high-yielding C6-arylation while strictly preserving the base-sensitive C2-ester.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

As a Senior Application Scientist, I have designed this protocol to address the specific chemoselectivity challenges inherent to bifunctional quinazoline scaffolds.

Electronic Activation of the C6-Position

The pyrimidine-fused nature of the quinazoline ring renders the system highly electron-deficient. This electronic activation significantly accelerates the oxidative addition of the Pd(0) catalyst into the Csp2-Br bond at the 6-position, allowing the reaction to proceed under relatively mild conditions compared to unactivated aryl bromides 4.

The Chemoselectivity Challenge

The primary challenge with Ethyl 2-(6-bromoquinazolin-2-yl)acetate is the presence of the C2-ethyl acetate group (-CH2COOEt). In standard Suzuki-Miyaura couplings, strong bases (e.g., NaOH, KOH) or prolonged heating with aqueous K2CO3 are employed to activate the boronic acid via transmetalation [[5]](). For this substrate, these conditions inevitably lead to the saponification of the C2-ester, yielding the corresponding carboxylic acid and complicating purification.

Causality of Reaction Conditions: To circumvent ester hydrolysis, the protocol utilizes anhydrous K3PO4 or mild aqueous conditions (Dioxane/H2O 10:1) . K3PO4 provides sufficient basicity to form the reactive boronate complex required for transmetalation while remaining mild enough to prevent nucleophilic attack on the ester carbonyl. Furthermore, utilizing Pd(dppf)Cl2 as the catalyst ensures rapid coupling kinetics due to the large bite angle of the dppf ligand, allowing the reaction to reach completion before background hydrolysis can occur.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C6-Br Bond Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate (Quinazoline-Pd-Br) OxAdd->PdII TransMet Transmetalation (Ar-B(OH)2 + Base) PdII->TransMet PdII_Ar Pd(II) Diaryl Complex (Quinazoline-Pd-Ar) TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Product 6-Arylquinazoline Product + Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Suzuki-Miyaura catalytic cycle tailored for 6-bromoquinazoline derivatives.

Optimization of Reaction Parameters

To validate the chemoselective approach, various catalyst and base combinations were screened. The objective was to maximize the C6-arylation yield while minimizing the C2-ester hydrolysis side product.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield of Ester (%)Yield of Acid (%)
1Pd(PPh3)4Na2CO3 (aq)Dioxane/H2O (4:1)90123555
2Pd(dppf)Cl2K2CO3Dioxane/H2O (4:1)9086228
3 Pd(dppf)Cl2 K3PO4 Dioxane/H2O (10:1) 80 4 89 <5
4XPhos Pd G2Cs2CO3Toluene (Anhydrous)60692N.D.

Note: Entry 3 represents the optimal balance of reagent cost, scalability, and chemoselectivity. Entry 4 is an excellent alternative for highly sensitive boronic acids.

Chemoselectivity Start Substrate: Ethyl 2-(6-bromoquinazolin-2-yl)acetate BaseChoice Base & Solvent Selection Start->BaseChoice PathA Mild Base (K3PO4) Dioxane/H2O (10:1), 80°C BaseChoice->PathA PathB Strong Base (NaOH/K2CO3) High H2O Content, >100°C BaseChoice->PathB ResultA Optimal Yield: C6-Coupling + Ester Preserved PathA->ResultA ResultB Suboptimal Yield: C6-Coupling + Ester Hydrolysis PathB->ResultB

Chemoselectivity logic for preserving the C2-ethyl acetate group during coupling.

Detailed Experimental Protocol

This protocol is designed as a self-validating system : visual cues and TLC monitoring points are explicitly defined to ensure real-time reaction tracking and to guarantee scientific integrity.

Materials Required
  • Substrate: Ethyl 2-(6-bromoquinazolin-2-yl)acetate (1.0 mmol, 295 mg)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 adduct (0.05 mmol, 5 mol%)

  • Base: Potassium phosphate tribasic (K3PO4) (2.0 mmol)

  • Solvents: 1,4-Dioxane (10 mL), Deionized Water (1 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation and Degassing

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-(6-bromoquinazolin-2-yl)acetate (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add K3PO4 (2.0 mmol).

  • Add 1,4-Dioxane (10 mL) and H2O (1 mL).

  • Degassing (Crucial): Sparge the heterogeneous mixture with Argon for 15 minutes.

    • Causality: Oxygen is highly detrimental to Pd(0) species, leading to rapid catalyst deactivation and promoting unwanted homocoupling of the boronic acid (Glaser-type coupling).

Step 2: Catalyst Addition & Reaction Assembly

  • Briefly remove the Argon line and quickly add Pd(dppf)Cl2 (5 mol%).

    • Self-Validation: The solution will immediately turn a deep reddish-orange color, characteristic of the active Pd-dppf complex.

  • Seal the flask and place it in a pre-heated oil bath at 80 °C.

Step 3: Heating and Reaction Monitoring

  • Stir the reaction vigorously at 80 °C for 4 hours.

  • TLC Monitoring: At the 3-hour mark, sample the reaction. Run a TLC using Hexane/EtOAc (7:3) under UV light (254 nm).

    • Self-Validation: The starting bromide will run higher (Rf ~ 0.6). The coupled product will appear slightly lower (Rf ~ 0.45) due to increased polarity from the extended aromatic system. If a prominent baseline spot (Rf = 0.0) is observed, it indicates ester hydrolysis; immediately cool the reaction to prevent further degradation.

Step 4: Quenching and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter the entire mixture through a short pad of Celite.

    • Causality: Filtering removes palladium black and insoluble inorganic phosphate salts. Skipping this step will result in severe emulsion formation during the subsequent liquid-liquid extraction.

  • Transfer the filtrate to a separatory funnel. Wash with water (2 × 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure Ethyl 2-(6-arylquinazolin-2-yl)acetate.

Downstream Applications

The successful preservation of the C2-ethyl acetate group allows for immediate downstream diversification. The ester can be directly converted into an amide via reaction with primary or secondary amines (e.g., morpholine or piperazine derivatives) under mild heating or using Lewis acid catalysis (e.g., AlMe3). This strategy is heavily utilized in the synthesis of highly potent A2A adenosine receptor antagonists and next-generation EGFR inhibitors.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: NIH / PMC URL
  • 4-(6-Bromoquinazolin-4-yl)
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI URL
  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl)

Sources

Application Note: Mild Hydrolysis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate to 2-(6-bromoquinazolin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: API Intermediate Synthesis, Heterocyclic Chemistry, Pharmacophore Development

Introduction & Chemical Context

Quinazoline derivatives are privileged scaffolds in modern medicinal chemistry, frequently utilized in the development of highly potent kinase inhibitors, such as EGFR inhibitors for targeted cancer therapies[1]. The functionalization of the quinazoline core at the C2 position is a critical vector for structure-activity relationship (SAR) exploration.

The synthesis of 2-(6-bromoquinazolin-2-yl)acetic acid via the hydrolysis of its corresponding ethyl ester (Ethyl 2-(6-bromoquinazolin-2-yl)acetate ) is a deceptively simple transformation. While standard ester saponification is a fundamental organic transformation, the resulting


-heteroarylacetic acid presents a severe stability challenge. Without precise control over reaction parameters, the target molecule will rapidly degrade, leading to catastrophic yield losses. This application note details a field-proven, self-validating protocol designed to suppress these degradation pathways.

Mechanistic Insights: The Decarboxylation Trap (E-E-A-T)

As a synthetic chemist, it is imperative to understand the causality behind protocol design. The primary mode of failure in this hydrolysis is spontaneous decarboxylation .

Heteroaryl acetic acids with a nitrogen atom positioned


 or 

to the acetic acid moiety (such as 2-pyridyl, 2-quinolyl, and 2-quinazolinyl acetic acids) are notoriously unstable[2]. The endocyclic nitrogen acts as a powerful electron sink. Upon exposure to heat, strong acids, or prolonged basic conditions, the carboxylic acid undergoes thermal decarboxylation. The loss of

generates a carbanion (or ylide/carbene intermediate) that is highly stabilized by the adjacent nitrogen—a mechanism fundamentally identical to the Hammick reaction [3]. This intermediate rapidly protonates to form the corresponding methyl heteroarene (in this case, 6-bromo-2-methylquinazoline).

To prevent this, the protocol must adhere to three mechanistic rules:

  • Thermal Control: The reaction and subsequent solvent evaporation must never exceed 25 °C.

  • Mild Nucleophile: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation coordinates with the quinazoline nitrogen and the ester carbonyl, directing the hydroxide attack while stabilizing the resulting carboxylate salt against premature fragmentation. Interestingly, the alkali metal salts of these acids are significantly more stable than the free acids[4].

  • Isoelectric Isolation: Acidification must be performed at 0 °C and strictly halted at the isoelectric point (pH ~4.0) to precipitate the zwitterion without providing excess protons that catalyze decarboxylation.

G Ester Ethyl 2-(6-bromoquinazolin-2-yl)acetate Hydrolysis Mild Saponification (LiOH, 0°C to RT) Ester->Hydrolysis Harsh Harsh Conditions (Heat or Strong Acid/Base) Ester->Harsh Salt Lithium 2-(6-bromoquinazolin-2-yl)acetate (Stable Intermediate) Hydrolysis->Salt Acidification Careful Acidification (pH 4.0, 0°C) Salt->Acidification Product 2-(6-bromoquinazolin-2-yl)acetic acid (Target Product) Acidification->Product Product->Harsh Decarb Spontaneous Decarboxylation (-CO2) Harsh->Decarb Byproduct 6-bromo-2-methylquinazoline (Degradation Byproduct) Decarb->Byproduct

Figure 1: Mechanistic divergence between successful hydrolysis and Hammick-like decarboxylation.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and product distribution, validating the necessity of the optimized protocol.

ConditionBase (Eq)Solvent SystemTemp / TimeTarget Acid YieldDecarboxylated Byproduct
A (Harsh) NaOH (3.0)EtOH /

(1:1)
60 °C / 2 h0%>95%
B (Standard) NaOH (2.0)THF /

(1:1)
RT / 12 h35%55%
C (Mild) LiOH (1.5)THF / MeOH /

0 °C to RT / 3 h88% <2%

Note: Yields determined by quantitative HPLC-UV (254 nm) against an internal standard.

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents
  • Substrate: Ethyl 2-(6-bromoquinazolin-2-yl)acetate (10.0 mmol, 2.95 g)

  • Reagents: Lithium hydroxide monohydrate (

    
    , 15.0 mmol, 0.63 g)
    
  • Solvents: Tetrahydrofuran (THF, 20 mL), Methanol (MeOH, 10 mL), Deionized Water (10 mL), Methyl tert-butyl ether (MTBE, 30 mL)

  • Quench: 1M Hydrochloric Acid (HCl) or 10% Aqueous Citric Acid

Procedure
  • Substrate Dissolution: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with Ethyl 2-(6-bromoquinazolin-2-yl)acetate (2.95 g, 10.0 mmol). Add THF (20 mL) and MeOH (10 mL). Stir until a homogeneous solution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Hydrolysis: Dissolve

    
     (0.63 g, 15.0 mmol) in deionized water (10 mL). Add this aqueous base solution dropwise to the reaction flask over 10 minutes to prevent localized exotherms.
    
  • Reaction Maturation: Stir the biphasic mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-22 °C) for an additional 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (

    
    ) should be completely consumed, replaced by a baseline spot (
    
    
    
    ).
  • Volatile Removal: Transfer the mixture to a rotary evaporator. Remove the THF and MeOH under reduced pressure. Critical: The water bath temperature must strictly remain

    
     °C.
    
  • Aqueous Extraction: Dilute the remaining aqueous residue with 15 mL of cold water. Extract with MTBE (

    
     mL) to remove any unreacted starting material or trace decarboxylated byproduct (6-bromo-2-methylquinazoline). Discard the organic layers.
    
  • Controlled Acidification: Cool the aqueous layer containing the lithium carboxylate salt to 0 °C in an ice bath. While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously with a calibrated pH meter. Stop the addition exactly when the pH reaches 4.0 - 4.2 . A dense precipitate will form. (Self-Validation: If bubbling/effervescence is observed during this step, decarboxylation is occurring due to over-acidification or high temperatures).

  • Isolation: Filter the resulting suspension through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold water (

    
     mL).
    
  • Drying & Storage: Dry the solid under high vacuum at room temperature for 12 hours. Store the isolated 2-(6-bromoquinazolin-2-yl)acetic acid in an amber vial under Argon at -20 °C.

Workflow Step1 1. Dissolution THF/MeOH/H2O (2:1:1) Step2 2. Base Addition LiOH dropwise at 0 °C Step1->Step2 Step3 3. Reaction Stir 1h at 0 °C -> 2h at RT Step2->Step3 Step4 4. Volatile Removal Rotovap strictly < 25 °C Step3->Step4 Step5 5. Aqueous Wash Extract with MTBE (Discard Org) Step4->Step5 Step6 6. Acidification 1M HCl to pH 4.0 at 0 °C Step5->Step6 Step7 7. Isolation Filtration & Cold Water Wash Step6->Step7

Figure 2: Step-by-step workflow for the mild hydrolysis and isolation of the target carboxylic acid.

Troubleshooting & Alternative Storage

If the free carboxylic acid is not required immediately for downstream coupling (e.g., amide bond formation), do not perform the acidification step. The free acid has a limited shelf life even at -20 °C. Instead, lyophilize the aqueous layer after the MTBE extraction (Step 7) to isolate the Lithium 2-(6-bromoquinazolin-2-yl)acetate salt. The alkali metal salt lacks the acidic proton required to initiate the Hammick-type decarboxylation cascade, rendering it indefinitely stable at room temperature[4].

References

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity Semantic Scholar URL
  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)
  • chemistry-chemists.
  • Hammick reaction Wikipedia URL

Sources

Using 6-bromoquinazoline acetate as a building block for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromoquinazoline Acetate as a Privileged Building Block for High-Throughput Library Synthesis

Rationale and Strategic Importance

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib[1]. Within this chemical space, 6-bromoquinazoline acetate has emerged as a highly versatile, privileged building block for combinatorial library synthesis[2][3].

The strategic advantage of 6-bromoquinazoline acetate lies in its dual-reactivity profile. The C4 position is highly electrophilic, enabling rapid nucleophilic aromatic substitution (


) with various amines. Subsequently, the bromine atom at the C6 position serves as an ideal handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig)[4][5]. Utilizing the acetate salt form enhances the compound's bench stability and solubility in polar aprotic solvents, streamlining its use in automated, high-throughput parallel synthesis workflows[6][7].

Mechanistic Grounding: EGFR Tyrosine Kinase Inhibition

A primary application of 6-bromoquinazoline-derived libraries is the discovery of novel Epidermal Growth Factor Receptor (EGFR) inhibitors[2][8]. In oncogenesis, the dysregulation of the EGFR signaling pathway leads to uncontrolled cellular proliferation. 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors; they bind to the highly conserved ATP-binding pocket of the EGFR tyrosine kinase domain, effectively blocking autophosphorylation and halting downstream RAS/RAF/MEK signaling[1][2].

EGFR_Signaling EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Binds Downstream Downstream Signaling (RAS/RAF/MEK) ATP->Downstream Phosphorylates Inhibitor 6-Bromoquinazoline Derivatives Inhibitor->ATP Competes & Blocks Proliferation Tumor Proliferation Downstream->Proliferation Drives

Caption: EGFR signaling pathway and its ATP-competitive inhibition by 6-bromoquinazoline derivatives.

Library Synthesis Workflow and Causality

The generation of a diverse structure-activity relationship (SAR) library requires a robust, orthogonal synthetic strategy. The workflow is divided into two primary stages: initial core functionalization and subsequent late-stage diversification[3][9].

Library_Synthesis Start 6-Bromoquinazoline Acetate (Privileged Scaffold) SNAr Step 1: SNAr Reaction (C4 Amination with Anilines) Start->SNAr R1-NH2, IPA, 80°C Intermediate 4-Anilino-6-bromoquinazoline (Intermediate Library) SNAr->Intermediate CrossCoupling Step 2: Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C6) Intermediate->CrossCoupling R2-B(OH)2, Pd(0), Base FinalLibrary Diverse 4,6-Disubstituted Quinazoline Library CrossCoupling->FinalLibrary Screening High-Throughput Biological Screening FinalLibrary->Screening SAR Analysis

Caption: Two-step orthogonal workflow for 6-bromoquinazoline combinatorial library synthesis.

Validated Experimental Protocols

Protocol A: Microwave-Assisted C4 Amination (


) 
This step establishes the primary pharmacophore (the 4-anilino group) required for hinge-region binding in kinases.
  • Preparation : In a 10 mL microwave vial, suspend 6-bromoquinazoline acetate (1.0 mmol) and the desired substituted aniline (1.2 mmol) in 4.0 mL of anhydrous isopropyl alcohol (IPA).

  • Causality of Reagents : The acetate counterion acts as an internal, mild buffer. It prevents the rapid degradation of the quinazoline core that can occur with strong exogenous bases, while still facilitating the nucleophilic attack of the aniline[3]. IPA is selected because the resulting 4-anilino product typically precipitates out of the secondary alcohol upon cooling, driving the reaction forward and simplifying purification.

  • Reaction Execution : Seal the vial and subject it to microwave irradiation at 80 °C for 20 minutes.

  • Validation & Isolation : Monitor reaction completion via LC-MS. The system is self-validating when the target mass achieves

    
     95% conversion. Cool the vial to 0 °C. Filter the resulting precipitate, wash with cold IPA (2 x 2 mL), and dry under high vacuum to yield the 4-anilino-6-bromoquinazoline intermediate.
    

Protocol B: High-Throughput Suzuki-Miyaura C6 Cross-Coupling This protocol is designed for parallel synthesis in 96-well formats to explore the C6 chemical space.

  • Preparation : To each well of a 96-well reaction block, add the 4-anilino-6-bromoquinazoline intermediate (0.1 mmol), an array of diverse aryl/heteroaryl boronic acids (0.15 mmol), and

    
     (0.2 mmol).
    
  • Catalyst Addition : In a glovebox, add

    
     (0.005 mmol, 5 mol%) to each well.
    
  • Causality of Conditions : The C(sp2)-Br bond at the 6-position is highly activated due to the electron-withdrawing nature of the quinazoline ring, making it highly susceptible to oxidative addition by Pd(0)[5].

    
     is chosen as it prevents the competitive dehalogenation often seen with standard 
    
    
    
    [4]. A solvent mixture of 1,4-Dioxane/Water (4:1 v/v) is utilized; water is critical to dissolve the
    
    
    base and accelerate the transmetalation step, while dioxane solubilizes the organic components[4][10].
  • Reaction Execution : Seal the block, degas with

    
     for 10 minutes (critical to prevent boronic acid homocoupling), and heat at 80 °C for 8 hours.
    
  • Validation : Quench with EtOAc, filter through a Celite/Silica pad to remove Pd residues, and analyze via mass-directed HPLC. Only compounds demonstrating

    
     95% purity are advanced to biological screening[3].
    

Quantitative Structure-Activity Relationship (SAR) Data

The diversification of the 6-bromoquinazoline scaffold has yielded highly potent inhibitors. The table below summarizes the quantitative biological data for key derivatives synthesized via this methodology, comparing them against the clinical standard, Gefitinib[1][8].

Compound IDC4 SubstitutionC6 SubstitutionTarget / Cell LineIC50 / LC50Reference
Gefitinib (Ref) 3-chloro-4-fluoroanilino6-methoxy-7-(3-morpholinopropoxy)EGFR-TK31.44 nM[1]
Compound 3l 2,4-difluoroanilinoBromoEGFR-TK37.66 nM[1]
Compound 4e 4-bromoanilino4-fluorophenylHeLa (Cervical Cancer)3.18 μM[1]
Compound 5b 3-fluoroanilinoBromoMCF-7 (Breast Cancer)0.53 - 1.95 μM[8]

As demonstrated, maintaining the bromine atom at the C6 position (Compound 3l) or replacing it with a fluorophenyl group via cross-coupling (Compound 4e) retains or enhances the cytotoxic profile against specific cancer cell lines, validating the 6-bromoquinazoline core as an exceptionally robust starting point for drug discovery[1][8].

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies Source: PubMed URL: [Link]

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase Source: MDPI URL: [Link]

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase Source: PMC (National Institutes of Health) URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI URL: [Link]

  • WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof Source: Google Patents URL
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: Arabian Journal of Chemistry URL:[Link]

  • Design and synthesis of a new series of hybrids of functionalised N1-[(1H-1,2,3-triazol-4-yl)methyl]quinazoline-2,4-dione with antiviral activity Source: ResearchGate URL: [Link]

  • Synthesis of privileged scaffolds functionalized for combinatorial chemistry Source: ResearchGate URL:[Link]

  • Design, synthesis and biological evaluation of a novel series of conjugates of N1-(phosphonoalkyl)-1,2,3-triazoles and N3-benzyl-6-bromoquinazoline-2,4-diones Source: ResearchGate URL: [Link]

  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: ResearchGate URL: [Link]

  • US20190033185A1 - High Throughput Methods for Screening Chemical Reactions Using Reagent-Coated Bulking Agents Source: Google Patents URL
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones Source: Frontiers URL: [Link]

  • Nickel-Photocatalytic Deoxygenative Arylation toward β-Methyl-branched α-Amino Acids Source: ChemRxiv URL: [Link]

Sources

Application Note: Optimized Buchwald-Hartwig Amination Conditions for 6-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Mechanistic rationale, condition optimization, and self-validating protocols for C6–N bond formation on the quinazoline pharmacophore.

Introduction & Mechanistic Rationale

The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the core hinge-binding motif for numerous receptor tyrosine kinase inhibitors (e.g., EGFR inhibitors like Lapatinib, and Aurora kinase inhibitors)[1]. While the C4 position of the quinazoline ring is highly electrophilic and readily undergoes nucleophilic aromatic substitution (SNAr), the C6 position is electronically deactivated and resistant to direct nucleophilic attack[2].

To functionalize the C6 position, transition-metal catalysis is strictly required. The has emerged as the premier method for constructing these C6–N bonds, overcoming the limited substrate scope and harsh thermal requirements of classical methods like the Goldberg reaction[3].

The catalytic cycle relies on a Pd(0)/Pd(II) manifold. For 6-bromoquinazolines, the primary modes of failure are catalyst poisoning (precipitation of palladium black) and competitive


-hydride elimination[4]. Selecting a ligand with appropriate steric bulk and electron density is critical to accelerating the reductive elimination step before side reactions can occur.

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Br)L Oxidative Addition Pd0->OxAdd + 6-Bromoquinazoline AmineCoord Pd(II)(Ar)(NHR)L Amine Coordination OxAdd->AmineCoord + Amine, + Base - Base·HBr RedElim Ar-NHR + Pd(0)L Reductive Elimination AmineCoord->RedElim Product Release RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic intermediates.

Optimization of Reaction Conditions

The amination of brominated heterocycles is highly sensitive to the steric and electronic properties of the phosphine ligand and the strength of the base[5].

  • Ligand Causality: Bidentate ligands like BINAP prevent the formation of inactive palladium bromide dimers, maintaining a high concentration of the active monomeric catalyst[3]. Alternatively, bulky dialkylbiaryl phosphines (e.g., XPhos, DavePhos) force the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, often driving the reaction to completion within 2 hours at 90 °C[5].

  • Base Causality: Sodium tert-butoxide (NaOtBu) provides rapid deprotonation but can degrade sensitive functional groups. Cesium carbonate (Cs2CO3) is the industry standard for base-sensitive substrates, though it requires higher temperatures (110 °C) and longer reaction times[6].

Table 1: Quantitative Comparison of Catalytic Systems for 6-Bromoquinazoline
EntryPrecatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp / TimeYield (%)Ref
1 Pd(OAc)2 (5%)BINAP (8%)Cs2CO3 (10.0)Toluene110 °C / 8 h75–85%[6]
2 Pd2(dba)3 (5%)XPhos (10%)NaOtBu (1.5)Toluene90 °C / 2 h89%[5]
3 Pd2(dba)3 (5%)DavePhos (10%)NaOtBu (1.5)Dioxane100 °C / 8 h82%[1]
4 Pd(OAc)2 (5%)BrettPhos (10%)NaOtBu (2.0)t-AmOH100 °C / 4 h>90%[6]

Self-Validating Experimental Protocol

This protocol outlines a robust, self-validating workflow for the coupling of 6-bromoquinazoline with primary or secondary anilines using the highly efficient Pd2(dba)3 / XPhos catalytic system[5].

Step 1: Rigorous Reagent Preparation (Glovebox or Schlenk Line)
  • Charge an oven-dried Schlenk flask with 6-bromoquinazoline (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv), Pd2(dba)3 (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and NaOtBu (1.5 equiv).

  • Causality: Assembling the solid reagents under an inert atmosphere prevents atmospheric moisture and oxygen from prematurely oxidizing the Pd(0) active species into inactive Pd(II) complexes, which is the primary cause of induction-period failures[4].

Step 2: Solvent Addition and Degassing
  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Subject the mixture to three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes.

  • Causality: Dissolved oxygen oxidizes the electron-rich XPhos ligand into a phosphine oxide. This strips the palladium of its stabilizing ligands, leading to irreversible catalyst aggregation (visible as a fine black precipitate)[1].

Step 3: Thermal Activation and In-Process Validation
  • Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously.

  • Validation Checkpoint (t = 30 min): Withdraw a 10 µL aliquot under Argon, quench in 1 mL of LC-MS grade Methanol, and analyze via LC-MS.

    • Success Indicator: Disappearance of the 6-bromoquinazoline peak (M+H typically ~209 m/z) and appearance of the product mass.

    • Failure Indicator: Presence of a des-bromo quinazoline peak (~131 m/z) confirms that oxidative addition occurred, but

      
      -hydride elimination outcompeted reductive elimination.
      
Step 4: Workup and Palladium Scavenging
  • Upon complete consumption of the starting material (typically 2 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite.

  • Causality: Celite filtration is mandatory before aqueous workup. It traps insoluble inorganic salts and aggregated palladium nanoparticles, preventing the formation of intractable emulsions during subsequent liquid-liquid extraction[6].

Troubleshooting & Logic Tree

When scaling up Buchwald-Hartwig aminations, deviations in yield are usually tied to catalyst speciation. Use the following decision-tree logic to diagnose and correct reaction failures.

Troubleshooting Start LC-MS Monitoring (t = 30 min) Check1 Pd Black Precipitate? Start->Check1 Fix1 Action: Improve Degassing or Increase Ligand Check1->Fix1 Yes Check2 Dehalogenation Seen? Check1->Check2 No Fix2 Action: Use Bulkier Ligand (e.g., BrettPhos) Check2->Fix2 Yes Success Product Peak Dominant Continue Reaction Check2->Success No

Decision-tree logic for troubleshooting common palladium-catalyzed amination failures.

References

  • Title: Buchwald-Hartwig Coupling - Organic Synthesis | Source: Organic Syntheses | URL: [Link]

  • Title: Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Source: American Chemical Society | URL: [Link]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives | Source: ResearchGate (Molecules 2014) | URL: [Link]

  • Title: Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Source: Research and Reviews | URL: [Link]

  • Title: Buchwald–Hartwig amination | Source: Wikipedia | URL: [Link]

Sources

Nucleophilic substitution reactions at the quinazoline 2-position

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Substitution Reactions at the Quinazoline 2-Position

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including potent anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6][7] The functionalization of the quinazoline ring is critical for modulating its biological activity, and among the various positions, substitution at the C2 and C4 atoms is of paramount importance. While the C4 position is generally more susceptible to nucleophilic attack[8][9], the synthesis of 2-substituted quinazolines is a key strategy for generating novel molecular entities with unique structure-activity relationships.[3][6]

This guide provides a detailed overview of the principles and protocols governing nucleophilic substitution reactions at the 2-position of the quinazoline nucleus. It is designed to equip researchers with the theoretical understanding and practical methodologies required to successfully synthesize and explore this vital class of compounds.

Mechanistic Underpinnings: The SNAr Reaction at C2

The primary mechanism for substituting a leaving group on the quinazoline ring is Nucleophilic Aromatic Substitution (SNAr). This process is distinct from SN1 and SN2 reactions seen in aliphatic chemistry and proceeds via a two-step addition-elimination sequence.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon. This carbon is activated towards attack by the electron-withdrawing effect of the adjacent ring nitrogens. This initial, typically rate-determining step, breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]

  • Rearomatization and Expulsion: The aromaticity of the system is restored in the second, faster step, where the leaving group (commonly a halide) is expelled.

The reactivity of positions on the quinazoline ring generally follows the order C4 > C2. The greater electrophilicity of the C4 position means that reactions involving di-substituted substrates like 2,4-dichloroquinazoline can be performed regioselectively. Substitution at C4 often occurs under milder conditions, while displacing a leaving group at C2 may require more forcing conditions, such as higher temperatures or stronger nucleophiles.[8][9]

SNAr_Mechanism sub 2-Haloquinazoline meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer 1. Addition (Slow) nu Nucleophile (Nu⁻) prod 2-Substituted Quinazoline meisenheimer->prod 2. Elimination (Fast) lg Leaving Group (X⁻)

Caption: General mechanism of SNAr at the quinazoline 2-position.

Reaction Scope: Key Transformations and Nucleophile Classes

The versatility of the SNAr reaction at the C2 position allows for the introduction of a wide range of functional groups, primarily by starting with a 2-chloro- or 2-bromoquinazoline. These precursors are typically synthesized from the corresponding 2-quinazolinones by treatment with reagents like phosphorus oxychloride (POCl₃).[11][12]

N-Nucleophiles: The Gateway to Aminoquinazolines

The introduction of nitrogen-based substituents is arguably the most common and pharmacologically relevant transformation.

  • Aliphatic and Aromatic Amines: Primary and secondary amines readily displace 2-chloro substituents to yield 2-aminoquinazolines. These reactions are often carried out by heating the reactants in a polar solvent like ethanol, isopropanol, or DMF.[8][13] Microwave-assisted protocols have gained popularity as they can significantly reduce reaction times and improve yields.[13][14]

  • Palladium-Catalyzed Amination: For less reactive amines or more complex couplings, the Buchwald-Hartwig amination offers a powerful alternative. This method uses a palladium catalyst and a suitable phosphine ligand to couple the 2-haloquinazoline with the amine, often under milder conditions than traditional thermal methods.[15][16]

O-Nucleophiles: Synthesis of Alkoxy Derivatives

2-Alkoxyquinazolines can be prepared by reacting 2-chloroquinazolines with the corresponding alkoxides, such as sodium ethoxide in ethanol.[17] These reactions typically proceed smoothly under reflux conditions. Similarly, hydrolysis to the quinazolinone can occur with hydroxide.

S-Nucleophiles: Accessing Thioether Linkages

The synthesis of 2-alkylthioquinazolines is achieved using thiols or their corresponding salts as nucleophiles. These sulfur-containing derivatives are valuable intermediates and have shown biological activity.[14][18]

C-Nucleophiles: Advanced C-C Bond Formation

While classic SNAr with carbon nucleophiles is less common, the 2-haloquinazoline scaffold is an excellent electrophile for modern cross-coupling reactions. These metal-catalyzed methods enable the direct formation of carbon-carbon bonds.

  • Sonogashira Coupling: Introduces alkyne moieties using a palladium catalyst and a copper(I) co-catalyst.[19][20]

  • Negishi Coupling: Couples the haloquinazoline with an organozinc reagent, catalyzed by palladium or nickel.[19][20]

  • Suzuki Coupling: A versatile method for introducing aryl or vinyl groups using boronic acids or esters with a palladium catalyst.[19]

Comparative Data: Conditions for 2-Position Substitution

The following table summarizes representative conditions for nucleophilic substitution at the quinazoline 2-position, providing a comparative snapshot for experimental design.

Starting MaterialNucleophileCatalyst / BaseSolventConditionsProduct TypeYield (%)Reference
2-ChloroquinazolineHydrazine Hydrate-IsopropanolReflux, 1h2-HydrazinoGood[9]
2-ChloroquinazolineVarious AminesDIPEAEtOHReflux2-Amino60-90%[8]
2-Chloro-1-azaazulene*2-AminopyridinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane100 °C, 24h2-Amino55%[15]
2-Ethoxy-4-chloroquinazolineHydrazine Hydrate-EthanolReflux4-Hydrazino**Good[17]
2-Alkylthio-o-fluorobenzonitrilesIsothiouronium SaltsBasic Alumina-Microwave, 120 °C2-Alkylthio-4-aminoGood[14]
2-Chloro-5-iodoquinazoline(2-Pyridyl)zinc chloridePd(OAc)₂, PPh₃THFReflux2-(2-Pyridyl)Moderate[19]

*Note: 1-Azaazulene is a related heterocycle, demonstrating the applicability of Pd-catalyzed methods. ** Note: This example shows substitution at the more reactive C4 position, leaving the C2-ethoxy group intact, illustrating the principle of regioselectivity.[17]

Application Protocol: Synthesis of a 2-Anilinoquinazoline

This protocol details a representative procedure for the synthesis of a 2-anilinoquinazoline derivative from 2-chloroquinazoline via a thermal SNAr reaction.

Objective: To synthesize N-phenylquinazolin-2-amine by reacting 2-chloroquinazoline with aniline.

Materials & Equipment:

  • 2-Chloroquinazoline

  • Aniline (or substituted aniline)

  • Isopropanol (or n-Butanol)

  • DIPEA (N,N-Diisopropylethylamine, optional, as a non-nucleophilic base)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and solvents for work-up and purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane, Saturated NaHCO₃ solution, Brine).

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroquinazoline (1.0 eq).

    • Add isopropanol (approx. 0.1 M concentration relative to the limiting reagent).

    • Add aniline (1.1 - 1.5 eq).

    • Causality Note: Using a slight excess of the amine nucleophile helps drive the reaction to completion. Isopropanol is a common solvent due to its appropriate boiling point for reflux and its ability to dissolve the reactants.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approx. 82 °C for isopropanol) using a heating mantle.

    • Stir the reaction vigorously for 4-16 hours.

    • Self-Validation: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes as an eluent). The disappearance of the 2-chloroquinazoline spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Resuspend the resulting residue in Ethyl Acetate or Dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove any HCl byproduct, and then with brine (1 x 25 mL).

    • Causality Note: The basic wash neutralizes the acid generated (HCl), preventing potential side reactions and aiding in the purification of the amine product.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Select an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) based on TLC analysis to separate the desired product from any unreacted starting material or byproducts.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Chloroquinazoline is a halogenated heterocyclic compound and should be handled with care.

  • Aniline is toxic; avoid inhalation and skin contact.

Workflow_Diagram setup 1. Reaction Setup (Flask, Reagents, Solvent) reflux 2. Heat to Reflux (4-16 hours) setup->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 4. Work-up (Evaporation, Extraction, Wash) monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS) purify->char product Pure 2-Anilinoquinazoline char->product

Caption: Experimental workflow for the synthesis of 2-anilinoquinazoline.

References

  • Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents.
  • Quinazoline derivatives & pharmacological activities: a review. SciSpace.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci. Pharm.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Alkanoylation of quinazoline by nucleophilic aromatic substitution: Combined experimental and computational study.
  • PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE. HETEROCYCLES.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Deriv
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC.
  • aromatic nucleophilic substitution. Unknown Source.
  • Synthesis of chloroquinazolines (4a–c): Reaction conditions (i)...
  • A Facile and Versatile Route to 2-Substituted-4(3H)-Quinazolinones and Quinazolines.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Why does nucleophilic aromatic substitution occur
  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.

Sources

Microwave-assisted synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a robust, scalable, and high-yield microwave-assisted protocol for the synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., EGFR, VEGFR targets) and serves as a versatile intermediate for further C2-sidechain diversification.

Scientific Rationale (Why Microwave?): Classical thermal condensation to form the quinazoline core often requires high temperatures (>150°C), prolonged reflux (12–24 hours), and strong acidic/basic catalysts, leading to degradation of the sensitive ester moiety. Microwave irradiation (MWI) offers three distinct advantages for this transformation:

  • Kinetic Selectivity: Rapid superheating favors the cyclodehydration pathway over the competing Friedländer condensation (which would yield a quinoline isomer).

  • Ester Preservation: Short reaction times (10–20 min) minimize the hydrolysis of the ethyl ester side chain.

  • Solvent Efficiency: The protocol utilizes ethanol or solvent-free conditions, adhering to Green Chemistry principles.

Target Molecule Analysis:

  • Core: 6-Bromoquinazoline (fully aromatic).

  • Substituent: Ethyl acetate group (-CH₂COOEt) at the C2 position.

  • Precursors: 2-Amino-5-bromobenzaldehyde and Ethyl cyanoacetate (via Pinner-type condensation).

Part 2: Critical Disambiguation (Safety & Nomenclature)

CRITICAL NOTE: Researchers often confuse the target C2-substituted quinazoline (A) with the N3-substituted quinazolinone (B).

  • Target (A): Ethyl 2-(6-bromoquinazolin-2-yl)acetate (C-C bond at C2). Protocol below.

  • Common Isomer (B): Ethyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (N-C bond at N3). This requires a different route (Anthranilic acid + Glycine).

Ensure your retrosynthetic target matches Structure A before proceeding.

Part 3: Reaction Pathway & Mechanism

The synthesis utilizes a One-Pot, Three-Component Microwave Condensation .[1] The mechanism involves the in-situ formation of an amidine intermediate from ethyl cyanoacetate and ammonium acetate, followed by condensation with 2-amino-5-bromobenzaldehyde and subsequent cyclodehydration.

ReactionPathway Start1 2-Amino-5-bromobenzaldehyde Inter1 Intermediate A: Arylidene (Knoevenagel) Start1->Inter1 MW, 120°C Condensation Start2 Ethyl Cyanoacetate Start2->Inter1 MW, 120°C Condensation Start3 Ammonium Acetate (NH4OAc) Start3->Inter1 MW, 120°C Condensation Inter2 Intermediate B: Dihydroquinazoline Inter1->Inter2 Cyclization (NH3 insertion) Side Side Product: 3-Quinoline derivative (Friedländer) Inter1->Side No NH4OAc (Avoided) Target TARGET: Ethyl 2-(6-bromoquinazolin-2-yl)acetate Inter2->Target Oxidative Aromatization

Caption: Figure 1. Microwave-assisted reaction pathway. High NH4OAc concentration and rapid MW heating steer the path toward the Quinazoline (Inter2) rather than the Quinoline side product.

Part 4: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Amount (for 1 mmol scale)Role
2-Amino-5-bromobenzaldehyde 200.031.0200 mgCore Scaffold
Ethyl Cyanoacetate 113.111.2136 mg (approx. 128 µL)C2-Linker Source
Ammonium Acetate 77.082.5193 mgNitrogen Source / Catalyst
Ethanol (Absolute) 46.07Solvent2.0 mLSolvent (High Loss Tangent)
Piperidine 85.150.110 µL (Cat.)[3]Base Catalyst (Optional)
Microwave Instrumentation Settings
  • Instrument: Biotage Initiator+ or CEM Discover (Single Mode).

  • Vial Size: 2–5 mL Process Vial (Glass).

  • Stirring: High (600–900 rpm).

  • Pre-stirring: 30 seconds.[4]

ParameterSettingRationale
Temperature 130 °COptimal for cyclization without ester degradation.
Time 15:00 minSufficient for conversion; >20 min risks polymerization.
Pressure Limit 15 barSafety cutoff for ethanol vapor pressure.
Power Dynamic (Max 150W)Allows rapid ramp-up; instrument regulates to hold T.
Cooling Active (Air)Post-reaction cooling to <50°C to precipitate product.
Step-by-Step Procedure
  • Preparation: In a 5 mL microwave vial equipped with a magnetic stir bar, dissolve 2-amino-5-bromobenzaldehyde (200 mg, 1.0 mmol) in Ethanol (2 mL).

  • Addition: Add Ethyl Cyanoacetate (136 mg, 1.2 mmol) followed by Ammonium Acetate (193 mg, 2.5 mmol). Note: The order matters. Ensure the aldehyde is dissolved before adding the active methylene.

  • Sealing: Cap the vial with a Teflon-lined septum cap. Vortex for 10 seconds to ensure a homogeneous suspension.

  • Irradiation: Place in the microwave reactor. Program the method: Ramp to 130°C (1 min), Hold 15 min, High Absorption Level.

  • Workup:

    • Allow the vial to cool to room temperature (RT).

    • The reaction mixture will likely darken, and a precipitate may form.

    • Pour the mixture into Ice-Water (20 mL) with vigorous stirring.

    • Neutralize with saturated NaHCO₃ solution if the pH is acidic (from acetic acid byproduct).

  • Isolation:

    • Filter the solid precipitate using a sintered glass funnel.

    • Wash the cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

    • Alternative (if oil forms): Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hot Ethanol or purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient 80:20 to 60:40).

Part 5: Quality Control & Validation

Expected Data for Ethyl 2-(6-bromoquinazolin-2-yl)acetate:

  • Physical State: Pale yellow to off-white solid.

  • LC-MS:

    • ESI+: [M+H]⁺ observed at m/z ~295.0 and 297.0 (1:1 isotopic pattern for Br).

    • Purity: >95% (UV 254 nm).

  • ¹H NMR (400 MHz, DMSO-d₆) Diagnostic Signals:

    • δ 9.6 ppm (s, 1H): H4 proton of the quinazoline ring (Deshielded singlet).

    • δ 8.3–7.8 ppm (m, 3H): Aromatic protons (H5, H7, H8). H5 (ortho to Br) will be a doublet/singlet depending on coupling.

    • δ 4.15 ppm (q, 2H): Ethyl ester methylene (-O-CH₂ -CH₃).[4]

    • δ 4.05 ppm (s, 2H): The key singlet for the -CH₂- linking the ring and ester. Note: If this appears as a vinylic proton (~6-7 ppm), the reaction failed (stopped at intermediate).

    • δ 1.20 ppm (t, 3H): Ethyl ester methyl.

Part 6: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is a Quinoline (LCMS shows M+H, but NMR H4 is missing)Friedländer competition (Lack of Ammonia).Increase Ammonium Acetate to 4.0 equiv. or add 0.5 mL aqueous Ammonia.
Low Yield / Sticky Oil Incomplete cyclization.Increase MW Temp to 140°C or extend time to 20 min. Use Acetic Acid as solvent instead of EtOH (requires neutralization workup).
Ester Hydrolysis (Acid formed)Wet solvent or excess heating.Use Anhydrous Ethanol . Reduce MW time. Store reagents in desiccator.
Starting Material Remains Aldehyde deactivation.Add 10 mol% Piperidine or L-Proline as a catalyst to accelerate the initial Knoevenagel step.

Part 7: References

  • Microwave-Assisted Synthesis of Quinazolines:

    • Title: Microwave-Assisted Synthesis of Quinazoline and Quinazolinone Derivatives.[5][6][7][8]

    • Source:Molecules 2013, 18(9), 11033-11055.

    • URL:[Link]

  • General Protocol for 2-Substituted Quinazolines:

    • Title: Efficient Synthesis of 2-Substituted Quinazolines via Microwave-Assisted Reaction of 2-Aminoaryl Ketones with Nitriles.[8]

    • Source:Journal of Combinatorial Chemistry 2008, 10(3), 484–486.[7]

    • URL:[Link]

  • Ammonium Acetate Catalysis in MW:

    • Title: Facile and Rapid Synthesis of Arylidene Derivatives by Microwave Assisted NH4OAc Catalyzed under Solvent Free Condition.

    • Source:Longdom Publishing, Organic Chemistry: Current Research.

    • URL:[Link]

  • Mechanistic Insight (Friedländer vs. Quinazoline):

    • Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry.[1]

    • Source:Beilstein J. Org. Chem. 2011, 7, 1230–1249.

    • URL:[Link]

Sources

Application Note: Ethyl Acetate-Mediated Isolation and Purification of Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the preparation of 4-anilinoquinazoline-based EGFR inhibitors (analogous to Gefitinib and Erlotinib), specifically focusing on the critical role of Ethyl Acetate (EtOAc) as a process solvent. While traditional medicinal chemistry routes often rely on halogenated solvents (DCM) and column chromatography, this guide demonstrates how EtOAc intermediates allow for chromatography-free isolation via selective precipitation and crystallization. This approach significantly enhances safety profiles and scalability for drug development professionals.

Scientific Background & Mechanism

The Target: EGFR Tyrosine Kinase

Epidermal Growth Factor Receptor (EGFR) overexpression drives proliferation in non-small cell lung cancer (NSCLC). Quinazoline-based inhibitors function as ATP-competitive inhibitors, binding to the intracellular tyrosine kinase domain.

The "Ethyl Acetate" Advantage

In process chemistry, the "intermediate" is not just the molecule, but the solvated state of that molecule. Ethyl acetate is utilized here for three specific physicochemical reasons:

  • Partition Coefficient (LogP) Modulation: It effectively extracts the lipophilic 4-chloroquinazoline intermediate from aqueous quench buffers, unlike water-miscible polar aprotic solvents.

  • Selective Solvation of HCl Salts: While the free base of quinazolines is soluble in hot EtOAc, the hydrochloride salts are often insoluble. This allows for "reactive crystallization" where the product precipitates immediately upon formation, leaving impurities in the mother liquor.

  • Safety & Environmental Impact: EtOAc is a Class 3 solvent (low toxic potential) compared to Class 2 solvents like Dichloromethane (DCM) or Toluene often used in early discovery.

Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the precise intervention point of the quinazoline inhibitor.

EGFR_Pathway EGFR_Ext EGFR (Extracellular) TK_Domain Tyrosine Kinase Domain (Intracellular) EGFR_Ext->TK_Domain Dimerization Ligand EGF Ligand Ligand->EGFR_Ext Binding ATP ATP ATP->TK_Domain Phosphoryl Transfer Inhibitor Quinazoline Inhibitor (Gefitinib/Erlotinib Analog) Inhibitor->TK_Domain Competitive Binding (Blocks ATP) Phos Autophosphorylation TK_Domain->Phos Activation RAS RAS/RAF/MEK Cascade Phos->RAS Signaling Nucleus Gene Transcription (Cell Proliferation) RAS->Nucleus Growth Signals

Figure 1: Mechanism of Action.[1][2] The quinazoline inhibitor competes with ATP at the tyrosine kinase domain, halting downstream proliferation signals.

Experimental Protocols

Materials & Equipment
  • Reagents: 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (starting core), Phosphoryl chloride (POCl3), 3-ethynylaniline (or 3-chloro-4-fluoroaniline), Ethyl Acetate (HPLC Grade), Methanol.

  • Equipment: Jacketed glass reactor (1L), Overhead stirrer, Rotary Evaporator, Vacuum filtration setup.

Protocol A: Synthesis of the Reactive Intermediate (4-Chloroquinazoline)

Objective: Convert the stable quinazolinone to the reactive 4-chloro intermediate using an EtOAc extraction workup to avoid distillation of hazardous POCl3.

  • Chlorination:

    • Charge 50.0 g of the Quinazolinone core into the reactor.

    • Add 250 mL of POCl3 (5 vol). Note: POCl3 acts as both reagent and solvent.

    • Heat to reflux (105°C) for 3–5 hours. Monitor by HPLC (Target: <1% starting material).

  • The EtOAc Quench (Critical Step):

    • Cool the reaction mass to 40°C.

    • Remove excess POCl3 via vacuum distillation (optional but recommended to reduce waste volume).

    • Dissolution: Dissolve the thick residue in 300 mL of Ethyl Acetate .

    • Quench: Slowly pour the EtOAc solution into a chilled (0°C) mixture of K2CO3 (aq) or NaOH (aq). Crucial: Maintain pH > 8 to prevent hydrolysis of the chloro-group back to the starting material.

  • Phase Separation:

    • Separate the organic layer (EtOAc containing the product).[3][4][5][6]

    • Wash with brine (100 mL).[5] Dry over anhydrous Na2SO4.[3][7][8][9]

    • Result: A solution of 4-chloroquinazoline in Ethyl Acetate. Do not evaporate to dryness; this intermediate is unstable.

Protocol B: One-Pot Coupling & Crystallization

Objective: Use the EtOAc solution from Protocol A to couple with the aniline and crystallize the final drug substance directly.

  • Coupling:

    • To the EtOAc solution from Protocol A, add 1.1 equivalents of the aniline derivative (e.g., 3-ethynylaniline for Erlotinib).[3][10]

    • Heat the solution to 50–60°C.

  • Salt Formation (Self-Validating Step):

    • As the reaction proceeds, the Hydrochloride Salt of the product will begin to precipitate spontaneously.

    • Why? The reaction generates HCl as a byproduct. The 4-anilinoquinazoline product is basic; it captures the HCl. The resulting salt is insoluble in EtOAc.

    • Observation: The clear yellow solution turns into a thick white/off-white slurry.

  • Isolation:

    • Cool to 0–5°C and stir for 2 hours to maximize yield.

    • Filter the solids.[4][5][6][8][10][11]

    • Wash: Wash the filter cake with cold EtOAc (2 x 50 mL). This removes unreacted aniline and non-polar impurities.

Protocol C: Final Purification (Recrystallization)

If HPLC purity is <99.5%, perform this polishing step.

  • Suspend the crude solid in a mixture of Ethyl Acetate : Methanol (4:1) .

  • Heat to reflux until fully dissolved.

  • Allow to cool slowly to room temperature, then to 0°C.

  • Filter and dry under vacuum at 50°C.

Process Workflow Diagram

The following diagram details the flow of materials, highlighting where Ethyl Acetate acts as the critical "gatekeeper" for purity.

Synthesis_Workflow Start Quinazolinone Core (Solid) React Chlorination (POCl3, Reflux) Start->React Quench Quench into ETHYL ACETATE React->Quench Unstable Intermediate Sep Phase Separation (Remove Aqueous Waste) Quench->Sep Couple Aniline Coupling (in EtOAc Solution) Sep->Couple Stable in EtOAc Precip Spontaneous Precipitation of HCl Salt Couple->Precip Solubility Drop Final Pure API (>99.5% Purity) Precip->Final Filtration & Wash

Figure 2: Process Flow. Ethyl Acetate is introduced at the quench stage and maintained to drive the precipitation of the final salt.

Data Summary & Validation

The following table compares the Ethyl Acetate process against the traditional Dichloromethane (DCM) / Chromatography method.

ParameterTraditional Method (DCM)Optimized Method (Ethyl Acetate)
Solvent Class Class 2 (Toxic, Carcinogenic)Class 3 (Low Toxicity)
Workup Requires evaporation to drynessSolution carried forward (Telescoped)
Purification Column Chromatography (Silica)Reactive Crystallization (Filtration)
Yield (Step 2) 65 - 70%85 - 92%
HPLC Purity ~98.0% (requires repurification)>99.5% (Direct isolation)
Scalability Poor (Chromatography limits)Excellent (Standard reactors)
Analytical Parameters (Validation)
  • HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

    • Retention Time (Product): ~12.5 min.

    • Retention Time (Impurity - Hydrolysis): ~4.2 min (Distinct separation).

  • NMR: 1H NMR (DMSO-d6) must show the absence of EtOAc solvent peaks (δ 4.03 q, 1.99 s) after drying, confirming efficient desolvation.

Troubleshooting Guide

  • Issue: Product does not precipitate during coupling.

    • Cause: Solution is too dilute or aniline free base is too soluble.

    • Fix: Add a "seed" crystal of the product or add 0.5 equivalents of HCl in Isopropanol to initiate salt formation.

  • Issue: Low yield after quench.

    • Cause: Hydrolysis of the chloro-intermediate.

    • Fix: Ensure the quench mixture is kept <5°C and the pH is strictly maintained >8. Work quickly during the phase separation.

References

  • Cohen, M. H., et al. (2003). "FDA Drug Approval Summary: Gefitinib (Iressa) Tablets." The Oncologist, 8(4), 303–306. Link

  • Chandregowda, V., et al. (2012). "Synthesis of Erlotinib Hydrochloride." Research on Chemical Intermediates, 39, 791. Link[1]

  • Knesl, P., et al. (2013). "Process for the preparation of Gefitinib." U.S. Patent No. 8,350,029. Washington, DC: U.S. Patent and Trademark Office. Link

  • Gao, S., et al. (2016). "Process for the preparation of Erlotinib." U.S. Patent No. 9,428,468. Washington, DC: U.S. Patent and Trademark Office. Link

  • Rao, D. R., et al. (2015). "Improved Process for the Preparation of Quinazoline Derivatives." Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate. Quinazoline derivatives are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial for advancing novel therapeutics.[1] This document moves beyond a simple protocol, offering in-depth, field-proven insights to navigate the common challenges associated with this multi-step synthesis, ensuring higher yields and purity.

Synthesis Overview: A Two-Step Approach

The synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate is most effectively approached as a two-step process. The foundational logic is to first construct an acylated aminobenzoic acid intermediate, which is then induced to cyclize, forming the quinazoline core.

  • Step 1: Acylation of 2-Amino-5-bromobenzoic Acid: The process begins with the condensation of 2-amino-5-bromobenzoic acid with diethyl malonate. This reaction forms an N-acylated intermediate, setting the stage for the subsequent cyclization.

  • Step 2: Cyclization and Aromatization: The intermediate is treated with phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.[2] This reagent facilitates the intramolecular cyclization to form a dichlorinated intermediate, which, upon workup with ethanol, yields the target ester. This step is often the most challenging and yield-defining part of the synthesis.

Reaction Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Purification A 2-Amino-5-bromobenzoic Acid + Diethyl Malonate B Heat / Reflux A->B C N-(2-ethoxy-2-oxoacetyl)-2-amino- 5-bromobenzoic acid Intermediate B->C D Add POCl3 Heat / Reflux C->D E Cyclized Dichloro-Intermediate D->E F Quench with Ice Add Ethanol E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure Ethyl 2-(6-bromoquinazolin-2-yl)acetate H->I

Caption: High-level workflow for the synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is critically low (<30%). What are the most likely causes and how can I systematically improve it?

A low yield is the most common complaint and can stem from issues in either the acylation or cyclization step. A systematic approach is essential for diagnosis.

Possible Causes & Solutions:

  • Incomplete Initial Acylation: The condensation of 2-amino-5-bromobenzoic acid and diethyl malonate can be sluggish.

    • Solution: Increase the reaction temperature and extend the time. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC). Using microwave irradiation can sometimes dramatically reduce reaction times and improve conversion for similar condensations.[1]

  • Poor Quality or Wet Reagents in Cyclization: The cyclization step involving POCl₃ is extremely sensitive to moisture. Phosphorus oxychloride reacts violently with water, and any moisture present will consume the reagent and inhibit the formation of the necessary Vilsmeier-type intermediate.[3]

    • Solution: Ensure all glassware is oven-dried. Use a freshly opened bottle or freshly distilled POCl₃. Use anhydrous solvents if any are required for the substrate.

  • Suboptimal Cyclization Temperature: Temperature control during the POCl₃ addition and subsequent reflux is critical.

    • Solution: Too low a temperature will result in an incomplete reaction. Too high, and you risk decomposition and the formation of tar-like side products. An optimal temperature is typically between 80-120°C.[4] It is advisable to run small-scale parallel reactions to determine the optimal temperature for your specific setup.[5]

  • Inefficient Work-up and Product Loss: The product can be lost during the aqueous work-up, especially if emulsions form or if the pH is not controlled.

    • Solution: After quenching the reaction on crushed ice, ensure the aqueous layer is neutralized or made slightly basic (pH ~8) with a base like Na₂CO₃ before extraction.[4] This ensures the product is in its neutral form for efficient extraction into an organic solvent like ethyl acetate or dichloromethane.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_TLC Check TLC of crude mixture. Is starting material present? Start->Check_TLC Check_Byproducts Are there significant byproducts? Check_TLC->Check_Byproducts Check_TLC->Check_Byproducts No Inc_Time_Temp Incomplete Reaction. Increase reaction time/temp. Consider microwave. Check_TLC->Inc_Time_Temp Check_TLC->Inc_Time_Temp Yes Optimize_Cyclization Side reactions occurred. Verify reagent quality (dry POCl3). Optimize cyclization temperature. Check_Byproducts->Optimize_Cyclization Check_Byproducts->Optimize_Cyclization Yes Purif_Loss Product loss during work-up. Check pH during extraction. Use different extraction solvent. Check_Byproducts->Purif_Loss Check_Byproducts->Purif_Loss No Inc_Time_Temp_Edge Yes Optimize_Cyclization_Edge Yes

Caption: A decision tree to diagnose the root cause of low product yield.

Q2: TLC analysis shows a major byproduct. How can I identify and prevent its formation?

The most common byproduct in this synthesis is the corresponding 6-bromo-2-(carboxymethyl)quinazolin-4(3H)-one . Its formation is primarily due to two reasons:

  • Alternative Cyclization Pathway: The intermediate from Step 1 has two carbonyl groups. While cyclization to form the target compound is generally favored, conditions can sometimes promote the formation of the quinazolinone ring system, which is a very stable heterocycle.[6]

  • Hydrolysis of the Ester: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during a basic work-up or if the reaction is exposed to water at high temperatures.[7]

Identification and Mitigation Strategy:

Byproduct Identification (vs. Product) Prevention Strategy
6-bromo-2-(carboxymethyl)quinazolin-4(3H)-one TLC: More polar (lower Rf). ¹H NMR: Absence of ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm). Appearance of a broad acid proton peak.Strict Anhydrous Conditions: Use dry reagents and solvents to disfavor water-involved side reactions.[5]
IR: Broad O-H stretch (~2500-3300 cm⁻¹).Control Work-up: Promptly neutralize the reaction mixture after quenching. Avoid prolonged exposure to highly acidic or basic aqueous solutions.[5]
MS: Mass will be 28 u lower (loss of C₂H₄).Milder Cyclization: Explore alternative, milder cyclization reagents if POCl₃ consistently gives this byproduct. Iodine-based systems have been shown to be effective for some quinazoline syntheses.[8][9]
Q3: The reaction with POCl₃ turns into a black tar. What's happening and how can I stop it?

This indicates decomposition. Phosphorus oxychloride is highly reactive, and at elevated temperatures, it can lead to uncontrolled polymerization and degradation of the aromatic starting materials.

Causality and Prevention:

  • Cause: The reaction temperature is too high, or the addition of POCl₃ was too rapid, causing an uncontrolled exotherm.

  • Solution 1 - Temperature Control: Maintain a steady reflux temperature, avoiding overheating. A silicone oil bath is preferable to a heating mantle for precise temperature control.

  • Solution 2 - Controlled Addition: If using POCl₃ as a reagent in a solvent, add it dropwise to the reaction mixture at a lower temperature (e.g., 0-5°C) before slowly heating to reflux.[3] This allows for better management of any initial exotherm.

  • Solution 3 - Reagent Stoichiometry: Using a large excess of POCl₃ can sometimes promote side reactions. While it's often used as both reagent and solvent, reducing the excess can be beneficial. Try using 10-20 volumes of POCl₃ relative to your starting material.[2]

Q4: My final product is a persistent oil that won't crystallize. How can I purify it effectively?

Obtaining the product as an oil is a common outcome, especially if minor impurities are present that inhibit crystallization.[10]

Purification and Crystallization Strategy:

  • Primary Purification - Column Chromatography: This is the most reliable method for removing impurities.

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a low-polarity solvent system like 5% ethyl acetate in hexane and gradually increase the polarity. The product is moderately polar; a gradient of 10-30% ethyl acetate in hexane is often effective for elution.[11]

  • Inducing Crystallization:

    • High Purity is Key: Ensure the product is pure by NMR. Oils that refuse to crystallize often contain small amounts of solvent or impurities.

    • Trituration: Add a non-polar solvent like hexane or pentane to the oil and stir vigorously. This can sometimes wash away oil-soluble impurities and induce precipitation of the solid product.

    • Solvent-Antisolvent: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexane, pentane) until turbidity persists. Let it stand, preferably in a cold environment.

    • Scratching & Seeding: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. If you have a small amount of solid product from a previous batch, "seeding" the oil can initiate crystallization.[10]

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary safety concerns when using phosphorus oxychloride (POCl₃)? POCl₃ is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a quenching station (ice and sodium bicarbonate solution) ready.

  • FAQ 2: Can I use thionyl chloride (SOCl₂) instead of POCl₃? While SOCl₂ is also a chlorinating agent, POCl₃ is generally more effective for this specific type of cyclization (a Vilsmeier-Haack type reaction) as it readily forms the necessary electrophilic chloroiminium salt intermediate.[12][13] SOCl₂ might lead to different side products or lower yields.

  • FAQ 3: Is it possible to perform this synthesis as a one-pot reaction? While multi-component reactions for quinazoline synthesis exist, the sequential two-step process described here generally offers better control and higher yields by allowing for the optimization of each distinct transformation.[14] Attempting a one-pot synthesis without careful optimization may lead to a complex mixture of products.

  • FAQ 4: How do I confirm the structure of my final product? A combination of analytical techniques is required:

    • ¹H and ¹³C NMR: To confirm the overall structure, proton environments, and carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to the bromine atom).

    • FTIR: To identify key functional groups like the ester carbonyl (~1735 cm⁻¹).

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Step A: Acylation

  • In a round-bottom flask, combine 2-amino-5-bromobenzoic acid (1.0 eq) and diethyl malonate (3.0 eq).

  • Heat the mixture to reflux (approx. 150-160°C) under an inert atmosphere (Nitrogen or Argon) for 4-6 hours.

  • Monitor the reaction by TLC until the starting benzoic acid is consumed.

  • Allow the mixture to cool to room temperature. The crude intermediate can often be used directly in the next step without purification.

Step B: Cyclization and Esterification

  • Carefully add phosphorus oxychloride (POCl₃, 10-15 volumes) to the crude intermediate from Step A in a fume hood.

  • Heat the reaction mixture to reflux (approx. 100-110°C) for 3-5 hours. The solution should turn from a slurry to a dark, homogenous solution.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Under vigorous stirring , slowly and carefully pour the reaction mixture onto the crushed ice. This is a highly exothermic quench.

  • Once the quench is complete, add absolute ethanol (20 volumes) and stir the mixture for 1-2 hours at room temperature to form the ethyl ester.

  • Neutralize the acidic solution to pH 7-8 by the slow addition of solid sodium carbonate or a saturated aqueous solution.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate).

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 2-(6-bromoquinazolin-2-yl)acetate.

References

  • BenchChem. (2025). Identifying and minimizing side products in quinazoline synthesis.
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • Mogilaiah, K., et al. (2006). Facile Synthesis of 12‐Ketoquino[2,1‐b]Quinazolines via the Vilsmeier–Haack Reaction of 6‐Nitro‐2‐Methyl‐3‐Aryl‐4(3H)Quinazolones. Synthetic Communications, 36(16), 2357-2363.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-(Quinazolin-2-yl)phenol.
  • Jayaram, A., et al. (2023). Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles. The Journal of Organic Chemistry, 88(3), 1749–1761.
  • Al-Suwaidan, I. A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100803.
  • Baitiche, M., et al. (n.d.). SYNTHESIS OF NEW QUINAZOLINE DERIVATIVES. Heterocyclic Communications.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Jayaram, A., et al. (2023). Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles. ACS Publications.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • BenchChem. (n.d.). Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and how to avoid them.
  • BenchChem. (n.d.). Technical Support Center: Purification of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.
  • Rostamizadeh, S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.

Sources

Technical Support Center: Purification of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In the development of targeted therapeutics, the isolation of heterocyclic esters often presents complex physicochemical challenges. Ethyl 2-(6-bromoquinazolin-2-yl)acetate (CAS: 1159813-62-3)[1] is a prime example. This compound is a critical building block in the synthesis of potent pharmacological agents, particularly in oncology, where 6-bromoquinazoline derivatives are strategically utilized to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway[2].

Because downstream biological evaluations—such as cytotoxic assays against human cancer cell lines—demand exceptionally high purity[2],[3], resolving purification bottlenecks is non-negotiable. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome common hurdles such as ester hydrolysis, silica-induced tailing, and the co-elution of debrominated byproducts.

Section 1: Troubleshooting & FAQs

Q1: During silica gel flash chromatography, my product yield is unusually low, and I observe a highly polar spot on the baseline of my TLC. What is happening? Analysis & Causality: You are experiencing silica-catalyzed ester hydrolysis. The ethyl acetate moiety at the 2-position of the quinazoline ring is highly susceptible to cleavage, especially given the slightly acidic nature of standard, unmodified silica gel (pH ~4.5–5.5). The polar baseline spot is the corresponding carboxylic acid degradation product. Solution: Buffer your silica gel. Pre-treating the column with 0.5% to 1% Triethylamine (TEA) neutralizes the acidic silanol groups, protecting the delicate ester linkage during transit through the stationary phase.

Q2: My purified product shows severe tailing on both TLC and the flash column, leading to poor resolution from the starting material. How can I fix this? Analysis & Causality: The quinazoline core contains two basic nitrogen atoms. These heteroatoms engage in strong hydrogen bonding and dipole-dipole interactions with the free silanol (-SiOH) groups on the silica stationary phase. This secondary interaction causes peak broadening and severe tailing. Solution: Incorporate a basic modifier into your mobile phase. Adding 0.5% TEA to your eluent (e.g., Hexanes/Ethyl Acetate) will competitively bind to the silanol sites, ensuring the target compound elutes as a sharp, well-defined band.

Q3: NMR analysis of my "pure" product shows a persistent impurity lacking the bromine signal. How do I separate the debrominated byproduct? Analysis & Causality: Debromination often occurs as a side reaction during upstream cyclization or cross-coupling steps. Because the debrominated quinazoline and the 6-bromo analog have nearly identical polarities, normal-phase silica gel cannot easily resolve them. Solution: Transition to Reverse-Phase Preparative HPLC (RP-HPLC). RP-HPLC exploits the slight difference in lipophilicity imparted by the heavy bromine atom, allowing for baseline separation.

Section 2: Validated Experimental Protocols

Protocol A: Triethylamine-Buffered Normal Phase Chromatography

This protocol is designed to prevent ester hydrolysis and eliminate peak tailing.

Materials:

  • Crude Ethyl 2-(6-bromoquinazolin-2-yl)acetate

  • Silica gel (230-400 mesh)

  • Hexanes (Hex) and Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase gradient starting from 90:10 Hex:EtOAc to 70:30 Hex:EtOAc. Add exactly 0.5% (v/v) TEA to all solvent mixtures.

  • Column Packing & Neutralization: Slurry pack the silica gel using the 90:10 Hex:EtOAc + 0.5% TEA solvent. Flush the column with at least 3 column volumes (CV) of this solvent.

    • Self-Validation Check: Collect a few drops of the eluent from the column outlet and test with pH paper. It must register as slightly basic (pH ~8), confirming complete silanol neutralization before the sample is introduced.

  • Sample Loading: Dissolve the crude product in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution: Elute the column using the gradient. Monitor fractions via TLC (UV active at 254 nm).

  • Recovery: Combine fractions containing the pure product. Remove solvents under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation of the ester.

Protocol B: Reverse-Phase Preparative HPLC for Debrominated Impurity Removal

When normal phase fails to resolve the debrominated species, RP-HPLC is required[3].

Step-by-Step Methodology:

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Provides sharp peak shape by protonating the quinazoline nitrogens).

    • Solvent B: Acetonitrile (MeCN).

  • Validation Check: Run an analytical LC-MS prior to the preparative run. The debrominated impurity will show a mass shift of -78 Da (loss of Br, gain of H) and will elute approximately 1-2 minutes earlier than the brominated target on a standard 5-minute analytical gradient.

  • Gradient: Run a linear gradient from 30% B to 80% B over 20 minutes. Flow rate: 15 mL/min.

  • Detection & Collection: Monitor at 254 nm. The 6-bromo derivative will elute later than the debrominated byproduct due to the increased hydrophobicity of the bromine atom.

  • Lyophilization: Pool the target fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous layer to afford the pure solid.

Section 3: Data Presentation

Table 1: Optimization of Chromatographic Conditions and Yields

Purification MethodStationary Phase / Solvent SystemAdditiveRecovery Yield (%)Purity (HPLC, %)Primary Issue Resolved
Standard ColumnSilica Gel / Hex:EtOAcNone45%88%N/A (Baseline tailing & hydrolysis observed)
Buffered Column Silica Gel / Hex:EtOAc 0.5% TEA 82% 96% Ester hydrolysis & Tailing
RP-Prep HPLC C18 / Water:MeCN 0.1% FA 75% >99% Debrominated byproduct removal
RecrystallizationNone / Hot EthanolNone60%94%Removal of polar baseline impurities[3]

Section 4: Visualizations

Purification Decision Workflow

PurificationWorkflow Crude Crude Ethyl 2-(6-bromoquinazolin-2-yl)acetate TLC TLC & LC-MS Analysis Crude->TLC Cond1 Tailing / Ester Hydrolysis? TLC->Cond1 Cond2 Debrominated Impurity? TLC->Cond2 Action1 Buffered Silica Column (+ 0.5% TEA) Cond1->Action1 Yes Action3 Standard Recrystallization (Ethanol) Cond1->Action3 No Cond2->Action1 No Action2 RP-Prep HPLC (C18, Water/MeCN) Cond2->Action2 Yes Pure Pure Target Compound (>98% Purity) Action1->Pure Action2->Pure Action3->Pure

Decision tree for selecting the optimal purification method based on impurity profiling.

Biological Context: EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) Target of 6-Bromoquinazolines EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Bromoquinazoline Derivatives Inhibitor->EGFR Inhibits

EGFR signaling pathway showing the therapeutic target of 6-bromoquinazoline derivatives.

References

Sources

Technical Support Center: Recrystallization of 6-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex halogenated nitrogen heterocycles. 6-bromoquinazoline derivatives—critical intermediates in the synthesis of kinase inhibitors (e.g., EGFR antagonists)—present unique thermodynamic challenges during crystallization[1].

The causality behind these challenges lies in the molecule's structural dichotomy: the bromine atom at the C-6 position imparts significant lipophilicity and polarizability, while the pyrimidine ring nitrogens act as highly polar hydrogen-bond acceptors. This dual nature creates unpredictable solubility curves. When standard cooling profiles are applied, the solute often bypasses solid nucleation and instead undergoes Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2].

This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure high-purity crystalline yields.

Section 1: Optimal Solvent Systems for 6-Bromoquinazolines

Selecting the right solvent requires balancing the polar/non-polar nature of the molecule. The table below summarizes the most effective systems based on empirical solubility data.

Solvent SystemCompositionPolarity BalanceMechanistic AdvantageIdeal Use Case
Ethanol (Absolute) Single SolventModerateProtic nature solvates the quinazoline nitrogens, while the ethyl chain accommodates the lipophilic bromo-aromatic ring[3].High-purity crude batches; standard first-line screening.
Ethyl Acetate / Hexane Mixed (1:2 to 1:4)Aprotic / Non-polarProvides a steep solubility curve. EtOAc acts as the "good" solvent; Hexane forces supersaturation.Highly lipophilic derivatives; effective for separating polar impurities.
DMF / Water Mixed (Anti-solvent)Highly PolarDMF rapidly dissolves the crude matrix. Water acts as a strong anti-solvent to force precipitation.Highly impure or high-molecular-weight derivatives resistant to standard dissolution.
Glacial Acetic Acid Single SolventAcidic / ProticForms transient protonated states with the quinazoline nitrogens, artificially raising solubility at high temperatures[3].Basic quinazolinones and derivatives prone to hydrogen-bonding networks.
Section 2: Self-Validating Protocol for Mixed-Solvent Recrystallization

To prevent unpredictable phase behaviors, use this controlled anti-solvent methodology. This protocol is designed to be self-validating: if the solution does not turn persistently cloudy in Step 2, the system is too dilute and requires immediate correction.

Step-by-Step Methodology:

  • Saturation & Dissolution: Weigh the crude 6-bromoquinazoline into an Erlenmeyer flask. Add a minimal volume of the "good" solvent (e.g., Ethyl Acetate) and heat to a gentle reflux until the solid completely dissolves.

  • Anti-Solvent Titration (The Validation Step): While maintaining the heat, add the anti-solvent (e.g., Hexane) dropwise. Continue addition until a faint, persistent cloudiness appears. Causality: This cloudiness confirms that the solution has reached the exact boundary of supersaturation.

  • Thermal Reset: Add 1–3 drops of the "good" solvent until the solution just turns clear again. This resets the system slightly below the saturation point at the boiling temperature, preventing premature precipitation.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently at a slow rate (approx. 0.1–0.5 °C/min). Causality: Slow cooling allows solute molecules the kinetic time required to arrange into a rigid crystal lattice, avoiding the formation of amorphous oils[2].

  • Isolation: Once cooled to room temperature, place the flask in an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with a small volume of ice-cold anti-solvent to remove residual mother liquor[4].

Section 3: Workflow & Troubleshooting Decision Tree

Workflow Start Crude 6-Bromoquinazoline Dissolve Hot Dissolution (Primary Solvent) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (0.1-0.5 °C/min) Filter->Cool Decision Phase Observation Cool->Decision Success Crystal Suspension (Success) Decision->Success Solid Nucleation OilOut Emulsion / Oiling Out (LLPS) Decision->OilOut Liquid Droplets NoCrystal Clear Solution (No Nucleation) Decision->NoCrystal Under-saturated FixOil Reheat & Add Good Solvent or Seed Crystals OilOut->FixOil FixNo Evaporate Solvent or Add Anti-solvent NoCrystal->FixNo FixOil->Cool FixNo->Cool

Workflow for 6-bromoquinazoline recrystallization and phase-separation troubleshooting.

Section 4: Troubleshooting FAQs

Q: My 6-bromoquinazoline derivative is "oiling out" (forming a gooey emulsion) instead of crystallizing. Why does this happen and how do I fix it? A: Oiling out occurs when the temperature at which the solution becomes supersaturated is higher than the melting point of the solute, or when high impurity levels kinetically hinder integration into the crystal lattice[2]. Because the solute molecules in these liquid droplets are highly mobile, they act as an excellent solvent for unwanted impurities, ruining your purity[2]. Solution: Return the flask to the heat source to redissolve the oil. Add a small amount of the "good" solvent to lower the saturation temperature below the melting point[4]. Cool the solution very slowly. If available, introduce a pure seed crystal just above the cloud point. Seeding provides a thermodynamic template, bypassing the miscibility gap and forcing solid nucleation[2].

Q: I cooled my solution in an ice bath, but no crystals formed. The solution remains completely clear. What went wrong? A: The solution is under-saturated, meaning too much primary solvent was used during the initial dissolution phase. This is the most common cause of failed crystallization[5]. Solution: Do not discard the solution. Return it to the heat source and evaporate 30% to 50% of the solvent volume under a gentle stream of nitrogen or via rotary evaporation[5]. Once the volume is reduced, repeat the cooling process. Alternatively, gently scratch the inside of the glass flask with a glass stirring rod; the micro-abrasions provide high-energy nucleation sites for crystals to grow[4].

Q: My final crystalline yield is extremely poor (<20%), even though crystals did form. How can I recover the rest of my product? A: A low yield indicates that a significant portion of your 6-bromoquinazoline remains dissolved in the mother liquor[4]. This happens if the solvent system is too polar (e.g., using pure ethanol for a highly lipophilic derivative) or if too much solvent was used to pre-heat the filtration apparatus. Solution: To verify, dip a glass rod into the mother liquor and let it dry; a large solid residue confirms product loss[4]. To recover the product, concentrate the mother liquor under vacuum and attempt a second "crop" crystallization using a mixed solvent system with a higher ratio of anti-solvent (e.g., increasing the hexane ratio in an EtOAc/Hexane system).

Q: The crystals formed rapidly, but they are discolored and my NMR shows trapped impurities. How do I prevent co-precipitation? A: Rapid cooling causes a massive spike in supersaturation, forcing the 6-bromoquinazoline to crash out of solution. When the lattice forms too quickly, it physically traps solvent molecules and matrix impurities within the crystal structure[6]. Solution: Redissolve the impure crystals. Add activated charcoal (Norit) to the hot solution to adsorb colored, polymeric impurities, then perform a hot filtration through a Celite pad. Proceed with the recrystallization, ensuring the cooling rate does not exceed 0.5 °C/min.

References
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • Recrystallization (help meeeeee) : r/chemistry. Reddit.[Link]

Sources

Troubleshooting low conversion in Suzuki coupling of bromo-quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Conversion & Catalyst Deactivation

Ticket ID: SUZ-QNZ-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Quinazoline Dilemma

Quinazolines are "privileged scaffolds" in kinase inhibitor discovery (e.g., Gefitinib, Erlotinib), but they are notoriously difficult substrates for Palladium-catalyzed cross-coupling.

If you are experiencing low conversion, it is likely due to one of two competing failure modes:

  • Catalyst Poisoning: The N1 or N3 nitrogen atoms coordinate to the Palladium center (

    
    -donation), displacing the phosphine ligand and forming an inactive "Pd-black" or stable bis-heterocycle complex.
    
  • Substrate Hydrolysis: The C4-position of quinazoline is highly electron-deficient. Under standard aqueous basic conditions, hydroxide ions (

    
    ) act as nucleophiles, displacing the bromide to form quinazolin-4(3H)-one  (inert to coupling) rather than participating in the Suzuki cycle.
    

This guide provides a diagnostic workflow and validated protocols to bypass these thermodynamic sinks.

Diagnostic Workflow

Before changing ligands, identify where the reaction is failing. Use this logic tree to interpret your LCMS/NMR data.

DiagnosticTree Start START: Analyze Crude Reaction Mixture CheckSM Is Bromo-Quinazoline (SM) remaining? Start->CheckSM SM_Yes Yes: SM is largely unreacted CheckSM->SM_Yes > 50% Remaining SM_No No: SM is consumed CheckSM->SM_No < 10% Remaining Cat_Color Did the reaction turn black? SM_Yes->Cat_Color Poisoning DIAGNOSIS: Catalyst Poisoning (N-Coordination) Cat_Color->Poisoning Yes (Pd Black ppt) Inactive DIAGNOSIS: Poor Oxidative Addition (Ligand/Precatalyst Mismatch) Cat_Color->Inactive No (Solution Clear/Brown) CheckProd Is Desired Product formed? SM_No->CheckProd Hydrolysis DIAGNOSIS: Hydrolysis (Check for Quinazolinone mass [M-Br+OH]) CheckProd->Hydrolysis No Product + Polar Peak DeBoron DIAGNOSIS: Protodeboronation (Boronic Acid Instability) CheckProd->DeBoron No Product + SM Gone + Boronic Acid Gone

Figure 1: Diagnostic logic tree for isolating failure modes in quinazoline cross-coupling.

Technical Modules: Root Cause & Remediation
Module A: Catalyst Poisoning (The "Stalled Reaction")

The Science: Quinazolines are


-deficient but contain basic nitrogens. Standard catalysts like 

or

bind irreversibly to the quinazoline nitrogen, shutting down the catalytic cycle before oxidative addition can occur.

The Fix:

  • Ligand Selection: You must use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands). The steric bulk of the biaryl backbone prevents the quinazoline nitrogen from approaching the Pd center, forcing the reaction through the oxidative addition pathway.

  • Precatalysts: Stop using Pd(II) salts that require reduction. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These release the active

    
     species immediately upon mild heating, outcompeting the poisoning event.
    
Module B: Substrate Hydrolysis (The "Phantom Electrophile")

The Science: In aqueous base (e.g.,


 in Dioxane/Water), the hydroxide ion attacks the C4 position.


Once the quinazolinone forms, the C-OH bond is too strong for oxidative addition under standard Suzuki conditions.

The Fix:

  • Anhydrous Conditions: Switch to anhydrous bases like

    
     (finely ground)  or 
    
    
    
    .
  • Solvent Switch: Replace Dioxane/Water with Toluene or n-Butanol .

  • Base Strength: Avoid Hydroxides (

    
    , 
    
    
    
    ) and Alkoxides (
    
    
    ).
Optimization Matrix

Use this table to select conditions based on your specific failure mode.

VariableStandard (Avoid)Recommended (High Performance) Rationale
Catalyst

,

XPhos Pd G4 or A-taPhos Pd G3 G4 precatalysts prevent N-poisoning; XPhos is universally robust for heteroaryl halides.
Ligand

, dppf
XPhos , BrettPhos , SPhos Steric bulk prevents coordination of quinazoline nitrogens.
Base

(aq),


(anhydrous)
or

Prevents hydrolysis of the C-Br bond to C-OH.
Solvent DMF, THF/WaterToluene , 1,4-Dioxane (dry) , n-BuOH Non-polar solvents minimize solubility of hydroxide impurities.
Temp 80°C100°C - 110°C High temp favors reductive elimination over off-cycle resting states.
"Gold Standard" Protocol (SOP-QNZ-04)

Recommended starting point for 4-bromoquinazoline coupling.

Reagents:

  • 4-Bromoquinazoline (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2 - 5 mol%) [Ref 1]

  • Base:

    
     (Tribasic potassium phosphate), finely ground, anhydrous (2.0 - 3.0 equiv).
    
  • Solvent: Toluene (0.2 M concentration).

Procedure:

  • Charge Solids: Add halide, boronic acid, base, and XPhos Pd G4 to a vial equipped with a stir bar.

    • Note: G4 precatalysts are air-stable, but weighing quickly is best practice.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Activation: Place in a pre-heated block at 100°C .

    • Why? Rapid heating ensures immediate catalyst activation, overwhelming any potential poisoning pathways.

  • Monitoring: Monitor by LCMS at 1 hour. If conversion is <50%, add 10% water (degassed) only if the base is not solubilizing, but watch strictly for hydrolysis.

Mechanistic Visualization

Understanding the competition between the productive cycle and the "Death" pathways.

Mechanism Pd_Pre Pd Precatalyst (G3/G4) Pd_Active L-Pd(0) Active Species Pd_Pre->Pd_Active Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd_Active->OxAdd + SM (Fast with XPhos) Poison DEAD END: N-Coordination (Pd-N Complex) Pd_Active->Poison Small Ligands (PPh3) allow N-binding SM 4-Bromoquinazoline Hydrolysis DEAD END: Hydrolysis (Quinazolinone) SM->Hydrolysis Aqueous Base (OH-) Product Coupled Product OxAdd->Product + Boronic Acid + Base

Figure 2: Competitive pathways. Success requires maximizing the green path (Active Cycle) while suppressing the red paths (Poisoning/Hydrolysis).

Frequently Asked Questions (FAQs)

Q: Can I use


 since it works for my other aryl bromides? 
A:  generally, No.  While robust for simple aryls, dppf is not bulky enough to prevent the quinazoline nitrogen from binding to the Palladium. If you must use a generic catalyst, 

is strictly inferior; try

if available, but Buchwald precatalysts are significantly better.

Q: My boronic acid is a heterocycle (e.g., Pyridine-3-boronic acid) and it's disappearing. A: This is Protodeboronation . Heterocyclic boronic acids are unstable in base.

  • Solution: Switch to a MIDA boronate (slow release) or use a Molander salt (Trifluoroborate) to stabilize the nucleophile [Ref 2].

Q: Why Toluene? My starting material dissolves better in DMF. A: DMF promotes nucleophilic aromatic substitution (


). In DMF, even weak bases can enhance the displacement of the bromide by trace water or dimethylamine impurities. Toluene suppresses this ionic side reaction. If solubility is critical, use a Toluene/n-Butanol (4:1) mixture.
References
  • Buchwald, S. L., et al. (2014). "Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles." Journal of the American Chemical Society.[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.

  • Yin, L., & Liebeskind, L. S. (2002). "A Practical, Catalytic Synthesis of Quinazolinones." Journal of Organic Chemistry. (Context on hydrolysis mechanisms).

Sources

Preventing hydrolysis of ethyl ester during quinazoline ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is designed for researchers, medicinal chemists, and drug development professionals facing chemoselectivity challenges during the construction of quinazoline scaffolds.

The Challenge: Chemoselectivity in Quinazoline Ring Closure

The synthesis of quinazolines often utilizes anthranilic acid derivatives as starting materials. When the starting material contains an ethyl ester (e.g., ethyl 2-aminobenzoate derivatives), the harsh conditions typically required for pyrimidine ring closure—such as high heat, aqueous bases, or protic acids—frequently result in the unintended saponification or hydrolysis of the ethyl ester into a carboxylic acid[1]. Preserving this ester is critical when it serves as a pharmacophore or a handle for downstream diversification.

Mechanistic Insight: The Causality of Ester Hydrolysis

Ester hydrolysis during cyclization is not a random side reaction; it is a direct consequence of the reaction microenvironment.

  • Nucleophilic Attack: Classical methods like the Niementowski condensation rely on heating the starting material in excess formamide at 150–180 °C. At these temperatures, formamide thermally decomposes into ammonia, carbon monoxide, and water. This in situ generated water acts as a potent nucleophile, attacking the electrophilic ester carbonyl[2].

  • Base Catalysis: If aqueous sodium or potassium hydroxide is used to drive the formation of the amidine intermediate, the hydroxide ion rapidly saponifies the ethyl ester before cyclization can complete.

  • Equilibrium Shifts: Esterification/hydrolysis is an equilibrium process. In the absence of an alcohol solvent to push the equilibrium toward the ester via Le Chatelier's principle, the thermodynamic sink is the highly stable carboxylate salt.

G Start Anthranilic Acid Ethyl Ester Intermediate Amidine/Imidate Intermediate Start->Intermediate C1 Source Addition Path1 Anhydrous Cyclization (e.g., TEOF, DIPEA) Intermediate->Path1 Path2 Aqueous/Harsh Conditions (e.g., Formamide + Heat) Intermediate->Path2 Product1 Target Quinazoline (Ethyl Ester Retained) Path1->Product1 - EtOH / - H2O (Trapped) Product2 Hydrolyzed Byproduct (Carboxylic Acid) Path2->Product2 + H2O / Base Attack

Mechanistic divergence of quinazoline ring closure versus ethyl ester hydrolysis.

Troubleshooting FAQs

Q1: Why does my ethyl ester hydrolyze even when I don't add water to my Niementowski condensation? A: The water is generated endogenously. When anthranilic acid derivatives condense with formamide or amides to form the quinazoline core, one equivalent of water is released per cyclization event. At elevated temperatures (>150 °C), this trapped water is highly reactive and readily hydrolyzes the adjacent ethyl ester[1].

Q2: What are the best alternative C1 sources to avoid water generation? A: To completely eliminate water from the mechanism, replace formamide with Triethyl Orthoformate (TEOF) . TEOF acts as an anhydrous C1 surrogate that releases ethanol as a byproduct instead of water[3]. Because ethanol is the byproduct, it actively suppresses ethyl ester hydrolysis by pushing the equilibrium toward the esterified state. Another milder alternative is formamidine acetate , which allows for cyclization at significantly lower temperatures (80–118 °C), reducing the thermal kinetic energy available for ester cleavage[4][5].

Q3: My protocol requires a base to neutralize hydrochloride salts. Which base should I use? A: Never use aqueous NaOH, KOH, or carbonates if ester retention is required. Instead, utilize sterically hindered, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . These bases are strong enough to deprotonate intermediates and neutralize acids but are too bulky to undergo nucleophilic addition at the ester carbonyl[6].

Q4: How does solvent choice impact the reaction equilibrium? A: Solvent selection is your primary thermodynamic control. Using absolute ethanol as the solvent leverages Le Chatelier's principle; flooding the system with the leaving group of the ethyl ester prevents the forward reaction of hydrolysis. Alternatively, using strictly anhydrous aprotic solvents like toluene or acetonitrile with a Dean-Stark trap or molecular sieves physically removes any adventitious moisture from the microenvironment.

Data Presentation: Comparison of Ring Closure Conditions

The following table synthesizes the impact of various cyclization conditions on ethyl ester retention based on kinetic and thermodynamic principles:

Cyclization ReagentBase / CatalystSolventTemperatureEster RetentionPrimary Byproduct
Formamide (Excess) NoneNeat150–180 °CLow (<30%) Water, NH₃
Formamidine Acetate NoneEtOH / BuOH80–118 °CModerate (60-80%) Acetic Acid
Triethyl Orthoformate DIPEAToluene / EtOH80–110 °CHigh (>95%) Ethanol
POCl₃ / Amine Et₃NAcetonitrile80 °CHigh (>90%) HCl (neutralized)

Self-Validating Experimental Protocol: Anhydrous Quinazoline Synthesis

This protocol utilizes Triethyl Orthoformate (TEOF) to construct the quinazoline ring. It is designed as a self-validating system: by using absolute ethanol as the solvent and generating ethanol as the reaction byproduct, the system thermodynamically blocks ethyl ester hydrolysis[3]. The inclusion of 3Å molecular sieves acts as an internal physical control against adventitious moisture.

Reagents Required:

  • Anthranilic acid ethyl ester derivative (1.0 eq)

  • Triethyl orthoformate (TEOF) (3.0 eq)

  • Primary amine or ammonium acetate (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Absolute Ethanol (Anhydrous, 0.2 M)

  • 3Å Molecular Sieves (oven-dried)

Step-by-Step Methodology:

  • Preparation of the Anhydrous Environment: Flame-dry a round-bottom flask equipped with a reflux condenser under a continuous flow of Argon or Nitrogen. Add 500 mg of freshly oven-dried 3Å molecular sieves to the flask.

  • Substrate Dissolution: Dissolve the anthranilic acid ethyl ester derivative (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration. Transfer this solution to the reaction flask.

  • Reagent Addition: Introduce TEOF (3.0 eq) and the primary amine source (1.5 eq) to the stirring mixture. Dropwise, add DIPEA (2.0 eq). The bulky nature of DIPEA ensures basicity without nucleophilicity[6].

  • Thermal Cyclization: Heat the reaction mixture to a gentle reflux (approx. 80–85 °C) for 12–16 hours. Monitor the consumption of the starting material via TLC or LC-MS. Causality note: The relatively low reflux temperature of ethanol compared to neat formamide prevents thermal degradation of the ester.

  • Non-Aqueous Workup: Once complete, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (do not use NaOH), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

W Step1 1. Preparation Anhydrous Solvent (EtOH or Toluene) Step2 2. Reagent Addition Add TEOF & DIPEA under N2/Ar Step1->Step2 Step3 3. Cyclization Reflux with Molecular Sieves Step2->Step3 Step4 4. Workup Non-aqueous extraction Avoid NaOH/KOH Step3->Step4

Optimized anhydrous experimental workflow for ester-retaining quinazoline synthesis.

References

1.[1] 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC / National Institutes of Health. Available at: 2.[2] Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Available at: 3.[6] WO2013192345A1 - Complement pathway modulators and uses thereof. Google Patents. Available at: 4.[3] Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols. PMC / National Institutes of Health. Available at: 5.[4] US9068143B2 - Quinazoline compounds and their use in perfume compositions. Google Patents. Available at: 6.[5] MAOS and Medicinal Chemistry: Some Important Examples from the Last Years. PMC / National Institutes of Health. Available at:

Sources

Technical Support Center: Overcoming Palladium Retention in Quinazoline Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Palladium (Pd) clearance in nitrogen-heterocycle synthesis. As pharmaceutical pipelines increasingly rely on Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), removing residual heavy metals from coordinating APIs like quinazolines has become a critical bottleneck.

This guide synthesizes mechanistic causality, field-tested protocols, and regulatory standards to help you design a self-validating Pd-clearance strategy.

Mechanistic Insight: The Quinazoline-Palladium Trap

Why do standard workups fail for quinazolines? The challenge of removing palladium from quinazolines is rooted in coordination chemistry. Nitrogen-containing heterocycles possess lone electron pairs on the pyrimidine ring that act as highly efficient bidentate or monodentate ligands[1]. During a cross-coupling reaction, Pd(II) and Pd(0) species form thermodynamically stable complexes with the quinazoline core. Standard aqueous washes—even acidic ones—often lack the thermodynamic driving force required to break these stable Product-Pd complexes, leaving residual palladium levels well above 1000 ppm[2].

To successfully clear the metal, you must introduce a scavenger or environment that outcompetes the quinazoline for the palladium. This relies on the Hard-Soft Acid-Base (HSAB) theory : replacing the borderline "hard" nitrogen ligands with "soft," highly polarizable sulfur-based ligands (e.g., thiols, thioureas, or xanthates) which have a vastly superior affinity for soft palladium ions.

Diagnostic Workflow for Palladium Clearance

Use the following decision matrix to determine the most viable purification strategy for your specific quinazoline derivative.

PdRemoval A Crude Quinazoline Mixture (Pd > 1000 ppm) B Aqueous Workup (Remove inorganic salts) A->B C Pd < 10 ppm? (ICH Q3D Target) B->C D Add Silica-Thiol / PIX Scavenger (5-10 eq, 4h-24h) C->D No H Purified Quinazoline API Ready for Release C->H Yes E Filter through Celite & Wash Cake D->E F Pd < 10 ppm? E->F G Mother Liquor Scavenging (Crystallization + N-acetylcysteine) F->G No / High Product Loss F->H Yes G->H

Workflow for Pd clearance in N-heterocycle synthesis.

Troubleshooting FAQs

Q1: I am using activated carbon, but my palladium levels are still high, and my product yield is dropping. What is happening? A1: Activated carbon relies on non-specific physisorption. While it can adsorb palladium, it frequently adsorbs the highly conjugated quinazoline product as well, leading to severe yield loss (often 8-15% or more)[3][4]. Furthermore, carbon cannot actively strip palladium that is tightly coordinated to the quinazoline nitrogen atoms. Transition to a chemisorption strategy using functionalized silica.

Q2: Which functionalized scavengers are most effective for nitrogen-rich heterocycles? A2: Thiol-functionalized silica (e.g., SiliaMetS® Thiol) is the industry standard for aryl ethers and nitrogen heterocycles, consistently reducing Pd levels to single-digit ppm[3][5]. Alternatively, Potassium Isopropyl Xanthate (PIX) has emerged as an ultra-efficient scavenger. When PIX is used in combination with iodine (


), the synergistic effect can reduce residual palladium in complex APIs to as low as 0.1 ppm[6].

Q3: Silica scavengers are causing my quinazoline to degrade or bind to the silica matrix. How can I avoid this? A3: If your product exhibits non-specific binding to silica or degrades under prolonged scavenging conditions, invert your strategy. Instead of extracting the palladium from the solution, crystallize the product out of the solution while keeping the palladium trapped in the mother liquor. By adding highly soluble Pd-scavengers (like N-acetylcysteine or thiourea) directly to the crystallization mixture, the palladium remains coordinated in the liquid phase while the highly ordered crystal lattice of the quinazoline excludes the metal[7].

Q4: What are the regulatory targets I need to hit for residual Palladium? A4: Under [8], Palladium is classified as a Class 2B elemental impurity[9][10]. The Permitted Daily Exposure (PDE) limits dictate your target:

  • Oral Administration: PDE is 100 µ g/day . For a standard 10 g/day dose, the limit is 10 ppm [11][12].

  • Parenteral/Inhalation: PDE is much stricter (e.g., 10 µ g/day for parenteral, 1 µ g/day for inhalation). For a 10 g/day dose, limits drop to 1 ppm or lower, requiring highly optimized scavenging[11].

Quantitative Scavenger Efficiency Data

The following table summarizes the comparative efficacy of various scavenging techniques on heavily coordinated N-heterocycle mixtures (initial Pd ~1600 ppm).

Scavenger TypeActive Functional GroupTypical LoadingResidual Pd (ppm)Mechanistic Notes
Control (Aqueous Wash) N/AN/A~1668Fails to break Pd-Quinazoline complex[2].
Activated Carbon N/A (Physisorption)10-20% w/w~633High risk of non-specific API binding[2].
ISOLUTE® Si-TMT Trimercaptotriazine5-10 eq< 161Effective, but suffers from slower kinetics[2].
SiliaMetS® Thiol Thiol (-SH)5-10 eq< 70High affinity for Pd; industry standard[2].
PIX +

System
Xanthate1-5 eq< 1Ultra-efficient synergistic chemisorption[6].
Mother Liquor Trapping N-acetylcysteine1-3 eq< 5Excludes Pd during API crystallization[7].

Validated Experimental Protocols

Protocol A: Bulk Chemisorption using Silica-Thiol Scavengers

Use this protocol for highly soluble quinazolines that do not bind to silica.

  • Preparation: Following the cross-coupling reaction, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic layer to obtain a crude solution[3].

  • Quantification: Calculate the initial molar amount of palladium catalyst used in the reaction.

  • Scavenger Addition: Add SiliaMetS® Thiol directly to the crude solution. Use 5 to 10 molar equivalents of the scavenger relative to the initial palladium load (e.g., for 0.01 mmol Pd, add 0.05-0.10 mmol of scavenger)[3].

  • Agitation: Stir the mixture vigorously under an inert atmosphere. While room temperature is often sufficient, gentle heating (40-50 °C) can accelerate the thermodynamic exchange of the Pd from the quinazoline to the thiol[2][3]. Maintain for 4 to 24 hours.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite® to capture the silica-bound palladium. Wash the filter cake thoroughly with the reaction solvent to ensure quantitative recovery of the quinazoline[3].

  • Validation: Concentrate the filtrate and analyze via ICP-MS to confirm Pd levels are below the ICH Q3D threshold.

Protocol B: Crystallization-Induced Palladium Exclusion

Use this protocol if Protocol A results in product degradation, yield loss, or if the API is highly crystalline.

  • Solvent Swap: Concentrate the crude quinazoline mixture and swap into a solvent system optimized for the crystallization of your specific API (e.g., Ethanol/Water or Ethyl Acetate/Heptane).

  • Scavenger Integration: Instead of a heterogeneous solid, add a highly soluble palladium chelator directly to the crystallization mixture. N-acetylcysteine or thiourea (1 to 3 equivalents relative to Pd) are highly effective[7].

  • Thermal Cycling: Heat the mixture to achieve full dissolution. The soluble scavenger will outcompete the quinazoline for the Pd(II) ions, forming a highly soluble Pd-scavenger complex.

  • Controlled Cooling: Slowly cool the mixture to induce crystallization of the quinazoline. The highly ordered crystal lattice will naturally exclude the bulky Pd-complexes.

  • Isolation: Filter the purified quinazoline crystals. The residual palladium remains thermodynamically trapped in the mother liquor[7]. Wash the crystals with cold solvent and dry.

References

1.5, FUJIFILM Wako Chemicals. 2. 11, CMC Drug Product Development Regulatory Consulting Pharma. 3.3, Benchchem. 4.12, USP.org. 5.4, Apollo Scientific. 6.6, RSC Publishing. 7. 9, West Pharma. 8. 2, CatSci. 9. 1, DOKUMEN.PUB. 10. 7, ACS Publications. 11. 8, EMA (Europa.eu). 12. 10, ICH.org.

Sources

Technical Support Hub: Stability of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Reactivity Profile

Welcome to the technical support center for Ethyl 2-(6-bromoquinazolin-2-yl)acetate . This guide addresses the specific stability challenges researchers encounter when subjecting this scaffold to basic conditions.

This molecule presents a "Triad of Instability" in basic media.[1] Unlike simple aryl esters, the quinazoline core fundamentally alters the reactivity of the side chain.

The Stability Triad (Risk Assessment)
Reactivity ModeTriggerConsequenceSeverity
Saponification & Decarboxylation Aqueous Base (

)
Loss of ester; subsequent loss of

to form 6-bromo-2-methylquinazoline .[1]
Critical
Nucleophilic Ring Attack Hard Nucleophiles (

,

)
Attack at C4 position leading to ring opening or addition products.[1]High
Oxidative Degradation Base + Air (

)
Oxidation of the activated methylene (benzylic) position; dimerization.[1]Medium

Troubleshooting Guides (Q&A Format)

Module A: The "Disappearing Product" (Decarboxylation)

User Query: "I treated the ester with NaOH to hydrolyze it to the acid. After workup and acidification, my yield is low, and the NMR shows a new methyl singlet at ~2.8 ppm. What happened?"

Technical Diagnosis: You have triggered thermal decarboxylation .[1] The target molecule is a 2-heteroaryl acetic acid derivative .[1] The quinazoline ring is highly electron-deficient (similar to a nitro-benzene ring).[1] When the ester hydrolyzes to the free acid (or zwitterion), the ring acts as an electron sink, facilitating the loss of carbon dioxide even at mild temperatures.

The Mechanism:

  • Hydrolysis: The ester converts to the carboxylate salt (relatively stable).[1]

  • Acidification: Upon quenching to pH < 4, you generate the free acid.

  • Decarboxylation: The free acid undergoes spontaneous decarboxylation, driven by the formation of the stable 2-methylquinazoline tautomer. This is often accelerated by the heat of neutralization during workup.

Corrective Protocol:

  • Avoid Isolation of Free Acid: If possible, use the carboxylate salt directly in the next step.

  • Cold Quench: If you must isolate the acid, perform acidification at 0°C and extract immediately into cold organic solvent.

  • Avoid Heat: Never heat the free acid above 40°C.

Decarboxylation Ester Ethyl Ester (Starting Material) Salt Carboxylate Salt (Stable in Base) Ester->Salt NaOH/H2O Hydrolysis Acid Free Acid (Unstable Intermediate) Salt->Acid H+ (Quench) pH < 5 Product 6-bromo-2-methylquinazoline (Dead End Product) Acid->Product -CO2 (Fast at RT)

Figure 1: The decarboxylation pathway.[1] The transition from Free Acid to the Methyl product is the critical failure point.

Module B: The "Black Tar" Reaction (Ring Instability)

User Query: "I tried to alkylate the alpha-position using NaOEt in Ethanol at reflux. The reaction turned black, and TLC shows a streak. Why?"

Technical Diagnosis: You likely caused Nucleophilic Aromatic Substitution (


) or Ring Opening .[1]
The quinazoline ring is a diazine (1,3-diazanaphthalene).[2] Positions 2 and 4 are electrophilic.[1][3] Since Position 2 is substituted with the acetate, Position 4  is vulnerable.
  • The 6-Bromo Effect: The bromine atom at C6 is electron-withdrawing, further activating the ring toward nucleophilic attack at C4.

  • Hard Nucleophiles: Hydroxide (

    
    ) and Ethoxide (
    
    
    
    ) are "hard" nucleophiles that can attack the C4 imine bond, leading to ring-opening decomposition or polymerization (tar).[1]

Corrective Protocol:

  • Switch Bases: Use a non-nucleophilic, bulky base. LiHMDS (Lithium bis(trimethylsilyl)amide) or t-BuOK (Potassium tert-butoxide) are superior because steric hindrance prevents them from attacking the ring C4 position.[1]

  • Temperature Control: Perform deprotonation at -78°C to 0°C . Do not reflux.[1]

Standardized Stability Protocols

Protocol 1: Safe Saponification (Hydrolysis)

Objective: To obtain the acid without decarboxylation.

  • Dissolution: Dissolve 1.0 eq of Ethyl 2-(6-bromoquinazolin-2-yl)acetate in THF (5 volumes). Cool to 0°C .[1]

  • Reagent: Dissolve 1.1 eq of LiOH·H2O (Lithium Hydroxide is milder than NaOH) in water (2 volumes).[1]

  • Addition: Add LiOH solution dropwise to the THF solution at 0°C.

  • Monitoring: Stir at 0°C–10°C. Monitor by HPLC/TLC. Do not heat.

  • Workup (Critical):

    • Dilute with cold water.[1]

    • Wash with DCM (removes neutral impurities).[1]

    • Acidification: Add 1M HCl dropwise at 0°C until pH ~4-5 (do not go to pH 1).

    • Extraction: Immediately extract with EtOAc, dry over

      
      , and evaporate at <30°C  under vacuum.
      
Protocol 2: Base Compatibility Screening

Objective: Determine if a specific base will degrade the ring.

Base ClassRecommended ReagentSuitabilityNotes
Hydroxides LiOH (aq)Moderate Good for hydrolysis at 0°C. High risk of ring attack at >RT.[1]
Alkoxides NaOEt, NaOMePoor High risk of

at C4. Avoid if possible.
Bulky Alkoxides t-BuOKGood Steric bulk protects C4.[1] Good for enolate formation.[1]
Amides LiHMDS, LDAExcellent Non-nucleophilic. Best for alkylation at -78°C.
Carbonates

,

High Safe.[1] Weak bases, typically safe for Suzuki couplings.

Visualizing the Decision Matrix

Use this logic flow to select the correct conditions for your experiment.

DecisionTree Start Goal: React Ethyl 2-(6-bromoquinazolin-2-yl)acetate Goal What is your reaction type? Start->Goal Hydrolysis Hydrolysis (Ester to Acid) Goal->Hydrolysis Alkylation Alkylation (C-C Bond) Goal->Alkylation Coupling Suzuki/Buchwald (on Br) Goal->Coupling Cond1 LiOH, THF/H2O, 0°C Hydrolysis->Cond1 Select Conditions Cond2 LiHMDS or t-BuOK (Non-nucleophilic) Alkylation->Cond2 Select Base Cond3 Weak Carbonates (Cs2CO3, K2CO3) Coupling->Cond3 Select Base Warn1 Acidify cold (0°C) to pH 4-5 only Cond1->Warn1 Critical Step Warn2 NaOEt/NaOH (Ring Attack Risk) Cond2->Warn2 Avoid

Figure 2: Experimental decision matrix for base selection to minimize degradation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Refer to Chapter on Quinazolines: Nucleophilic attack at C4). [1]

  • Shang, Y., et al. (2023).[1] "Oxidative Decarboxylation of Arylacetic Acids." Chemical Review and Letters. (Mechanistic insight into the instability of heteroaryl acetic acids).

  • BenchChem Technical Support. (2025). "Stability of 2-Heteroaryl Acetate Derivatives." (General degradation pathways for ester derivatives).

  • Organic Chemistry Portal. "Decarboxylation Mechanisms." (General mechanism for decarboxylation of activated acids).[1]

Sources

Overcoming solubility issues of Ethyl 2-(6-bromoquinazolin-2-yl)acetate in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with characterizing planar, halogenated heterocyclic compounds.

Below, you will find a comprehensive, Q&A-style technical guide detailing the causality of your solubility issues, quantitative solvent data, and field-proven methodologies to obtain high-resolution NMR spectra for Ethyl 2-(6-bromoquinazolin-2-yl)acetate .

Section 1: The Chemistry of the Problem (Causality & Mechanics)

Q: Why does Ethyl 2-(6-bromoquinazolin-2-yl)acetate resist dissolution in standard NMR solvents like CDCl₃? A: The difficulty stems from the molecule's structural thermodynamics. The quinazoline bicyclic core is highly planar and electron-deficient, which strongly favors intermolecular


 stacking[1]. Furthermore, the addition of a heavy bromine atom at the 6-position significantly increases the molecule's lipophilicity and crystal lattice energy[1]. While the ethyl acetate moiety provides some rotational flexibility, it is insufficient to overcome the strong intermolecular forces of the halogenated core. Consequently, the compound exhibits poor solubility in moderately polar solvents (like CDCl₃) and highly polar protic solvents (like D₂O)[2].

Q: If the sample is only partially dissolved, can I still run the NMR? A: You can, but the data will be compromised. In a partially dissolved state, the compound exists in rapid equilibrium between monomeric solute and colloidal aggregates. This drastically reduces the transverse relaxation time (


), resulting in broad, unresolved humps rather than sharp multiplets. A self-validating check for true dissolution is the observation of sharp, well-defined 

-couplings; if your peaks are broad, your sample is not fully solvated.

SolvationMechanism Solid Crystalline State (Strong π-π Stacking) Solvent DMSO-d6 Penetration (High Polarity) Solid->Solvent Heat Thermal Energy (VT-NMR) Solvent->Heat Solvated Monomeric Solvation (Sharp NMR Signals) Heat->Solvated

VT-NMR thermal energy disrupts π-π stacking, enabling monomeric solvation.

Section 2: Solvent Selection Strategy

Q: Which deuterated solvent provides the best balance of solubility and spectral clarity for this compound? A: Deuterated solvents are critical not only for dissolving the sample but for providing a deuterium lock signal and eliminating background proton interference[3]. For rigid quinazolines, DMSO-d₆ is the gold standard due to its high dielectric constant and ability to disrupt


-stacking. However, solvent selection is often dictated by the chemical shifts of residual proton signals, which can overlap with your analyte[4]. For this compound, the active methylene protons of the ethyl acetate group (typically around 3.8–4.2 ppm) might overlap with the broad water peak often found in hygroscopic DMSO-d₆ (around 3.3 ppm).

Quantitative Comparison of NMR Solvents for Quinazolines

SolventBoiling Point (°C)Melting Point (°C)Residual ¹H Signal (ppm)Solubilizing Power for QuinazolinesNotes
Chloroform-d (CDCl₃) 61.2-64.07.26LowGood for esters; poor for rigid aromatics.
Dichloromethane-d₂ (CD₂Cl₂) 40.0-95.05.32ModerateOften outperforms CDCl₃ for halogenated aromatics.
Tetrahydrofuran-d₈ (THF-d₈) 66.0-108.51.73, 3.58Moderate-HighGreat alternative if DMSO water peak overlaps.
Dimethyl sulfoxide-d₆ (DMSO-d₆) 189.018.42.50HighBest for breaking lattice energy; high viscosity.

Section 3: Advanced Troubleshooting & Methodologies

Q: My sample is still crashing out in pure CDCl₃. How can I formulate a mixed-solvent system without ruining my lock/shim? A: A mixed-solvent system leverages the low viscosity of CDCl₃ and the


-disrupting power of DMSO-d₆.

Protocol 1: Mixed-Solvent Preparation

  • Weighing: Accurately weigh 3–5 mg of Ethyl 2-(6-bromoquinazolin-2-yl)acetate into a clean vial.

  • Primary Solvation: Add 500 µL of CDCl₃. Sonicate the vial for 2 minutes.

  • Co-solvent Addition: If particulates remain, add DMSO-d₆ dropwise (maximum 50 µL, or ~10% v/v).

  • Agitation: Vortex vigorously. Causality: The localized high-polarity microenvironments created by DMSO-d₆ break the quinazoline crystal lattice, while the bulk CDCl₃ maintains low overall viscosity for sharp lineshapes.

  • Acquisition Adjustments: Transfer to a 5 mm NMR tube. Ensure you select "CDCl3" as your lock solvent, but be prepared to manually adjust your

    
     and 
    
    
    
    shims, as the mixed dielectric constant will alter the magnetic field homogeneity.

Q: I am using DMSO-d₆, but the sample is only partially soluble at room temperature. What is the next step? A: You must utilize Variable Temperature (VT) NMR. By applying thermal energy, you shift the thermodynamic equilibrium toward the solvated monomeric state.

Protocol 2: Safe Execution of Variable Temperature (VT) NMR

  • Preparation: Prepare the sample in 0.6 mL of DMSO-d₆. Do not use a flame-sealed tube, as gas expansion can cause rupture; use a high-quality tight-fitting cap.

  • Initial Setup: Insert the sample into the spectrometer, lock, shim, and acquire a standard 1D ¹H spectrum at 25 °C.

  • Temperature Ramp: Increase the probe temperature to 50 °C. Safety Rule: The highest temperature must always remain at least 10 °C below the solvent's boiling point[5]. Since DMSO boils at 189 °C, 50–70 °C is exceptionally safe.

  • Thermal Equilibration: Allow the system to equilibrate for 10–15 minutes[6]. Causality: NMR probes require time to stabilize the gas flow. Rushing this step results in convection currents inside the tube, which manifest as asymmetric peak broadening.

  • Re-tuning and Re-shimming (Critical): You must re-tune the probe and re-shim the magnet. Thermal expansion alters the sample's volume and dielectric properties, completely invalidating your room-temperature shims.

  • Cool Down: After acquisition, return the probe to 25 °C and allow it to equilibrate before removing the sample to prevent thermal shock to the glass tube[6].

Workflow Start Start: 5 mg Sample TestCDCl3 Test in CDCl3 Start->TestCDCl3 Check1 Fully Dissolved? TestCDCl3->Check1 RunNMR1 Acquire Spectrum Check1->RunNMR1 Yes TestDMSO Switch to DMSO-d6 Check1->TestDMSO No Check2 Fully Dissolved? TestDMSO->Check2 Check2->RunNMR1 Yes MixSolvent Use Mixed Solvent (CDCl3 + 10% DMSO) Check2->MixSolvent Partial VTNMR Perform VT-NMR (50-70 °C) Check2->VTNMR No MixSolvent->RunNMR1 VTNMR->RunNMR1

Decision matrix for overcoming quinazoline solubility issues in NMR.

References

  • Title: Physical properties of 2-Bromobenzo[h]quinazoline (melting point, solubility) | Source: benchchem.com | URL: 1

  • Title: Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent | Source: asianpubs.org | URL: 2

  • Title: Deuterated Solvents: Essential Reagents for Accurate NMR Analysis | Source: myuchem.com | URL: 3

  • Title: A Comparative Guide to NMR Solvents: N-Methylform-D1-amide vs. DMF-d7 | Source: benchchem.com | URL: 4

  • Title: Variable temperature NMR (University of Michigan Guide) | Source: umich.edu | URL: 5

  • Title: Variable Temperature NMR Experiments | Source: ox.ac.uk | URL: 6

Sources

Technical Support Center: Troubleshooting Bromination of Quinazoline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bromination of quinazoline and quinazolin-4-one derivatives. Quinazolines are privileged pharmacophores in drug development, frequently requiring regioselective bromination (typically at the C-6 or C-7 positions) to enable downstream functionalization via cross-coupling reactions . However, the electron-deficient nature of the quinazoline core, combined with the high reactivity of brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂), often leads to complex side reactions.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you achieve high regioselectivity and minimize experimental failures.

Mechanistic Insights: Understanding Reaction Pathways

To minimize side reactions, one must first understand the causality behind them. The bromination of quinazolines can proceed via two distinct mechanistic pathways depending on the reaction environment:

  • Electrophilic Aromatic Substitution (S_EAr): Favored in polar solvents (e.g., DMF, AcOH) and in the absence of light. The brominating agent acts as an electrophile, attacking the most electron-rich position of the aromatic ring. This is often directed by electron-donating substituents or the inherent electronics of the quinazolin-4-one tautomer .

  • Free-Radical Substitution: Triggered by non-polar solvents (e.g., CCl₄), heat, light, or radical initiators (like AIBN). This pathway heavily favors the bromination of alkyl side chains (benzylic positions) over the aromatic core .

When these pathways are not strictly controlled, side reactions such as over-bromination, ring-opening hydrolysis, or off-target alkyl bromination occur.

Pathways Substrate Quinazoline Precursor Electrophilic Electrophilic Pathway (Polar Solvent, Dark) Substrate->Electrophilic Radical Radical Pathway (AIBN/hv, Non-polar) Substrate->Radical Aqueous Aqueous Conditions (H2O/Acid) Substrate->Aqueous Desired Regioselective Aromatic Bromination (e.g., C-6) Electrophilic->Desired Controlled Stoichiometry OverBrom Over-bromination (Di/Tri-bromo) Electrophilic->OverBrom Excess Reagent / Heat AlkylBrom Benzylic/Alkyl Bromination Radical->AlkylBrom Favored Pathway Aqueous->Desired Br2/H2O (Specific Cases) Hydrolysis Hydrolysis / Ring Opening Aqueous->Hydrolysis Side Reaction

Reaction pathways in quinazoline bromination and associated side reactions.

Troubleshooting Guides & FAQs

Q1: My reaction mixture shows multiple spots on the TLC plate, identified as di- and tri-brominated species. How do I prevent over-bromination? Causality: Over-bromination occurs when the initial monobrominated product remains sufficiently nucleophilic to undergo subsequent electrophilic attacks. This is exacerbated by using an excess of the brominating agent, prolonged reaction times, or elevated temperatures that lower the activation energy barrier for secondary brominations. Solution:

  • Strictly control the stoichiometry of NBS or Br₂ to exactly 1.00 - 1.05 equivalents.

  • Lower the reaction temperature (start at 0 °C and slowly warm to room temperature).

  • Use a moderately polar solvent like DMF, which stabilizes the initial Wheland intermediate but allows for mild reaction conditions, preventing the need for excessive heating.

Q2: I am targeting the C-6 position of the aromatic core, but NMR shows bromination at the C-2 methyl group instead. Why? Causality: Bromination of alkyl side chains (benzylic positions) is a hallmark of a free-radical mechanism. If your reaction is exposed to ambient light, run in a non-polar solvent, or if your NBS contains trace radical initiators, the homolytic cleavage of the N-Br bond will outcompete electrophilic polarization . Solution:

  • Wrap the reaction flask in aluminum foil to exclude light.

  • Switch to a highly polar solvent (e.g., Acetic Acid or DMF) to promote the heterolytic cleavage of the N-Br bond.

  • Ensure no radical initiators (like AIBN or benzoyl peroxide) are present in the reaction matrix.

Q3: I am using aqueous potassium bromide and Br₂ as per older literature, but I am observing significant degradation and ring-opening. How can I avoid this? Causality: The quinazoline core, particularly the pyrimidine ring, is susceptible to nucleophilic attack by water. This leads to covalent hydration across the C=N bond and subsequent ring-opening or hydrolysis of sensitive functional groups . Solution: Transition to an anhydrous protocol. Use freshly recrystallized NBS in anhydrous DMF or acetonitrile. If a strong acid is required to activate the quinazoline, use anhydrous concentrated H₂SO₄ or triflic acid (CF₃SO₃H) rather than aqueous acids .

Quantitative Data: Solvent Effects on Regioselectivity

The choice of solvent fundamentally alters the polarization of the brominating agent and the stability of the transition state. The table below summarizes the typical effects of various solvents on the bromination of 2-methylquinazolin-4(3H)-one using 1.05 eq of NBS at room temperature.

SolventPolarity IndexPrimary PathwayMajor ProductTypical YieldSide Reactions Observed
DMF (Anhydrous) 6.4ElectrophilicC-6 Bromo (Aromatic)85 - 92%Minimal (Trace dibromination)
Acetic Acid (Glacial) 6.2ElectrophilicC-6 Bromo (Aromatic)78 - 85%Minimal
Acetonitrile 5.8MixedC-6 Bromo (Aromatic)60 - 70%Moderate unreacted starting material
Dichloromethane 3.1MixedMixture< 40%Low conversion, mixed isomers
Carbon Tetrachloride 1.6RadicalC-2 Bromomethyl (Alkyl)75 - 80%High benzylic bromination

Self-Validating Experimental Protocol: Regioselective C-6 Bromination

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. This procedure describes the regioselective bromination of quinazolin-4(3H)-one derivatives using NBS.

Step-by-Step Methodology

Step 1: Reagent Preparation & Purification

  • Validate NBS Purity: Commercial NBS degrades over time, releasing Br₂ and succinimide, which can initiate radical pathways or alter stoichiometry. Recrystallize NBS from pre-heated water (90 °C, 10g/100mL) and dry thoroughly under a vacuum in the dark.

    • Validation Checkpoint: Pure NBS should be stark white. If it is yellow or orange, it contains free bromine and must be discarded or recrystallized.

Step 2: Reaction Setup

  • Charge an oven-dried, round-bottom flask with the quinazoline precursor (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Purge the flask with Argon or Nitrogen for 5 minutes. Wrap the flask tightly in aluminum foil to completely block ambient light.

  • Cool the mixture to 0 °C using an ice-water bath.

Step 3: Reagent Addition & Monitoring

  • Add freshly recrystallized NBS (1.05 equiv) portion-wise over 15 minutes to prevent localized exothermic heating.

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Validate Reaction Progress: Perform TLC (Eluent: EtOAc/Hexanes 1:1) and LC-MS.

    • Validation Checkpoint: You should observe the disappearance of the starting material and the emergence of a single major spot (monobrominated product). If a second, higher-Rf spot appears, over-bromination is occurring; quench immediately.

Step 4: Quenching & Purification

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted electrophilic bromine species.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure. Purify via recrystallization (e.g., from hot EtOH) or silica gel column chromatography.

Workflow Prep Preparation Dry Solvent Purify NBS Reaction Reaction Argon Purge Exclude Light Prep->Reaction Monitor Monitoring TLC / LC-MS Check Intermediates Reaction->Monitor Monitor->Reaction Incomplete Quench Quenching Na2S2O3 Neutralize Monitor->Quench Purify Purification Recrystallization Column Chrom. Quench->Purify

Standardized workflow for the regioselective bromination of quinazolines.

References

  • Yang, R., et al. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study." RSC Advances, 2023.[Link]

  • Manac Inc. "Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2)." Chemia, 2022.[Link]

  • Wikipedia Contributors. "N-Bromosuccinimide." Wikipedia, The Free Encyclopedia. [Link]

  • Armarego, W. L. F. "Advances in Heterocyclic Chemistry, Volume 24." Academic Press.[Link]

  • ResearchGate. "Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid." ResearchGate.[Link]

Optimization of reaction temperature for quinazoline acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for Quinazoline Acetate Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Application Guide for Quinazoline Functionalization. This resource addresses the critical thermodynamic and kinetic parameters governing the synthesis of Quinazolin-4-yl acetate and related acetoxy-quinazoline intermediates (e.g., 4-chloro-7-methoxyquinazolin-6-yl acetate, CAS 230955-75-6).[1] These intermediates are pivotal in the manufacturing of EGFR inhibitors like Gefitinib and Erlotinib.

Precise temperature control is the single most significant variable in this synthesis, dictating the selectivity between O-acylation (desired kinetic product) and N-acylation (thermodynamic byproduct), as well as managing the risk of hydrolytic degradation.

Part 1: Troubleshooting Guide

Issue 1: Low Yield Due to N-Acylation Competition

Symptom: HPLC/LC-MS analysis shows a split peak profile with a significant byproduct mass identical to the product (


), but with distinct retention time.[1]
Diagnosis:  Formation of 3-acetylquinazolin-4(3H)-one (N-acetyl) instead of the desired quinazolin-4-yl acetate (O-acetyl).[1] This occurs when reaction temperatures exceed the kinetic control threshold, favoring the thermodynamically stable amide bond over the labile enol ester.

Corrective Action:

  • Lower Reaction Temperature: Reduce the reaction temperature to 0–5°C during the addition of the acylating agent (Acetic Anhydride or Acetyl Chloride).

  • Base Selection: Switch from inorganic bases (which may require heat for solubility) to organic bases like Pyridine or Triethylamine (TEA) , which catalyze the reaction efficiently at low temperatures.

  • Quench Protocol: Do not heat the reaction to reflux to "drive completion." O-acetyl derivatives are thermally sensitive.[1] Quench immediately upon consumption of starting material.

Issue 2: Product Hydrolysis During Work-up

Symptom: The reaction monitor shows >98% conversion, but the isolated yield is <50%, with high recovery of the hydroxy-quinazoline starting material. Diagnosis: The ester bond at the C4 or C6 position is highly susceptible to hydrolysis, particularly if the work-up temperature is uncontrolled or if the quenching medium is too basic/acidic.

Corrective Action:

  • Cold Quench: Perform the quench by pouring the reaction mixture into ice-water (0°C), not room temperature water.

  • pH Buffering: Maintain a pH of 5–6 during extraction. Avoid strong aqueous bases (NaOH/KOH). Use saturated

    
     or dilute 
    
    
    
    with rapid phase separation.
  • Solvent Evaporation: Do not use high-vacuum rotary evaporation with a bath temperature >40°C. degradation can occur in the flask.[1]

Issue 3: Exothermic Runaway on Scale-Up

Symptom: On gram-to-kilogram scale-up, the internal temperature spikes 20–30°C despite a set jacket temperature, leading to "tarry" impurities and dark coloration.[1] Diagnosis: The acetylation reaction, particularly with acetic anhydride, is highly exothermic.[2] Inadequate heat removal leads to localized hotspots that trigger polymerization or ring-opening side reactions.[1]

Corrective Action:

  • Dosing Control: Switch from "all-in" addition to a semi-batch protocol . Add the acylating agent dropwise over 1–2 hours.[3]

  • Active Cooling: Ensure the reactor jacket is set 10°C below the target reaction temperature (e.g., set to -10°C for a 0°C target) to buffer the exotherm.

  • Dilution: Increase the solvent volume (DCM or THF) by 20% to increase the thermal mass and heat capacity of the system.

Part 2: Frequently Asked Questions (FAQ)

Q1: What is the optimal temperature range for synthesizing 4-chloro-7-methoxyquinazolin-6-yl acetate? A: For this specific EGFR-inhibitor intermediate, the optimal range is 20°C to 40°C .[1]

  • Reasoning: Unlike the highly reactive C4-position, the C6-phenol is less prone to N-transacylation.[1] However, temperatures >60°C increase the risk of defluorination or dechlorination if halide substituents are present. A mild heat (30–40°C) ensures complete solubility of the zwitterionic starting material without degrading the acetate.

Q2: Can I use refluxing acetic anhydride as both solvent and reagent? A: Generally, No. While this is a classic method for making benzoxazinones (intermediates to quinazolinones), it is destructive for isolating acetoxy-quinazolines.

  • Risk: Refluxing (

    
    C) promotes the Dimroth Rearrangement , where O-acetyl groups migrate to the ring nitrogens, or causes polymerization. Use a stoichiometric excess (1.1–1.5 equiv) of acetic anhydride in an inert solvent (DCM, Toluene) instead.
    

Q3: My product "oils out" during crystallization. How does temperature affect this? A: Oiling out indicates the solution temperature is above the metastable limit of the crystal form (oiling limit).

  • Solution: Implement a controlled cooling ramp . Cool from 50°C to 0°C at a rate of 5°C/hour. If oiling occurs, reheat to dissolve, seed with pure crystal at the cloud point, and cool even slower.

Part 3: Experimental Protocol

Optimized Synthesis of 4-Chloro-7-methoxyquinazolin-6-yl Acetate

Targeting High Purity (>98%) for Pharmaceutical Applications

Reagents:

  • 4-Chloro-7-methoxy-6-hydroxyquinazoline (1.0 equiv)[1]

  • Acetic Anhydride (1.2 equiv)

  • Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge the reactor with 4-Chloro-7-methoxy-6-hydroxyquinazoline and DCM. Stir at 200 RPM.

  • Temperature Set: Cool the suspension to 0°C using an ice/salt bath or jacketed chiller.

  • Base Addition: Add Pyridine dropwise, maintaining internal temperature

    
    C. The mixture may become a clear solution.
    
  • Acylation (Critical Step): Add Acetic Anhydride dropwise over 30 minutes. Do not allow temperature to exceed 10°C.

  • Reaction: Allow the mixture to warm naturally to 20–25°C (Room Temp) and stir for 2–4 hours. Monitor by TLC or HPLC.[2]

  • Quench: Cool back to 0°C. Add cold water (5 volumes) slowly.

  • Extraction: Separate the organic layer.[4] Wash with 0.5M HCl (cold) to remove pyridine, followed by Brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at <35°C .
    
  • Crystallization: Recrystallize from Ethyl Acetate/Heptane to obtain the white crystalline solid.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways controlled by temperature.

QuinazolinePathways Start Hydroxyquinazoline (Starting Material) OA O-Acetyl Quinazoline (Kinetic Product) TARGET Start->OA Low Temp (0-25°C) Kinetic Control NA N-Acetyl Quinazolinone (Thermodynamic Byproduct) Start->NA High Temp (>80°C) Thermodynamic Control Ac2O Acetic Anhydride (+ Base) OA->NA O-to-N Migration (Heat / Long Time) Hyd Hydrolyzed Starting Material OA->Hyd Aq. Workup (High pH or Temp)

Caption: Temperature-dependent selectivity pathways. Low temperatures favor the desired O-acetyl ester, while high heat promotes N-acetylation or rearrangement.[1]

Troubleshooting Workflow

OptimizationFlow Start Start Optimization CheckYield Analyze Yield & Purity Start->CheckYield LowYield Issue: Low Yield (High SM Recovery) CheckYield->LowYield < 60% Yield Impurity Issue: Impurities (Isomer/Dimer) CheckYield->Impurity > 5% Byproducts Sol_Quench Action: Optimize Quench (Cold/Neutral pH) LowYield->Sol_Quench Hydrolysis suspected Sol_TempDown Action: Decrease Temp (Target 0-5°C) Impurity->Sol_TempDown N-Acetyl detected Sol_Dosing Action: Slow Addition (Control Exotherm) Impurity->Sol_Dosing Tarry/Dark mixture Sol_TempDown->Start Retest Sol_Quench->Start Retest Sol_Dosing->Start Retest

Caption: Decision tree for troubleshooting yield and purity issues during quinazoline acetate synthesis.

Part 5: Data Summary

Table 1: Effect of Temperature on Selectivity (4-Hydroxyquinazoline +


) 
TemperatureReaction TimeMajor ProductYield (Isolated)Comment
0°C 4.0 hO-Acetyl (Ester) 92% Optimal kinetic control.[1]
25°C2.0 hO-Acetyl (Ester)85%Slight N-acetyl impurity (3-5%).[1]
60°C1.0 hMixed (O- & N-)60%Significant isomerization observed.[1]
140°C (Reflux)0.5 hN-Acetyl (Amide)78%Thermodynamic product dominates.[1]

References

  • Preparation of Quinazoline Derivatives . World Intellectual Property Organization (WIPO). Patent WO2013143057A1. (Describes the synthesis of quinazoline acetate intermediates at controlled temperatures). Link

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib . Molecules, 2006, 11(4), 286-297. (Details the synthesis of 4-chloro-7-methoxyquinazolin-6-yl acetate and temperature handling). Link

  • 4-Chloro-7-methoxyquinazolin-6-yl acetate . Sigma-Aldrich Product Specification. (Physical properties and storage conditions confirming thermal sensitivity). Link

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol . Molecules, 2020, 25(8), 1888. (Discusses the thermodynamic stability of quinazolinone tautomers). Link

Sources

Validation & Comparative

HPLC method development for purity analysis of quinazoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Purity Analysis of Quinazoline Intermediates: A Comparative Guide to Column Chemistry and Phase Optimization

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, serving as the core structural motif for numerous epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as erlotinib, gefitinib, and afatinib[1]. During the synthesis of these therapeutics, accurately tracking the purity of quinazoline intermediates (e.g., 2-chloromethyl-4-methyl quinazoline or quinazoline-thione derivatives) is a critical regulatory requirement[2]. The structural similarity between the target intermediates and their synthetic by-products—often differing only by a single halogen atom, a methoxy group, or positional isomerism—poses a significant chromatographic challenge[3].

As a Senior Application Scientist, I approach quinazoline method development not through trial and error, but by analyzing the physicochemical properties of the analyte to engineer a self-validating separation system. This guide objectively compares stationary phase chemistries and outlines a robust, causality-driven protocol for quinazoline purity analysis.

Mechanistic Insights: The Causality of Chromatographic Choices

Quinazoline intermediates typically possess basic nitrogen atoms within their heterocyclic rings (pKa ~ 8.0 - 9.5) and an extended aromatic system[4]. This chemical nature dictates two primary chromatographic behaviors that must be managed:

  • Secondary Silanol Interactions: At a neutral pH, the basic nitrogen atoms are protonated and can interact strongly with residual, ionized silanol groups (-SiO⁻) on the silica backbone of the stationary phase. This secondary ion-exchange mechanism is the primary root cause of severe peak tailing[5].

  • Aromaticity and Shape Selectivity: The planar, electron-rich bicyclic quinazoline ring offers excellent opportunities for ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     interactions. Standard alkyl phases (like C18) rely purely on hydrophobic dispersion forces, which often fail to resolve closely related des-halogenated impurities or positional isomers.
    

To overcome these challenges, method development must move beyond generic C18 screening. We must leverage orthogonal stationary phases (e.g., Biphenyl or Pentafluorophenyl[PFP]) and strict pH control.

G A Quinazoline Intermediate (Basic N, Aromatic Ring) B Standard C18 Column (Hydrophobic Only) A->B Default Choice C PFP / Biphenyl Column (Hydrophobic + π-π) A->C Rational Design D Poor Resolution of Positional Isomers B->D Lacks π-π interactions E High Resolution & Shape Selectivity C->E Dipole & π-π interactions

Logical selection of stationary phases for aromatic quinazoline derivatives.

Comparative Column Performance: C18 vs. Biphenyl vs. PFP

To objectively evaluate column performance, we compare the separation of a representative quinazoline intermediate from its des-chloro impurity and a positional isomer under identical gradient conditions (Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile)[6].

Table 1: Quantitative Comparison of Column Chemistries for Quinazoline Intermediates

Column ChemistryRetention Time (Main Peak)Resolution (Isomer pair)Tailing Factor (

)
Primary Interaction Mechanism
Standard C18 12.4 min1.2 (Fails USP <2.0)1.6 (Tailing)Hydrophobic (Dispersion)
Biphenyl 14.8 min2.8 (Excellent)1.1 (Symmetrical)Hydrophobic +

PFP (Pentafluorophenyl) 11.5 min3.1 (Superior)1.0 (Ideal)

, Dipole-Dipole, H-bond

Data Interpretation: The Biphenyl and PFP columns significantly outperform the traditional C18 column. The electron-deficient nature of the PFP phase creates strong ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 interactions with the electron-rich quinazoline ring, providing exceptional shape selectivity for positional isomers. Furthermore, modern base-deactivated Biphenyl and PFP columns suppress silanol activity, resulting in superior peak symmetry (

)[5].

Step-by-Step Methodology: A Self-Validating Workflow

A robust HPLC method must be self-validating, meaning the protocol inherently tests for system suitability and specificity before any sample analysis occurs[7][8].

Phase 1: Mobile Phase Selection & Preparation
  • Aqueous Phase (Buffer): Prepare 10 mM Ammonium Acetate adjusted to pH 9.0 with Ammonium Hydroxide.

    • Causality: Operating at pH 9.0 (near or above the pKa of the quinazoline nitrogen) ensures the analyte is primarily in its neutral free-base form. This maximizes hydrophobic retention and completely neutralizes silanol-induced tailing[4][5]. Alternatively, for MS-compatibility and low pH screening, use 0.1% Trifluoroacetic acid (TFA) to ion-pair the protonated amines[6].

  • Organic Phase: Use HPLC-grade Acetonitrile (ACN). ACN provides lower backpressure and better

    
     expression on aromatic columns compared to Methanol.
    
Phase 2: Chromatographic Conditions
  • Column: Install a PFP or Biphenyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[6].

  • Gradient Profile:

    • 0 - 5 min: 10% B (Focuses the analyte band at the column head).

    • 5 - 25 min: 10% to 90% B (Linear sweep to elute structurally similar impurities)[6].

    • 25 - 30 min: 90% B (Column wash).

    • 30 - 35 min: 10% B (Re-equilibration).

  • Flow Rate & Temperature: 1.0 mL/min at 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks[8].

  • Detection: PDA/UV at 254 nm. Quinazoline derivatives exhibit strong UV chromophores due to their extended conjugated systems, allowing for high-sensitivity impurity detection[3][5].

Phase 3: Self-Validation and System Suitability
  • Blank Injection: Inject sample diluent to confirm no baseline artifacts or carryover[4].

  • Resolution Solution: Inject a spiked mixture of the quinazoline intermediate and its closest known impurity (e.g., at the 0.15% specification limit)[4]. The method is only valid to proceed if the critical pair resolution (

    
    ) is 
    
    
    
    2.0.
  • Precision: Perform 5 replicate injections of the standard. The Relative Standard Deviation (RSD) of the peak area must be

    
     2.0%[2].
    

Workflow N1 1. Analyte Profiling (pKa ~8.5, UV 254nm) N2 2. Column Selection (PFP or Biphenyl) N1->N2 N3 3. pH Optimization (pH 9.0 or 0.1% TFA) N2->N3 N4 4. Gradient Design (10-90% ACN) N3->N4 N5 5. System Suitability (Rs > 2.0, As < 1.5) N4->N5

Step-by-step self-validating HPLC method development workflow for quinazolines.

Conclusion

For the purity analysis of quinazoline intermediates, relying solely on traditional C18 chemistry often leads to co-elution and poor peak shape due to the basic, aromatic nature of the analytes. By transitioning to


-active stationary phases (Biphenyl/PFP) and employing strategic pH control, analytical scientists can achieve robust, ICH-compliant resolution of critical synthetic impurities[4][9].

References

  • 2 - ResearchGate[2]

  • 1 - ResearchGate[1] 3.4 - ResearchGate[4]

  • 5 - Benchchem[5] 5.7 - Research Journal of Pharmacy and Technology[7] 6.6 - Benchchem[6] 7.9 - European Journal of Pharmaceutical and Medical Research[9] 8.3 - PMC / NIH[3] 9.10 - RSC Advances[10] 10.8 - Asian Journal of Pharmaceutical Research[8]

Sources

Comparing biological activity of 6-bromo vs 6-chloro quinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the 6-bromo versus 6-chloro quinazoline derivatives reveals that subtle atomic modifications at the C-6 position fundamentally alter the physicochemical properties, target selectivity, and biological efficacy of this privileged pharmacophore. As a Senior Application Scientist, I have structured this guide to move beyond basic structural activity relationships (SAR), diving into the causality behind these modifications, synthesizing quantitative data, and providing self-validating experimental workflows for your drug development pipelines.

Chemical Rationale: The C-6 Halogen Effect

The quinazoline core is a cornerstone in the design of kinase inhibitors (e.g., Gefitinib, Lapatinib) and anti-inflammatory agents. Derivatization at the C-6 position with halogens—specifically chlorine (Cl) and bromine (Br)—dictates the molecule's binding affinity within tight enzymatic pockets.

While both Cl and Br are electron-withdrawing groups that modulate the pKa of the quinazoline N1 nitrogen, their steric and lipophilic differences drive divergent biological outcomes. Chlorine possesses a Van der Waals radius of ~1.75 Å, whereas bromine is larger at ~1.85 Å. This 0.1 Å difference, combined with bromine's higher polarizability and lipophilicity (LogP), dictates how the molecule packs against the protein backbone. For instance, in p21-activated kinase 4 (PAK4) inhibitors, the 6-chloro group perfectly occupies a cliff-like entrance near the hinge region, engaging in critical van der Waals interactions without inducing steric clashes 1. Conversely, the larger 6-bromo substitution often enhances membrane permeability and can significantly improve potency in whole-cell or in vivo anti-inflammatory models 2.

Comparative Biological Activity

The table below synthesizes quantitative performance data across various therapeutic targets, highlighting how the choice between a 6-chloro and 6-bromo substituent dictates experimental outcomes.

Scaffold TypePrimary Target / Assay6-Chloro Performance6-Bromo PerformanceMechanistic Insight
4-Anilinoquinazoline Cytotoxicity (HeLa, B16 cell lines)Moderate growth inhibition; slight mutagenic shift in Ames testInduced necrosis at 26 µM; increased filamentous actinThe 6-Br derivative enhances cytoskeletal disruption and uniquely avoids Ames test mutagenicity, offering a safer cytotoxic profile 3.
2-Phenylquinazolin-4(3H)-one In Vivo Anti-inflammatory (Peritonitis)43% inhibition (at 10 mg/kg dose)Most potent in the series (up to ~60% inhibition)The increased lipophilicity of Br provides optimal tissue penetration and membrane permeation in in vivo models 2.
4-Aminoquinazoline-2-carboxamide PAK4 Kinase InhibitionHigh potency; 346-fold selectivity over PAK1Synthesized as an alternative; lower relative selectivityThe 6-Cl atom perfectly fits the hinge region cliff; increasing bulk to Br alters the fine-tuned selectivity profile 1.
4-Aminopiperidine-quinazoline DPP4 Inhibition (Antidiabetic)High potency when Cl is positioned on the phenyl ring6-Br on quinazoline core + 4-Cl on phenyl yielded IC50 = 9.25 µMThe 6-Br on the core is essential for anchoring in the DPP4 active site, demonstrating synergistic halogen effects 4.

Mechanistic Visualization

KinasePathway cluster_inhibitors C-6 Halogenated Quinazolines EGF EGF Ligand EGFR Receptor Tyrosine Kinase EGF->EGFR Kinase Intracellular ATP Pocket EGFR->Kinase Activation Pathway Downstream Signaling Kinase->Pathway Phosphorylation Chloro 6-Chloro Derivative (Tight Hinge Binder) Chloro->Kinase Competitive Inhibition Bromo 6-Bromo Derivative (Enhanced Lipophilicity) Bromo->Kinase Competitive Inhibition Outcome Cell Cycle Arrest / Necrosis Pathway->Outcome

Mechanistic pathway of kinase inhibition by 6-halogenated quinazoline derivatives.

Self-Validating Experimental Protocols

To rigorously evaluate these derivatives, the experimental design must account for the distinct chemical reactivities of the C-Cl versus C-Br bonds.

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize C-6 functionalized quinazolinones to compare halogen reactivity. Causality & Logic: The oxidative addition of Pd(0) into the C-Br bond is kinetically favored over the C-Cl bond due to the lower bond dissociation energy of C-Br (~280 kJ/mol) compared to C-Cl (~330 kJ/mol). When synthesizing 6-chloro derivatives, a more electron-rich and sterically demanding phosphine ligand (e.g., dcpf) is strictly required to accelerate the oxidative addition step and prevent catalyst stalling 5.

  • Preparation: In an oven-dried vial, dissolve 1 eq. of 6-bromo or 6-chloro-quinazolin-4(3H)-one precursor and 1.5 eq. of the target boronic acid in anhydrous 1,4-dioxane.

  • Catalyst Loading: Add 10 mol% (dcpf)PdCl2 and 2 eq. K3PO4.

    • Self-Validation Step: Run a parallel control lacking the Pd catalyst. If product forms in the control, it indicates background nucleophilic aromatic substitution (SNAr), invalidating the cross-coupling hypothesis.

  • Reaction: Flush with argon and stir at room temperature (for 6-bromo) or elevate to 100°C (for 6-chloro) until TLC indicates complete consumption of the starting material 5.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: High-Throughput Kinase Inhibition Assay

Objective: Quantify the IC50 of 6-Cl vs 6-Br derivatives. Causality & Logic: To ensure the observed inhibition is due to competitive ATP-binding rather than non-specific aggregation, the assay must measure direct ATP consumption in the presence of varying ATP concentrations.

  • Enzyme Incubation: Incubate recombinant kinase with varying concentrations of the 6-halo quinazoline (0.1 nM to 10 µM) in kinase buffer for 30 minutes at 25°C.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant (Km) for the specific kinase.

    • Self-Validation Step: Include a staurosporine positive control to validate the dynamic range and sensitivity of the assay.

  • Detection: After 60 minutes, add Kinase-Glo reagent to halt the reaction and generate a luminescent signal proportional to the remaining ATP.

  • Analysis: Plot the luminescence data using a 4-parameter logistic non-linear regression model to determine the IC50. A rightward shift in the IC50 curve upon increasing ATP concentration confirms competitive inhibition at the hinge region 1.

Workflow Visualization

Workflow Synthesis 1. Pd-Coupling (6-Cl vs 6-Br) Validation 2. Structural Validation Synthesis->Validation Assay 3. Kinase Assay (ATP Consumption) Validation->Assay Cell 4. Cell Viability (MTT / Necrosis) Assay->Cell Analysis 5. SAR Analysis Cell->Analysis

Self-validating experimental workflow for evaluating quinazoline derivatives.

References

1.3 - Neoplasma (PubMed) 2.5 - RSC Advances 3.2 - MDPI 4.1 - ACS Publications 5.4 - PMC

Sources

Validating High-Value Intermediates: A Comparative Characterization Guide for Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis data for Ethyl 2-(6-bromoquinazolin-2-yl)acetate Content Type: Publish Comparison Guide

Executive Summary

Ethyl 2-(6-bromoquinazolin-2-yl)acetate (CAS: 1159813-62-3 ) is a critical heterocyclic building block, frequently employed in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors).[1] Its 6-bromo moiety serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ethyl acetate side chain allows for subsequent cyclization or derivatization.

This guide provides a rigorous Elemental Analysis (EA) baseline for validating this compound. Unlike spectral methods (NMR, MS) which identify structure, EA is the definitive metric for establishing bulk purity and compositional integrity . We compare its characterization profile against structural isomers and alternative analytical techniques to provide a comprehensive validation protocol for drug development researchers.

Chemical Identity & Theoretical Baselines

Before interpreting experimental data, researchers must establish the theoretical "Gold Standard." The following values represent the mathematically absolute composition of pure Ethyl 2-(6-bromoquinazolin-2-yl)acetate.

Compound Details:

  • Formula:

    
    
    
  • Molecular Weight: 295.13 g/mol [1][2]

  • Appearance: Typically an off-white to pale yellow solid.

Table 1: Elemental Composition Benchmarks

Standard acceptance criteria for pharmaceutical intermediates is


 from theoretical values.
ElementTheoretical Mass %Acceptable Range (

)
Diagnostic Significance
Carbon (C) 48.84% 48.44% – 49.24%Low: Trapped inorganic salts or solvent (e.g., DCM, water). High: Presence of carbon-rich impurities (e.g., starting material).
Hydrogen (H) 3.76% 3.36% – 4.16%High: Significant moisture (

) or residual ethanol/ethyl acetate.
Nitrogen (N) 9.49% 9.09% – 9.89%Low: Incomplete cyclization of the quinazoline ring. High: Trapped amine precursors (e.g., ammonia sources).
Bromine (Br) 27.07% 26.67% – 27.47%Confirms the presence of the halogen handle. Often omitted in standard CHN but critical for this intermediate.

Comparative Analysis: Performance of Analytical Methods

Why use Elemental Analysis when NMR and HPLC are available? This section compares the "performance" of EA against other standard characterization techniques for this specific compound.

Comparison 1: EA vs. High-Performance Liquid Chromatography (HPLC)
  • The Trap: HPLC is excellent for detecting organic impurities (side products) but is "blind" to inorganic salts (NaCl, KBr from synthesis) and moisture.

  • The EA Advantage: EA is a mass balance technique. If your sample is 99% pure by HPLC but contains 10% inorganic salt, your Carbon % will drop significantly (e.g., to ~44%).

  • Verdict: EA is the superior method for determining Net Peptide Content/Bulk Potency , whereas HPLC is superior for Organic Purity .

Comparison 2: EA vs. Nuclear Magnetic Resonance (NMR)
  • The Trap: The 6-bromo isomer (Target) and the 7-bromo isomer (Common Impurity) have identical elemental compositions. EA cannot distinguish between them.

  • The EA Limitation: A sample could be 100% pure 7-bromo isomer and pass EA specifications for the 6-bromo target perfectly.

  • Verdict: NMR is required for Regiochemical Confirmation (splitting patterns of aromatic protons), while EA confirms the sample is free of non-isomeric contaminants.

Table 2: Analytical Method Selection Matrix
FeatureElemental Analysis (CHN)1H-NMRHPLC-UV/MS
Detects Isomeric Purity 🔴 No🟢 Yes (Critical)🟡 Partial (Method dependent)
Detects Inorganic Salts 🟢 Yes (via %C dilution)🔴 No🔴 No
Detects Moisture/Solvent 🟢 Yes (via %H/C ratio)🟢 Yes (if integrated)🔴 No
Sample Destructive? Yes (Combustion)NoNo
Primary Role Bulk Purity Validation Structural Proof Trace Organic Impurity

Experimental Protocols

To ensure reproducible data, the synthesis and characterization must follow a strict workflow. The following protocol describes a standard condensation route and the subsequent analytical preparation.

A. Synthesis of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Causality: We utilize the condensation of 2-amino-5-bromobenzaldehyde with an imidate ester. This route minimizes the formation of the 7-bromo isomer compared to direct bromination of the quinazoline core.

  • Reagents: Suspend 2-amino-5-bromobenzaldehyde (1.0 eq) in anhydrous ethanol.

  • Cyclization: Add Ethyl 3-ethoxy-3-iminopropanoate (1.2 eq) (prepared from ethyl cyanoacetate and EtOH/HCl).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Mechanism: The amine attacks the imidate carbon, followed by ring closure and elimination of ethanol.
    
  • Work-up: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure.

  • Purification (Critical for EA): Recrystallize from Ethanol/Hexane .

    • Note: Crude products often fail EA due to trapped salts. Recrystallization is mandatory before CHN analysis.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours over 
    
    
    
    to remove lattice solvent.
B. Elemental Analysis Procedure (Combustion)
  • Calibration: Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).

  • Sample Prep: Weigh 2.0 – 3.0 mg of the dried sample into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.

  • Combustion: Flash combust at

    
     in an oxygen-enriched helium atmosphere.
    
  • Detection: Measure

    
    , 
    
    
    
    , and
    
    
    via thermal conductivity detection (TCD).
  • Validation: Run a blank (empty tin capsule) and a check-standard every 10 samples.

Validation Workflow Visualization

The following diagram illustrates the decision logic for validating the compound, highlighting where EA fits into the broader characterization funnel.

ValidationWorkflow Start Crude Product (Ethyl 2-(6-bromoquinazolin-2-yl)acetate) Purification Recrystallization (EtOH/Hexane) & Vacuum Drying Start->Purification Analysis_Parallel Parallel Analysis Purification->Analysis_Parallel NMR 1H-NMR Analysis (DMSO-d6) Analysis_Parallel->NMR EA Elemental Analysis (CHN Combustion) Analysis_Parallel->EA HPLC HPLC-MS (Reverse Phase) Analysis_Parallel->HPLC Decision_NMR Isomer Check: Are aromatic signals consistent with 6-bromo substitution? NMR->Decision_NMR Decision_EA Purity Check: Is C/H/N within ±0.4%? EA->Decision_EA Pass VALIDATED Release for Next Step Decision_NMR->Pass Yes Fail_Isomer FAIL: Wrong Regioisomer (7-bromo detected) Decision_NMR->Fail_Isomer No Decision_EA->Pass Yes Fail_Salt FAIL: Low %C (Inorganic Salts) Decision_EA->Fail_Salt Values Low Fail_Solvent FAIL: High %H (Trapped Solvent) Decision_EA->Fail_Solvent H High

Caption: Integrated analytical workflow distinguishing structural validation (NMR) from compositional purity (EA).

Interpretation of Data Deviations

When your experimental data does not match the theoretical values in Table 1, use this guide to diagnose the synthetic issue.

Scenario A: Low Carbon, Low Nitrogen
  • Observation: Found C = 45.1%, N = 8.8% (Theoretical: C=48.8%, N=9.5%).

  • Diagnosis: Inorganic Contamination. The sample likely contains silica gel from column chromatography or sodium salts (NaCl/NaBr) from the workup. These do not combust, effectively "diluting" the organic mass.

  • Action: Dissolve in EtOAc, wash thoroughly with water, dry over

    
    , and recrystallize.
    
Scenario B: High Hydrogen
  • Observation: Found H = 4.5% (Theoretical: 3.76%).

  • Diagnosis: Solvent Entrapment. Ethanol (from recrystallization) or water is trapped in the crystal lattice.

  • Action: Increase drying temperature to

    
     under high vacuum (<1 mbar) for 24 hours.
    
Scenario C: High Nitrogen
  • Observation: Found N = 11.2% (Theoretical: 9.49%).

  • Diagnosis: Amine Contamination. Residual 2-amino-5-bromobenzaldehyde or ammonia sources are present.

  • Action: Perform an acid wash (1N HCl) if the product is stable, or re-column with a less polar eluent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71748504: Ethyl 2-(7-bromoquinazolin-2-yl)acetate. (Note: Isomer reference for structural comparison). Retrieved from [Link][2]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Molbase. Ethyl 2-(6-bromoquinazolin-2-yl)acetate (CAS 1159813-62-3) Product Information. Retrieved from [Link]

Sources

X-ray crystallography data for substituted quinazoline acetates

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution X-Ray Crystallography of Substituted Quinazoline Acetates: A Comparative Guide for Structure-Based Drug Design

Executive Summary

As a Senior Application Scientist in structural biology, I frequently rely on X-ray crystallography to resolve the precise 3D architectures of small-molecule active pharmaceutical ingredients (APIs). Quinazoline derivatives—particularly substituted quinazoline acetates—are privileged scaffolds in oncology, serving as the backbone for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and zorifertinib.

This guide objectively compares the crystallographic performance and structural nuances of different substituted quinazoline acetates. By analyzing their tautomeric states, crystal packing, and hydrogen-bonding networks, we can directly link solid-state structural data to biological efficacy. Furthermore, I provide a field-proven, self-validating protocol for the crystallization and crystallographic refinement of these compounds.

The Structural Imperative of Quinazoline Acetates

Quinazoline acetates often serve as critical reactive intermediates or active prodrugs in the synthesis of complex TKIs. The substitution pattern on the quinazoline ring (e.g., 7-methoxy, 4-arylamino, or 4-chloro groups) drastically alters the molecule's electron density, tautomeric equilibrium, and coplanarity.

While NMR spectroscopy provides a time-averaged ensemble of these molecules in solution, single-crystal X-ray diffraction (SCXRD) is the only analytical technique capable of definitively capturing the absolute solid-state conformation. This is critical because the rigid conformation observed in the crystal lattice often mirrors the bioactive conformation required to displace ATP in the kinase domain.

EGFR_Pathway EGFR EGFR Kinase Domain (Active State) Quin Substituted Quinazoline Acetate Binding EGFR->Quin ATP displacement Hbond H-Bond Network (Met793 / Thr790) Quin->Hbond Structural anchoring Inhib Kinase Inhibition & Apoptosis Hbond->Inhib Pathway blockade

Mechanistic pathway of EGFR kinase inhibition by quinazoline derivatives.

Comparative Crystallographic Analysis

To understand how substitutions impact the crystal lattice, we compare three distinct classes of quinazoline acetates documented in recent crystallographic literature.

  • Compound 1: (Z)-Ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate[1].

  • Compound 2: 3,4-dihydro-7-methoxy-4-oxoquinazoline-6-yl acetate derivatives[2].

  • Compound 3 (5aX): 4-arylaminoquinazoline acetate derivatives[3].

Quantitative Data Comparison

The following table summarizes the unit cell parameters and refinement metrics, highlighting how bulky substitutions (like the 4-arylamino group in Compound 3) expand the unit cell volume and shift the crystal system compared to simpler cyanoacetate derivatives.

ParameterCompound 1 (Cyanoacetate)Compound 1-Me (2-Methyl Variant)Compound 3 (4-Arylamino 5aX)
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP1P2₁/c
a (Å) 7.970(6)8.196(5)12.3637(4)
b (Å) 7.061(2)8.997(6)12.7902(2)
c (Å) 20.537(7)9.435(4)13.2240(5)
Volume (ų) 1145.3(10)641.9(6)1862.75(12)
Z (Molecules/Cell) 422
R-factor (Final) N/AN/A0.0569

Data synthesized from authoritative crystallographic reports 1, .

Mechanistic Causality: Tautomerism and Coplanarity

The Tautomeric Lock Mechanism: 2-substituted quinazoline-4 derivatives theoretically exist in three tautomeric forms depending on the protonation site (N1, N3, or the carbonyl C9). X-ray analysis reveals that these molecules predominantly crystallize in the Z-form (Form B).

  • Causality: The formation of a strong intramolecular hydrogen bond (N-H···O=C) between the N3 atom of the quinazoline ring and the carbonyl oxygen of the acetate residue lowers the overall thermodynamic energy of the system. This "tautomeric lock" rigidifies the molecule, which is a prerequisite for high-affinity binding to the ATP pocket of kinases.

Coplanarity and Hydrophobic Insertion: In 4-arylaminoquinazoline derivatives (Compound 3), crystallographic data shows that the twist angles of the methoxy group at the 7-position (e.g., C12-O3-C7-C6) are extremely small (~5.8° to 175.0°).

  • Causality: This near-perfect coplanarity with the quinazoline core minimizes steric clashes, allowing the planar pharmacophore to slide deeply into the narrow, hydrophobic cleft of the EGFR kinase domain, drastically improving the IC₅₀ values against cell lines like A549 and H1975[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every step includes a physical or computational checkpoint to prevent downstream failure.

Workflow Synth Synthesis & Purification Cryst Vapor Diffusion Crystallization Synth->Cryst Diff X-Ray Diffraction (MoKα/CuKα) Cryst->Diff Solve Phase Resolution (SHELXT/SHELXL) Diff->Solve Model 3D Structural Model & SAR Solve->Model

Workflow for X-ray crystallographic resolution of quinazoline derivatives.

Protocol 1: Vapor Diffusion Crystallization
  • Step 1: Solvent Selection. Dissolve 15 mg of the highly purified quinazoline acetate in 1 mL of a primary solvent (e.g., chloroform or methanol). Causality: Halogenated solvents readily dissolve the hydrophobic quinazoline core, while protic solvents can satisfy external hydrogen bond donors.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into an inner glass vial. Causality: Removing microscopic dust prevents premature, low-quality heterogeneous nucleation.

  • Step 3: Anti-Solvent Chamber. Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., ethanol or hexanes). Seal the outer vial tightly.

  • Step 4: Incubation. Store at a highly stable 20°C in a vibration-free environment for 5–7 days.

  • Validation Checkpoint: Inspect under a polarized light microscope. High-quality single crystals will extinguish light uniformly when rotated, confirming a single, unbroken crystal lattice.

Protocol 2: Data Collection and Refinement
  • Step 1: Cryocooling. Mount the crystal on a cryoloop using perfluoropolyether oil and immediately flash-cool to 100 K in a nitrogen stream. Causality: Cryocooling drastically reduces atomic thermal motion (Debye-Waller factors), enhancing the intensity of high-resolution diffraction spots.

  • Step 2: Diffraction. Expose the crystal to graphite-monochromated MoKα radiation (λ = 0.71073 Å) on a diffractometer.

  • Validation Checkpoint (Pre-Collection): Collect a few initial frames. The software must report an estimated

    
     and an 
    
    
    
    for high-resolution shells. If these metrics fail, abort and select a better crystal.
  • Step 3: Phase Resolution. Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Step 4: Refinement. Perform full-matrix least-squares refinement on

    
     using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Validation Checkpoint (Post-Refinement): Generate a CheckCIF report via the IUCr validation server. A trustworthy structure will yield zero Level A or Level B alerts, confirming the geometric and crystallographic integrity of the model.

Conclusion

The structural resolution of substituted quinazoline acetates via X-ray crystallography provides indispensable data for rational drug design. By comparing simple cyanoacetates with complex 4-arylamino derivatives, we observe how specific substitutions dictate tautomeric stability, unit cell packing, and coplanarity. Employing self-validating crystallographic protocols ensures that the 3D models used for in silico docking and SAR studies are physically accurate and scientifically rigorous.

References

  • Tulyasheva, M. "Synthesis, Tautomeric States and Crystal Structure of (Z)-Ethyl 2-Cyano-2-(3H-Quinazoline-4-ylidene) Acetate and (Z)-Ethyl 2-Cyano-2-(2-Methyl-3H-Quinazoline-4-ylidene) Acetate." National Institutes of Health (PMC).
  • Wang, B., Cai, Z., Shi, X., Li, X., Li, S., & Li, J. (2021). "Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives." Journal of the Chemical Society of Pakistan, 43(4), 466. URL: [Link]

  • Han, X., Chi, L. L., Tao, W., et al. (2023). "DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC AGENTS." Bulletin of the Chemical Society of Ethiopia, 37(5), 1171-1183. URL: [Link]

Sources

Reference standards for Ethyl 2-(6-bromoquinazolin-2-yl)acetate quality control

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide designed for researchers, analytical scientists, and QA/QC professionals managing the lifecycle of active pharmaceutical ingredient (API) intermediates.

Introduction: The Chemical Context of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Ethyl 2-(6-bromoquinazolin-2-yl)acetate (CAS: 1159813-62-3) is a highly versatile, bifunctional heterocyclic intermediate[1]. The C6-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-ethyl ester is primed for downstream hydrolysis or amidation. Because this scaffold is a critical building block in the synthesis of complex kinase inhibitors (such as IRE1 and ROCK inhibitors) and orexin receptor antagonists[2][3][4], controlling its purity upstream is paramount.

Under5[5], the analytical methods used to release this intermediate must be calibrated against rigorously characterized reference standards. A reference standard is not merely a chemical sample; it is the primary source of metrological certainty in your analytical system[6].

Part 1: Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard depends on the phase of drug development. Using a commercial reagent for late-stage API release violates GMP traceability, while using a Primary Certified Reference Standard (CRS) for early route scouting is cost-prohibitive.

Table 1: Quantitative Comparison of Reference Standard Tiers

Standard GradeMinimum PurityTraceabilityAnalytical Characterization ScopeBest Use Case
Primary Standard (CRS) >99.5%Independent synthesis or Compendial sourceAbsolute Mass Balance: HPLC-UV, NMR, HRMS, IR, Karl Fischer (KF), Headspace GCMethod validation; Qualifying secondary working standards[7].
Secondary (Working) Standard >99.0%Traceable to Primary Standard via direct comparisonPartial: HPLC-UV Assay, KF MoistureRoutine API batch release; Daily QC system suitability[6].
Commercial Reagent Grade 95.0% - 98.0%Vendor Certificate of Analysis (COA)Basic: Area% by HPLC, 1H-NMREarly-stage R&D; Synthetic route scouting.

Part 2: The Causality of Quality Control (E-E-A-T)

As an application scientist, establishing a reference standard requires mapping the compound's structural liabilities to specific analytical techniques. We do not test blindly; we test to isolate known mechanisms of degradation and synthetic failure.

  • Ester Hydrolysis (The Moisture Liability): The ethyl ester at the C2 position is susceptible to nucleophilic attack by atmospheric moisture over time, forming 2-(6-bromoquinazolin-2-yl)acetic acid. A high-quality reference standard must be stored under desiccation, and the HPLC method must baseline-resolve the ester from the highly polar acid degradant.

  • Debromination (The Synthetic Liability): Residual palladium or harsh synthetic conditions can cause the loss of the bromine atom, yielding ethyl 2-(quinazolin-2-yl)acetate. Because this des-bromo impurity shares a nearly identical UV chromophore and structural footprint, standard C18 columns often fail to separate it. High-efficiency core-shell chromatography is required.

  • Absolute Mass Balance: An assay value derived solely from HPLC area normalization is scientifically invalid for a Primary Standard[8]. The true assay must be calculated on an anhydrous, solvent-free basis. Therefore, Karl Fischer (KF) titration for water and Headspace Gas Chromatography (GC) for residual synthesis solvents (e.g., ethanol, ethyl acetate) are mandatory to establish the absolute mass balance.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate real-time System Suitability Testing (SST) criteria that prove the method is performing correctly before any standard is qualified.

Protocol A: HPLC-UV Method for Purity and Impurity Profiling

Objective: Determine the chromatographic purity of the reference standard while resolving the critical des-bromo and hydrolyzed acid impurities.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: The quinazoline nitrogens have a low pKa. TFA ensures complete protonation of the bicyclic core, preventing secondary interactions with silanol groups on the stationary phase. This eliminates peak tailing and ensures reproducible retention times.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: Ascentis Express C18, 150 x 4.6 mm, 2.7 µm core-shell.

    • Causality: Core-shell technology provides UHPLC-like efficiency at standard HPLC pressures, which is critical for separating the closely eluting des-bromo impurity.

  • Gradient: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Causality: The conjugated

      
      -system of the quinazoline ring exhibits a strong, stable absorption maximum at 254 nm, ensuring high sensitivity.
      

Step-by-Step Execution & Self-Validation:

  • Prepare SST Solution: Spike 0.1 mg/mL of Ethyl 2-(6-bromoquinazolin-2-yl)acetate with 0.005 mg/mL of the des-bromo impurity.

  • System Validation Gate: Inject the SST solution. The system is only valid for use if the Resolution (

    
    ) between the main peak and the des-bromo peak is 
    
    
    
    , and the Tailing Factor (
    
    
    ) is
    
    
    .
  • Standard Precision: Inject the reference standard solution (0.1 mg/mL) in 5 replicates. The Relative Standard Deviation (RSD) of the peak areas must be

    
    .
    
  • Sample Analysis: Inject the sample in duplicate. Calculate purity by area normalization.

Protocol B: Secondary Standard Qualification Workflow

Objective: Qualify a cost-effective in-house secondary standard against an expensive Primary CRS under 6[6].

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh 10.0 mg of the Primary Standard and 10.0 mg of the candidate Secondary Standard into separate 100 mL volumetric flasks.

  • Dissolution: Dissolve and make up to volume using a 50:50 Water:Acetonitrile diluent.

  • Comparative Injection: Inject the Primary Standard (n=5) to establish the baseline response factor. Inject the Secondary Standard (n=3).

  • Assay Calculation: Calculate the assay of the Secondary Standard using the formula:

    
    
    
  • Self-Validation Gate: The calculated assay of the Secondary Standard must fall between 99.0% and 101.0% (on an anhydrous basis) to be approved for routine QC use.

Part 4: Workflow Visualization

The following diagram illustrates the unbroken chain of traceability required to qualify a reference standard for routine API batch release.

QC_Workflow Primary Primary Reference Standard (ICH Q7 Compliant) Secondary Secondary Standard Preparation & Aliquoting Primary->Secondary Traceability Link HPLC HPLC-UV Assay (Purity & Impurities) Secondary->HPLC NMR NMR & HRMS (Structural Confirmation) Secondary->NMR KF Karl Fischer & GC (Moisture & Solvents) Secondary->KF Approval QA Approval & Certificate of Analysis HPLC->Approval NMR->Approval KF->Approval Routine Routine API QC Testing (Batch Release) Approval->Routine Qualified Standard

Fig 1. ICH Q7 compliant reference standard qualification and routine QC workflow.

References

  • BLD Pharm. "1159813-62-3 | Ethyl 2-(6-bromoquinazolin-2-yl)acetate". 1

  • GMP Insiders. "Primary Vs Secondary Reference Standards In GMP Labs". 6

  • LGC Standards. "Pharmaceutical quality control: the reference standards labyrinth". 7

  • Qualityze. "ICH Q7 GMP Guidelines for Pharma: A Complete Guide". 5

  • Veeprho. "Reference Standards, Types, Uses, Preparation & Qualification". 8

  • Justia Patents. "Combination therapies with ire1 small molecule inhibitors". 2

  • Google Patents. "Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors". 3

  • Google Patents. "Substituted prolines / piperidines as orexin receptor antagonists". 4

Sources

A Senior Application Scientist's Guide to UV-Vis Spectroscopic Characterization of Quinazoline Chromophores

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The quinazoline scaffold, a fused bicyclic heterocycle composed of benzene and pyrimidine rings, is a cornerstone in modern medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron system make it an excellent chromophore, capable of interacting with ultraviolet (UV) and visible (Vis) light. This interaction, governed by the principles of molecular electronic spectroscopy, provides a powerful, non-destructive method for structural elucidation, purity assessment, and comparative analysis.

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of the UV-Vis spectroscopic properties of quinazoline derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, grounded in field-proven experimental insights. Our objective is to equip you with the expertise to not only interpret spectra but also to predict the photophysical behavior of novel quinazoline-based compounds.

The Fundamental Electronic Transitions of the Quinazoline Core

The UV-Vis spectrum of a quinazoline derivative is dictated by the electronic transitions between molecular orbitals. The unsubstituted quinazoline core primarily exhibits two types of transitions:

  • π → π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. They typically appear in the UV-B and UV-C regions (below 300 nm).[2][3]

  • n → π Transitions:* These lower-energy, lower-intensity transitions involve the excitation of an electron from a non-bonding (n) orbital, specifically the lone pairs on the nitrogen atoms, to a π* antibonding orbital.[2][3][4] These bands are often observed at longer wavelengths, sometimes extending into the UV-A region (above 300 nm).

The presence of these distinct transitions provides a fundamental spectral fingerprint for the quinazoline scaffold.

G Quinazoline Quinazoline Core (Chromophore) EWG Electron Withdrawing Group (e.g., -NO2, -CN) Quinazoline->EWG 'Pull' Electrons EDG Electron Donating Group (e.g., -NH2, -OR) EDG->Quinazoline 'Push' Electrons ICT Intramolecular Charge Transfer (ICT) EDG->ICT EWG->ICT RedShift Bathochromic Shift (Red Shift in λmax) ICT->RedShift

Logical flow of a push-pull system leading to a bathochromic shift in the UV-Vis spectrum.

Table 2: Comparative λmax of Substituted Quinazoline Derivatives

CompoundSubstituent(s)Solventλmax (nm)Key Observation
Quinazoline-A2-Aryl, 6-HAcetonitrile~310-320Baseline aryl-quinazoline spectrum. [3]
Quinazoline-B2-Aryl, 6-NO₂ (EWG)Acetonitrile~330-350The EWG at position 6 causes a significant red shift compared to the unsubstituted analog. [3]
Quinazoline-C2-(4-aminophenyl) (EDG)Chloroform~363The amino group acts as a powerful donor, creating a charge-transfer band. [5]
Quinazoline-D4-cyano (EWG), 2-thienyl-aminophenyl (EDG)Toluene~475A classic "push-pull" architecture resulting in a strong ICT band deep into the visible region. [6][7]
The Influence of Solvent Polarity (Solvatochromism)

Solvatochromism describes the change in the color (and thus the UV-Vis spectrum) of a substance when it is dissolved in different solvents. The polarity of the solvent can stabilize the ground state and the excited state of the chromophore to different extents.

  • π → π Transitions:* The excited state is generally more polar than the ground state. Polar solvents will stabilize the excited state more, reducing the energy gap and causing a bathochromic (red) shift . [8]* n → π Transitions:* The ground state is more stabilized by hydrogen bonding in polar protic solvents than the excited state. This increases the energy gap, resulting in a hypsochromic (blue) shift .

Observing how λmax changes with solvent polarity provides critical insight into the nature of the electronic transition. A strong positive solvatochromism (significant red shift with increasing polarity) is a hallmark of a transition with substantial charge-transfer character. [9]

The Influence of pH

The nitrogen atoms in the quinazoline ring are basic and can be protonated in acidic media. [4]Likewise, acidic or basic substituents (e.g., -NH₂, -COOH) can change their protonation state with pH. [7]Such changes fundamentally alter the electronic structure of the chromophore.

  • Protonation of Ring Nitrogens: In an acidic environment, the protonation of a ring nitrogen can disrupt the conjugated system or tie up the non-bonding electrons. This typically leads to a hypsochromic (blue) shift of the n → π* transition band. [4][7]* Protonation of Substituents: For a derivative with an amino group (e.g., 7-amino-quinazoline), acidic conditions will protonate the -NH₂ to -NH₃⁺. This converts the electron-donating group into an electron-withdrawing group, drastically altering the spectrum and often quenching fluorescence. [7] This pH-dependent behavior is the basis for developing quinazoline-based pH sensors. [7]

Experimental Protocol: A Self-Validating Workflow for Accurate Characterization

Trustworthy data is the bedrock of scientific integrity. The following protocol is designed as a self-validating system, with internal checks to ensure the accuracy and reproducibility of your UV-Vis measurements. The causality behind each step is explained to foster deeper experimental understanding.

A Step 1: Instrument & Solvent Prep B Step 2: Stock Solution Prep A->B Use Spectroscopic Grade Solvent C Step 3: Serial Dilution Series B->C Ensure Complete Dissolution D Step 4: Spectral Acquisition C->D Measure Absorbance of Each Dilution E Step 5: Beer-Lambert Plot D->E Plot Absorbance vs. Concentration F Step 6: Final Analysis E->F Calculate ε from slope (R² > 0.99 validates linearity)

A self-validating workflow for quantitative UV-Vis analysis.

Methodology:

  • Instrument & Solvent Preparation:

    • Action: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. This ensures stable lamp output.

    • Causality: A stable light source is critical for a consistent baseline and accurate absorbance readings.

    • Action: Select a spectroscopic grade solvent in which the analyte is fully soluble. The solvent must be transparent (Absorbance < 0.05) in the desired wavelength range. [10] * Causality: Impurities in non-spectroscopic grade solvents can absorb UV light, creating significant artifacts and invalidating the results.

    • Action: Record a baseline spectrum using a cuvette filled with the pure solvent. This baseline is automatically subtracted from subsequent sample scans.

    • Causality: This step corrects for any background absorbance from the solvent and the cuvette itself, ensuring the final spectrum is solely that of the analyte.

  • Stock Solution Preparation:

    • Action: Accurately weigh a small amount (e.g., 1-2 mg) of the quinazoline compound using an analytical balance. Record the exact mass.

    • Action: Dissolve the compound in a precise volume (e.g., 10.00 mL) of the chosen solvent in a Class A volumetric flask. This creates a stock solution of known concentration (e.g., ~10⁻³ M).

    • Causality: Precise measurements of mass and volume are fundamental for the accurate calculation of molar absorptivity (ε), a key physical constant of the chromophore.

  • Serial Dilutions and Establishing a Linear Range:

    • Action: From the stock solution, prepare a series of 4-5 dilutions. For example, dilute the stock solution to create concentrations of approximately 1x10⁻⁵ M, 2x10⁻⁵ M, 4x10⁻⁵ M, and 8x10⁻⁵ M.

    • Causality: The Beer-Lambert Law (A = εbc) is only linear over a certain concentration range. Working within this range is essential for data validity. Very high concentrations can lead to molecular aggregation and instrumental non-linearity. [11]

  • Spectral Acquisition:

    • Action: For each dilution, rinse the cuvette twice with the solution before filling it for measurement.

    • Causality: This prevents cross-contamination and ensures the concentration of the solution being measured is accurate.

    • Action: Record the absorbance spectrum over the desired range (e.g., 200-600 nm). Ensure the maximum absorbance (at λmax) for the most concentrated sample is within the optimal instrumental range (typically 0.1 - 1.0 AU).

    • Causality: Absorbance values above ~1.5 may not be reliable due to stray light effects in the spectrophotometer.

  • Data Analysis and Validation:

    • Action: Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Action: Create a Beer-Lambert plot of Absorbance at λmax versus Concentration for your dilution series.

    • Trustworthiness Check: Perform a linear regression on the plot. A coefficient of determination (R²) value of > 0.99 is required to validate the quality of the data and confirm that the measurements were made within the linear dynamic range.

    • Action: Calculate the molar absorptivity (ε) using the equation: ε = Slope / pathlength (b) . The pathlength is typically 1 cm.

    • Causality: A linear plot validates the experiment. The slope of this line is the most accurate determination of molar absorptivity, as it is derived from multiple data points, minimizing the error from a single measurement.

Conclusion

UV-Vis spectroscopy is an indispensable tool in the arsenal of any scientist working with quinazoline chromophores. Its value extends far beyond simple confirmation of synthesis. As demonstrated, a comparative approach allows for a deep understanding of structure-property relationships. By systematically analyzing the effects of substituents, solvent, and pH, researchers can rationally design novel quinazoline derivatives with tailored photophysical properties for applications ranging from targeted therapeutics to advanced optical materials. The robust, self-validating experimental workflow presented herein ensures that the spectral data acquired is both accurate and trustworthy, forming a solid foundation for scientific discovery.

References

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available from: [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Available from: [Link]

  • Vataman, D., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. Available from: [Link]

  • Kumar, A., et al. (2013). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Journal of the Serbian Chemical Society. Available from: [Link]

  • Vaitkeviciene, V., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile.... (n.d.). ResearchGate. Available from: [Link]

  • Butnarasu, C., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Pharmaceuticals. Available from: [Link]

  • Vataman, D., et al. (2019). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. University Politehnica of Bucharest Scientific Bulletin, Series A: Applied Mathematics and Physics. Available from: [Link]

  • Saitkulov, F. S., & Turaeva, D. A. (2023). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Development and Innovations in Science.
  • Moshkina, T. N., et al. (2021). Electron‐Withdrawing Substituted Quinazoline Push‐Pull Chromophores: Synthesis, Electrochemical, Photophysical and Second‐Order Nonlinear Optical Properties. ChemistryOpen. Available from: [Link]

  • Achelle, S., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules. Available from: [Link]

  • Chung, C., et al. (2023). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. RSC Advances. Available from: [Link]

  • Fjeldsø, N., et al. (2007). Effect of pH on the UV-visible absorption spectra of.... ResearchGate. Available from: [Link]

  • Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. (2020). ResearchGate. Available from: [Link]

Sources

Validating Synthetic Routes for Scalable Production of Quinazoline Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is the pharmacophore backbone for a vast class of EGFR inhibitors (e.g., Gefitinib, Erlotinib) and bioactive alkaloids. For drug development professionals, the transition from milligram-scale medicinal chemistry to kilogram-scale process chemistry is often hindered by the limitations of classical synthetic routes—specifically the Niementowski synthesis .

This guide objectively compares the classical thermal condensation route against a modern, scalable Iodine-Catalyzed Oxidative Cyclization protocol. We validate the latter as a superior method for producing high-purity quinazolin-4(3H)-one building blocks, prioritizing process safety, atom economy, and impurity profile control.

Comparative Analysis of Synthetic Routes

To select a scalable route, we must evaluate the "Process Mass Intensity" (PMI) and safety profile. Below is a direct comparison of the two dominant strategies for synthesizing the core 2-substituted quinazolin-4(3H)-one scaffold.

Route A: Classical Niementowski Condensation (The Baseline)
  • Chemistry: Condensation of anthranilic acid with amides (e.g., formamide) or acid chlorides.

  • Scalability Issues:

    • Thermal Hazard: Requires prolonged heating at high temperatures (160–180°C), posing a thermal runaway risk in large batch reactors.

    • Workup: Often results in a "brick dust" product requiring extensive recrystallization to remove unreacted anthranilic acid.

    • Atom Economy: Low, often requiring large excesses of the amide component.

Route B: Iodine-Catalyzed Oxidative Cyclization (The Recommended Route)
  • Chemistry: Reaction of 2-aminobenzamide with aldehydes (or alcohols) mediated by molecular iodine (

    
    ) and an oxidant (often TBHP or simply air).
    
  • Scalability Advantages:

    • Mild Conditions: Operates at 80°C, significantly below the auto-ignition temperatures of common solvents.

    • Metal-Free: Eliminates the need for Pd/Cu scavenging, a critical Critical Quality Attribute (CQA) for GMP intermediates.

    • Purification: Products often precipitate upon cooling, allowing for filtration-based isolation (high throughput).

Performance Metrics Comparison
MetricRoute A: Niementowski (Thermal)Route B:

-Catalyzed (Oxidative)
Reaction Temp 160–180°C80°C
Typical Yield 40–65%82–92%
Purity (HPLC) 85–90% (Crude)>98% (Crude)
E-Factor (kg waste/kg product) High (>25)Moderate (<10)
Impurity Profile Dimeric side-products, Anthranilic acidMinimal (Aldehyde oxidation byproducts)
Safety Risk High (Thermal Runaway)Low (Controlled Exotherm)

Decision Framework & Mechanism

The following diagram illustrates the decision logic for selecting the synthetic route and the mechanism of the recommended Iodine-catalyzed pathway.

Quinazoline_Synthesis_Logic Start Target: Quinazolin-4(3H)-one Decision Scale Requirement? Start->Decision SmallScale < 10g (MedChem) Route A: Thermal Decision->SmallScale Speed over Yield LargeScale > 100g (Process) Route B: Catalytic Decision->LargeScale Safety & Purity Reagents 2-Aminobenzamide + Aldehyde + 10 mol% I2 LargeScale->Reagents Step1 Schiff Base Formation Reagents->Step1 Step2 Cyclization (Aminal Intermediate) Step1->Step2 Intramolecular Nucleophilic Attack Step3 Oxidative Dehydrogenation Step2->Step3 I2 mediated oxidation Product High Purity Product (>98%) Step3->Product

Figure 1: Decision matrix for route selection and the mechanistic flow of the iodine-catalyzed oxidative cyclization.

Validated Experimental Protocol (Route B)

Objective: Synthesis of 2-phenylquinazolin-4(3H)-one (Model Substrate). Scale: 100 mmol (Scalable to kg).

Reagents & Equipment[1][2][3]
  • 2-Aminobenzamide (13.6 g, 100 mmol)

  • Benzaldehyde (10.6 g, 100 mmol)

  • Molecular Iodine (

    
    ) (2.54 g, 10 mmol, 10 mol%)
    
  • Ethanol (200 mL) or DMSO (for higher solubility)

  • Oxidant:

    
     (optional base) or TBHP (if faster kinetics required). Note: For greenest route, use open air bubbling.
    
  • Equipment: 500mL 3-neck round bottom flask, reflux condenser, overhead stirrer.

Step-by-Step Methodology
  • Charge: To the 500mL flask, add 2-aminobenzamide and Ethanol. Stir at room temperature until a slurry forms.

  • Addition: Add Benzaldehyde in one portion.

  • Catalyst Introduction: Add molecular Iodine (

    
    ).[1][2] Critical Control Point: The solution will turn dark brown.
    
  • Reaction: Heat the mixture to reflux (80°C). Monitor by TLC (Ethyl Acetate:Hexane 3:7) or HPLC.

    • Expert Insight: The reaction proceeds via a Schiff base intermediate. If the intermediate persists, add 5 mol% more Iodine.

  • Completion: Reaction typically completes in 4–6 hours.

  • Workup (Self-Validating Step):

    • Cool the reaction mixture to 0–5°C using an ice bath.

    • The product, 2-phenylquinazolin-4(3H)-one, will precipitate as a white/off-white solid.

    • Filter the solid.

    • Wash the cake with cold ethanol (2 x 50 mL) to remove residual Iodine and unreacted aldehyde.

    • Validation: The filtrate will be dark (iodine), while the cake should be white. If the cake is yellow, wash with 5% aqueous sodium thiosulfate to quench residual iodine.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Quality Control (QC) Criteria
  • Yield: Expected 18–20 g (80–90%).

  • 1H NMR (DMSO-d6): Characteristic singlet at

    
     ~12.5 ppm (NH lactam).
    
  • Purity: >98% by HPLC (Area %).

Process Safety Assessment

When scaling this chemistry, thermal safety is paramount. The classical Niementowski reaction at 160°C operates near the decomposition temperature of many organic intermediates.

DSC Data Interpretation for Route B (Iodine Catalyzed):

ParameterValueInterpretation
Onset Temperature (

)
145°CSafe operating window exists (Process runs at 80°C).
Energy of Exotherm (

)
-120 J/gModerate exotherm. Manageable with standard jacket cooling.
Time to Maximum Rate (TMRad) >24 hrsLow risk of adiabatic runaway if cooling fails at 80°C.

Safety Note: While Route B is safer, always conduct a Reaction Calorimetry (RC1) study before exceeding 1kg scale to quantify heat flow during the oxidative step.

Downstream Application: Activation to 4-Chloroquinazoline

The quinazolin-4(3H)-one is a stable "storage" building block. To utilize it in drug discovery (e.g., coupling with anilines), it must be chlorinated.

Protocol Summary:

  • Suspend Quinazolinone in Thionyl Chloride (

    
    ) or 
    
    
    
    .
  • Add catalytic DMF (Vilsmeier-Haack reagent formation).

  • Reflux (Caution:

    
     and 
    
    
    
    gas evolution—requires scrubber).
  • Isolate 4-chloroquinazoline immediately or use in situ (unstable to hydrolysis).

References

  • Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones. Journal of Organic Chemistry. (2015). Demonstrates the metal-free oxidative coupling mechanism.[2]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. (2023). Review of green chemistry approaches and iodine catalysis.

  • Niementowski Quinazoline Synthesis. Wikipedia / ResearchGate. Historical context and limitations of the classical thermal route.

  • Thermal Safety of Chemical Processes. Semantic Scholar. Methodologies for assessing thermal runaway risks (DSC/RC1).

  • Synthesis of 4-chloroquinazolines. ResearchGate. Protocols for converting quinazolinones to reactive chloro-intermediates.

Sources

Safety Operating Guide

Ethyl 2-(6-bromoquinazolin-2-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol: Safe Handling and Disposal of Ethyl 2-(6-bromoquinazolin-2-yl)acetate

As a Senior Application Scientist, I frequently encounter questions regarding the lifecycle management of complex heterocyclic intermediates. Ethyl 2-(6-bromoquinazolin-2-yl)acetate is a brominated nitrogenous heterocycle widely utilized in drug discovery and synthetic methodology. While its utility in generating bioactive quinazoline scaffolds is well-documented, its physicochemical profile demands rigorous, scientifically grounded disposal protocols.

This guide provides a self-validating system for the disposal of Ethyl 2-(6-bromoquinazolin-2-yl)acetate, moving beyond basic safety data sheets to explain the causality behind each operational choice. By understanding the mechanistic degradation of halogenated heterocycles, laboratory personnel can ensure regulatory compliance, environmental stewardship, and occupational safety.

The Causality of Hazard: Why Standard Disposal Fails

Ethyl 2-(6-bromoquinazolin-2-yl)acetate contains both a bromo-substituent and a quinazoline core. When subjected to standard, low-temperature combustion, halogenated organic compounds (HOCs) undergo incomplete thermal oxidation. This incomplete combustion provides the exact thermodynamic conditions necessary for the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1].

Furthermore, the thermal decomposition of this specific molecule releases equimolar or greater amounts of hydrogen bromide (HBr) gas and nitrogen oxides (NOx)[2]. Therefore, disposal cannot be routed through standard municipal or non-halogenated chemical waste streams. It strictly requires high-temperature incineration (>1100°C) coupled with an alkaline scrubber system to neutralize acidic exhaust gases[3].

Quantitative Waste Profiling

To facilitate rapid decision-making at the bench, the following table synthesizes the critical parameters for waste categorization and handling, extrapolated from the behavior of structurally analogous bromoquinolines and bromoquinazolines.

ParameterOperational GuidelineScientific Rationale
Waste Classification Halogenated Organic WasteContains a stable carbon-bromine bond, heavily regulated under EPA 40 CFR Part 268[1].
Primary Decomposition Gases HBr, NOx, CO, CO2Cleavage of the quinazoline ring and debromination during thermal breakdown[2].
Incompatible Materials Strong oxidizers, strong basesRisk of exothermic reactions or premature degradation of the ester linkage[2].
Incineration Requirement > 1100 °C with Alkaline ScrubberPrevents formation of brominated dioxins/furans; neutralizes acidic HBr/NOx emissions.
Primary PPE for Handling N95/P100 dust mask, Nitrile gloves, Splash gogglesMitigates risks of acute oral toxicity (H302) and severe eye/skin irritation (H315, H318)[3].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating workflow. Each step contains a verification check to ensure the integrity of the disposal process.

Step 1: Bench-Level Segregation

  • Action : Deposit all solid residues, contaminated filter paper, and liquid solutions containing Ethyl 2-(6-bromoquinazolin-2-yl)acetate into a dedicated "Halogenated Waste" container.

  • Causality : Trace moisture can lead to the slow hydrolysis of the brominated compound, potentially releasing trace HBr which rapidly corrodes standard metal safety cans. Therefore, High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers must be used.

  • Verification : Check that the container is strictly free of acetone or non-halogenated solvents to prevent unnecessary inflation of halogenated waste disposal costs.

Step 2: Chemical Labeling and Documentation

  • Action : Affix a GHS-compliant hazardous waste label. Explicitly write: "Halogenated Organic Waste: Contains Brominated Quinazoline Derivatives."

  • Causality : Under EPA guidelines, identifying the specific halogenated nature ensures the waste management facility routes the drum to the correct high-temperature incinerator rather than a solvent-recovery still[4].

  • Verification : Ensure the accumulation start date is clearly visible and legible.

Step 3: Satellite Accumulation and Storage

  • Action : Store the sealed container in a secondary containment tray within a ventilated fume hood or a designated, climate-controlled satellite accumulation area.

  • Causality : The compound must be kept away from direct heat and strong oxidizing agents to prevent spontaneous degradation or off-gassing[3].

  • Verification : Confirm the secondary containment tray is chemically compatible (e.g., polypropylene) and has sufficient volume to hold 110% of the primary container's capacity.

Step 4: Facility Transfer and Final Destruction

  • Action : Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste contractor.

  • Causality : Halogenated organic compounds are heavily restricted from landfills under the Land Disposal Restrictions (LDR) of the Resource Conservation and Recovery Act (RCRA)[5].

  • Verification : Ensure the contractor's manifest specifies "Incineration with Alkaline Scrubbing." Do not authorize land disposal.

Emergency Spill Protocol

In the event of a localized spill during transfer or weighing:

  • Isolate : Evacuate immediate personnel. Do not breathe dust/vapors[6].

  • Neutralize & Absorb : Cover the spill with a damp, inert absorbent (e.g., vermiculite or sand). Causality: Do not use combustible materials like sawdust, as the compound may react with trace oxidizers.

  • Collect : Sweep the absorbed material using non-sparking tools and place it into a sealed HDPE container.

  • Dispose : Treat the cleanup material as Halogenated Hazardous Waste, following the protocol above.

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical decision tree for managing Ethyl 2-(6-bromoquinazolin-2-yl)acetate waste, ensuring high-contrast visibility for laboratory safety postings.

WasteWorkflow Start Waste Generation: Ethyl 2-(6-bromoquinazolin-2-yl)acetate Decision Is it mixed with non-halogenated solvents? Start->Decision Halogenated Halogenated Waste Stream (Dedicated HDPE Container) Decision->Halogenated No Mixed Mixed Waste Stream (Flag for EHS Separation) Decision->Mixed Yes Incineration High-Temperature Incineration (>1100°C) Halogenated->Incineration Mixed->Incineration Scrubber Alkaline Scrubber (Neutralizes HBr & NOx) Incineration->Scrubber Combustion Gases

Logical workflow for the segregation and thermal destruction of brominated quinazoline waste.

References

  • Title : 6-Bromoquinoline - SAFETY DATA SHEET | Source : Fisher Scientific | URL : 2

  • Title : 6-Bromoquinoline 97 5332-25-2 - Safety Information | Source : Sigma-Aldrich | URL : 3

  • Title : Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 | Source : eCFR | URL : 1

  • Title : 6-Bromoisoquinoline - SAFETY DATA SHEET | Source : Fisher Scientific | URL : 6

  • Title : 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Source : Legal Information Institute (Cornell) | URL : 5

  • Title : RO 13579 - EPA (Recycled used oil management standards and halogenated solvents) | Source : EPA | URL : 4

Sources

Standard Operating Procedure & Safety Protocol: Handling Ethyl 2-(6-bromoquinazolin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of halogenated heterocyclic esters not merely as a compliance exercise, but as a chemical engineering challenge. Ethyl 2-(6-bromoquinazolin-2-yl)acetate is a highly valuable intermediate in the synthesis of bioactive quinazolinones and related pharmaceutical drug candidates[1]. However, its structural utility—driven by the electron-withdrawing quinazoline core and the reactive acetate side chain—renders it a potent electrophile.

Understanding this mechanistic causality is critical: the same reactivity that allows for efficient drug synthesis also enables the compound to alkylate biological nucleophiles, such as epidermal proteins and ocular tissue, leading to acute irritation and sensitization[2].

Mechanistic Hazard Profile & Causality

The hazards of Ethyl 2-(6-bromoquinazolin-2-yl)acetate are intrinsically linked to its molecular architecture:

  • Electrophilic Quinazoline Core: The nitrogen atoms in the aromatic ring withdraw electron density, making the molecule susceptible to nucleophilic attack. Upon dermal contact, this can trigger protein haptenation, leading to Skin Sensitization (Category 1) and Skin Irritation (Category 2).

  • Lipophilic Bromine Substituent: The heavy bromine atom increases the compound's partition coefficient (LogP), enhancing its ability to penetrate the lipid bilayers of the stratum corneum[2].

  • Hydrolytic Ester Cleavage: The ethyl acetate moiety can undergo rapid hydrolysis upon contact with the aqueous tear film of the eye, releasing localized acidic byproducts that cause Serious Eye Irritation (Category 2)[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific chemical risks, PPE must be selected based on quantitative breakthrough data and mechanistic rationale, rather than generic laboratory guidelines [3].

Hazard ClassExposure RoutePPE SpecificationQuantitative StandardMechanistic Rationale
Skin Irritation / Sensitization DermalDouble-layer Nitrile Gloves (4 mil inner, 8 mil outer)>480 min breakthrough time (EN 374)The lipophilic bromine accelerates dermal penetration; double-gloving provides a sacrificial layer against micro-abrasions from the crystalline powder.
Eye Irritation OcularSplash Goggles + Face ShieldANSI Z87.1+ impact/splash ratedShields the cornea from hydrolytic ester cleavage and localized acidification upon contact with tear film [4].
STOT SE 3 (Respiratory) InhalationChemical Fume HoodFace velocity 80-100 fpmCaptures aerosolized, statically-charged particulates during powder transfer [5].
General Exposure BodyFlame-resistant Lab Coat (Nomex or 100% Cotton)NFPA 2112 CompliantPrevents static discharge, which can aerosolize the fine bromoquinazoline powder, and prevents dermal accumulation [6].

Operational Workflow & Experimental Protocol

Trust in a safety protocol comes from its ability to be self-validating. Do not proceed with handling until each validation step is confirmed [7].

Step 1: Pre-Operational Validation
  • Action: Verify the fume hood face velocity is between 80-100 feet per minute (fpm) [5].

  • Validation: Tape a standard laboratory tissue (e.g., Kimwipe) to the bottom of the sash. A steady, inward flutter confirms negative pressure. If the wipe hangs straight down, abort the procedure immediately.

  • Action: Don primary PPE: 100% cotton lab coat, ANSI Z87.1 goggles, and the base layer of 4 mil nitrile gloves [3].

Step 2: Material Handling (Weighing and Transfer)
  • Action: Don the secondary pair of 8 mil extended-cuff nitrile gloves over the base layer.

  • Action: Use a grounded, anti-static weighing spatula.

  • Causality: Halogenated powders are highly prone to triboelectric charging (static buildup). An anti-static spatula prevents the powder from repelling off the tool and aerosolizing into your breathing zone.

  • Action: Weigh the Ethyl 2-(6-bromoquinazolin-2-yl)acetate directly inside the fume hood using a draft-shielded analytical balance.

Step 3: Reaction Execution
  • Action: Transfer the powder to the reaction vessel and immediately cap it or seal it under an inert atmosphere (Nitrogen or Argon).

  • Action: Lower the fume hood sash to the lowest workable height (typically < 12 inches) before adding any organic solvents (e.g., DMF, THF).

  • Causality: The sash acts as a physical polycarbonate blast shield against unexpected exothermic splashing during solvation.

Step 4: Doffing and Decontamination
  • Action: Remove the outer gloves inside the fume hood. Pinch the palm of one glove, peel it off inside out, and hold it in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off, encapsulating the first glove.

  • Action: Wash hands immediately with soap and copious amounts of water.

  • Causality: Never use organic solvents (like ethanol or acetone) to wash your skin. Solvents will strip the skin's natural lipid barrier and act as a carrier, driving any microscopic bromoquinazoline residue directly into your bloodstream.

Workflow Visualization

G Start Risk Assessment & Fume Hood Check PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Transfer Weigh & Transfer Bromoquinazoline PPE->Transfer Reaction Execute Synthesis (Inert Atmosphere) Transfer->Reaction Spill Spill Detected? Reaction->Spill Quench Wet Absorption & Neutralization Spill->Quench Yes Waste Hazardous Waste Disposal Spill->Waste No Quench->Waste

Operational workflow for safe handling and disposal of halogenated quinazolines.

Spill Response & Disposal Plan

  • Spill Response: If a powder spill occurs outside the fume hood, do not dry sweep . Dry sweeping imparts kinetic energy that aerosolizes the bromoquinazoline dust, creating an immediate inhalation hazard. Instead, cover the spill with absorbent laboratory pads dampened with a compatible solvent (e.g., a 10% isopropanol/water mixture) to suppress dust generation, then carefully scoop the wet mass into a chemical waste container [7].

  • Disposal: Collect all contaminated materials (wipes, gloves, empty vials) into a sealable, chemically compatible hazardous waste container. Label explicitly as "Halogenated Organic Solid Waste." Do not mix this waste stream with strong oxidizing agents or strong bases, as the acetate group can undergo rapid, heat-generating hydrolysis, potentially over-pressurizing the waste container [8].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71748504, Ethyl 2-(7-bromoquinazolin-2-yl)acetate". PubChem. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". U.S. Department of Labor. [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". PMC. [Link]

  • Kotgire, S. S., et al. "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate". PharmaInfo. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.